molecular formula C16H17ClN4O2 B10838830 (Z)-8-(3-chlorostyryl)caffeine

(Z)-8-(3-chlorostyryl)caffeine

Cat. No.: B10838830
M. Wt: 332.78 g/mol
InChI Key: SIKKJYKLUJCDNQ-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-8-(3-chlorostyryl)caffeine is a useful research compound. Its molecular formula is C16H17ClN4O2 and its molecular weight is 332.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Z)-8-(3-chlorostyryl)caffeine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-8-(3-chlorostyryl)caffeine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17ClN4O2

Molecular Weight

332.78 g/mol

IUPAC Name

8-[(E)-2-(3-chlorophenyl)ethenyl]-1,3,7-trimethyl-4,5-dihydropurine-2,6-dione

InChI

InChI=1S/C16H17ClN4O2/c1-19-12(8-7-10-5-4-6-11(17)9-10)18-14-13(19)15(22)21(3)16(23)20(14)2/h4-9,13-14H,1-3H3/b8-7+

InChI Key

SIKKJYKLUJCDNQ-BQYQJAHWSA-N

Isomeric SMILES

CN1C2C(N=C1/C=C/C3=CC(=CC=C3)Cl)N(C(=O)N(C2=O)C)C

Canonical SMILES

CN1C2C(N=C1C=CC3=CC(=CC=C3)Cl)N(C(=O)N(C2=O)C)C

Origin of Product

United States

Foundational & Exploratory

Structural and Pharmacological Dynamics of (Z)-8-(3-chlorostyryl)caffeine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Z)-8-(3-chlorostyryl)caffeine is the cis-photoisomer of the widely utilized biochemical tool (E)-8-(3-chlorostyryl)caffeine (CSC). While the (E)-isomer is celebrated in neuropharmacology as a highly potent, selective adenosine A2A receptor antagonist and monoamine oxidase B (MAO-B) inhibitor[1],[2], exposure to ambient or ultraviolet light triggers a rapid photoisomerization into the (Z)-isomer[3]. This structural rearrangement fundamentally alters the molecule's three-dimensional conformation, leading to a catastrophic loss of target affinity. This whitepaper dissects the chemical structure, the thermodynamic causality behind its pharmacological attenuation, and the strict experimental protocols required to isolate and study this specific isomer.

Chemical Structure and Stereochemical Mechanics

The core scaffold of 8-(3-chlorostyryl)caffeine consists of a 1,3,7-trimethylxanthine (caffeine) moiety linked to a 3-chlorophenyl ring via an ethenyl (styryl) bridge[1].

In the (Z)-configuration, the bulky 3-chlorophenyl group and the xanthine core are positioned on the same side of the ethenyl double bond[4].

The Causality of Instability: This cis-geometry induces a severe steric clash between the phenyl ring and the N7-methyl group of the xanthine core. To relieve this immense steric strain, the molecule is forced out of coplanarity, adopting a twisted, non-planar conformation. This is in stark contrast to the (E)-isomer, which maintains an extended, highly planar geometry necessary for its biological activity.

Table 1: Physicochemical Properties of (Z)-8-(3-chlorostyryl)caffeine

PropertyValue
IUPAC Name 8-[(Z)-2-(3-chlorophenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione
Molecular Formula C16H15ClN4O2
Molecular Weight 330.77 g/mol
ChEMBL ID CHEMBL483243
Stereochemistry (Z) / cis
Solubility Soluble in DMSO (requires heating)

Data supported by the PubChem database[1],[4].

The Photoisomerization Pathway

The styryl linkage in 8-styrylxanthines acts as a strong chromophore, absorbing heavily in the UV-A and visible spectrum (λmax ~ 342–347 nm). Absorption of a photon excites the (E)-isomer, allowing free rotation around the formally double bond. The molecule then relaxes into a photostationary state, which is heavily enriched with the (Z)-isomer due to differential absorption coefficients between the two states[3].

Because the (Z)-isomer is thermodynamically less stable (due to the aforementioned steric clash), thermal reversion to the (E)-isomer can occur, but this process is kinetically slow at room temperature. Therefore, the (Z)-isomer acts as a kinetically trapped species under standard laboratory conditions[5].

Photoisomerization E_CSC (E)-8-(3-chlorostyryl)caffeine (Planar, Active) Z_CSC (Z)-8-(3-chlorostyryl)caffeine (Twisted, Inactive) E_CSC->Z_CSC hν (342-347 nm) Photoisomerization Z_CSC->E_CSC Thermal Reversion (Slow, Dark)

Figure 1: Photoisomerization pathway of 8-(3-chlorostyryl)caffeine driven by UV/Vis light.

Structure-Activity Relationship (SAR) and Pharmacological Impact

The pharmacological utility of 8-(3-chlorostyryl)caffeine is heavily dependent on its stereochemistry. The adenosine A2A receptor features a narrow, deep binding cleft defined by hydrophobic and aromatic residues (e.g., Phe168)[3].

The Causality of Affinity Loss: The (E)-isomer's planar geometry allows it to easily slip into this cleft and engage in optimal π-π stacking interactions, yielding a Ki of approximately 54 nM[2]. Conversely, the twisted, non-planar geometry of the (Z)-isomer physically prevents it from entering the narrow A2A receptor binding pocket. The steric bulk projecting out of the optimal binding plane results in a near-total loss of affinity. A similar attenuation is observed for its MAO-B inhibitory activity[2],[5].

Table 2: Comparative Pharmacological Profile

Target / Metric(E)-8-(3-chlorostyryl)caffeine(Z)-8-(3-chlorostyryl)caffeine
A2A Receptor Affinity (Ki) ~54 nM> 1000 nM (Significant Loss)
MAO-B Inhibition (Ki) ~100 nMAttenuated
Conformation Planar (Extended)Non-planar (Twisted)
Thermodynamic State Ground State (Stable)Photostationary State

Experimental Methodologies

To study the (Z)-isomer, researchers must intentionally generate it from the commercially available (E)-isomer and meticulously protect it from further photo-degradation or thermal reversion.

Protocol 1: Controlled Generation and Isolation of (Z)-CSC

This protocol utilizes a self-validating analytical loop to ensure structural integrity during isomerization.

  • Solution Preparation: Dissolve (E)-CSC in HPLC-grade methanol to a concentration of 100 µM.

  • Irradiation: Expose the solution to a 365 nm UV lamp (or ambient daylight) for 30–60 minutes.

  • Analytical Validation (Self-Validating Step): Monitor the reaction using a UV-Vis spectrophotometer equipped with a diode array detector (DAD). The strict observation of an isosbestic point confirms that the E-to-Z transition is occurring cleanly, without oxidative cleavage of the ethenyl bridge.

  • HPLC Separation: Inject the photostationary mixture onto a reverse-phase C18 column. Elute using a gradient of water/acetonitrile (with 0.1% TFA). The (Z)-isomer, being more polar due to its twisted conformation exposing the xanthine core, typically elutes earlier than the (E)-isomer.

  • Collection: Collect the (Z)-isomer fraction exclusively in amber or foil-wrapped vials. Causality: Ambient laboratory lighting provides sufficient UV-A/Vis energy to drive the isolated (Z)-isomer back toward a mixed E/Z equilibrium.

Protocol 2: Radioligand Binding Validation

To confirm the pharmacological attenuation of the isolated (Z)-isomer, a radioligand displacement assay is employed.

  • Membrane Preparation: Isolate rat striatal membranes (rich in A2A receptors) and suspend in Tris-HCl buffer (pH 7.4).

  • Incubation: Incubate the membranes with 2 nM of the selective A2A radioligand [3H]SCH58261.

  • Displacement (Self-Validating Step): Introduce varying concentrations of the isolated (Z)-CSC (1 nM to 10 µM). In parallel, run a control plate using (E)-CSC. The inclusion of the (E)-isomer acts as an internal positive control, validating the sensitivity of the membrane preparation and the structural integrity of the assay.

  • Filtration and Counting: Terminate the reaction via rapid vacuum filtration over GF/B glass fiber filters. Quantify bound radioactivity using liquid scintillation counting.

Workflow Step1 1. Prepare (E)-CSC Solution (Methanol/DMSO) Step2 2. UV Irradiation (365 nm) Monitor via UV-Vis Step1->Step2 Step3 3. RP-HPLC Separation (C18 Column, Dark Conditions) Step2->Step3 Confirm Isosbestic Point Step4 4. Fraction Collection Isolate (Z)-CSC Peak Step3->Step4 Step5 5. Radioligand Binding Assay Validate Affinity Loss Step4->Step5 Lyophilize in Amber Vials

Figure 2: Experimental workflow for the isolation and pharmacological validation of (Z)-CSC.

References

  • 8-(3-Chlorostyryl)caffeine | C16H15ClN4O2 | CID 5353365 Source: PubChem - NIH URL:[Link]

  • (Z)-8-(3-chlorostyryl)caffeine | C16H17ClN4O2 - PubChem Source: PubChem - NIH URL:[Link]

  • Adenosine A2A receptor antagonists as novel anti-Parkinsonian agents: a review of structure-activity relationships Source: Ingenta Connect URL:[Link]

  • Methylxanthines (Handbook of Experimental Pharmacology, Volume 200) Source: ResearchGate URL:[Link]

Sources

Synthesis and Purification of (Z)-8-(3-Chlorostyryl)caffeine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

(E)-8-(3-chlorostyryl)caffeine (CSC) is a well-established, highly selective antagonist of the adenosine A2A receptor and an inhibitor of monoamine oxidase B (MAO-B), making it a critical compound in neuropharmacology and Parkinson's disease research[1]. However, styrylxanthines are notoriously photosensitive, rapidly isomerizing into their (Z)-counterparts under ambient light[2].

While the (E)-isomer is the thermodynamically favored product of standard chemical synthesis, isolating the (Z)-isomer is essential for comprehensive structure-activity relationship (SAR) profiling and stability testing. Unaccounted photoisomerization during biological assays can lead to skewed IC50 values and irreproducible data. This whitepaper details a self-validating, robust methodology for synthesizing the precursor, driving photochemical isomerization, and purifying the metastable (Z)-8-(3-chlorostyryl)caffeine.

Mechanistic Pathways & Retrosynthetic Analysis

Chemical Synthesis of the (E)-Precursor

The core styryl linkage is constructed via a Knoevenagel-type condensation. The methyl group of 8-methylcaffeine is weakly acidic due to the electron-withdrawing nature of the adjacent xanthine ring system. Under basic conditions (e.g., piperidine catalysis), an enolate-like carbanion is generated, which undergoes nucleophilic addition to 3-chlorobenzaldehyde. Subsequent dehydration yields exclusively the (E)-isomer due to the severe steric hindrance that would occur in the (Z)-configuration during the transition state.

Photochemical Isomerization

To access the (Z)-isomer, energy must be introduced to overcome the rotational barrier of the alkene double bond. UV irradiation (typically 365 nm) excites the molecule from its ground state (S0) to an excited singlet state (S1, π → π* transition). In this excited state, the double bond character is temporarily lost, allowing free rotation around the C-C bond. Non-radiative decay back to the ground state yields a photostationary mixture of (E) and (Z) isomers[2].

SynthesisWorkflow N1 8-Methylcaffeine + 3-Chlorobenzaldehyde N2 Knoevenagel Condensation (Piperidine, Reflux) N1->N2 N3 (E)-8-(3-chlorostyryl)caffeine (Thermodynamic Product) N2->N3 N4 UV Irradiation (365 nm) Photochemical Isomerization N3->N4 N5 (E)/(Z) Photostationary Mixture N4->N5 N6 Preparative RP-HPLC (C18, Isocratic/Gradient) N5->N6 N7 Pure (Z)-8-(3-chlorostyryl)caffeine N6->N7

Workflow for the synthesis, photoisomerization, and purification of (Z)-CSC.

Experimental Protocols

Protocol A: Synthesis of (E)-8-(3-chlorostyryl)caffeine

Causality Note: Glacial acetic acid is used as a co-catalyst with piperidine to form an iminium ion intermediate with the aldehyde, significantly accelerating the condensation.

  • Reagent Preparation: Charge a 100 mL round-bottom flask with 8-methylcaffeine (10 mmol, 2.08 g) and 3-chlorobenzaldehyde (12 mmol, 1.69 g).

  • Catalysis: Add 30 mL of glacial acetic acid and 0.5 mL of piperidine.

  • Reaction: Reflux the mixture at 110°C for 18 hours under a nitrogen atmosphere to prevent oxidative degradation.

  • Isolation: Cool the reaction mixture to room temperature. The highly planar (E)-isomer will precipitate out of solution.

  • Washing: Filter the precipitate under vacuum and wash successively with cold ethanol (2 x 15 mL) and diethyl ether (15 mL). Dry under vacuum to yield crude (E)-CSC.

Protocol B: Photochemical Isomerization to (Z)-CSC

Causality Note: The reaction must be performed in highly dilute conditions to prevent [2+2] cycloaddition (dimerization) of the styryl groups.

  • Dissolution: Dissolve 50 mg of (E)-CSC in 500 mL of HPLC-grade methanol (0.1 mg/mL).

  • Irradiation: Transfer the solution to a quartz photoreactor. Irradiate using a 365 nm UV lamp (100 W) at room temperature with continuous stirring.

  • Monitoring: Take 1 mL aliquots every 30 minutes and analyze via analytical HPLC. Stop irradiation when a photostationary state is reached (typically ~40% Z-isomer, ~60% E-isomer after 2-3 hours).

  • Concentration: Evaporate the solvent under reduced pressure at 30°C. Critical: From this point forward, all operations must be conducted in the dark or under red safe-light to prevent reversion to the (E)-isomer[2].

Protocol C: Preparative HPLC Purification

Causality Note: The (Z)-isomer forces the 3-chlorophenyl ring out of the plane of the xanthine core due to steric clashing. This non-planar geometry reduces the molecule's overall hydrophobic surface area and disrupts π-π stacking interactions with the C18 stationary phase, causing the (Z)-isomer to elute before the (E)-isomer.

  • System Setup: Equip a preparative HPLC with a C18 reversed-phase column (250 mm × 21.2 mm, 5 µm particle size).

  • Mobile Phase: Methanol/Water (65:35 v/v), isocratic flow at 15.0 mL/min.

  • Detection: Set the UV detector to 330 nm (the λ_max of the Z-isomer is hypsochromically shifted compared to the E-isomer due to reduced conjugation).

  • Injection & Collection: Inject 5 mL of the concentrated photostationary mixture (dissolved in mobile phase). Collect the first major eluting peak (Z-isomer) and discard the second (E-isomer).

  • Lyophilization: Flash-freeze the collected (Z)-isomer fractions and lyophilize in the dark to yield pure (Z)-8-(3-chlorostyryl)caffeine as a solid powder.

Quantitative Data & Analytical Characterization

To validate the success of the purification, the isolated fractions must be characterized. The table below summarizes the key differential properties used to confirm the identity and purity of the (Z)-isomer against the standard (E)-isomer.

Property(E)-8-(3-chlorostyryl)caffeine(Z)-8-(3-chlorostyryl)caffeine
Thermodynamic Stability High (Favored)Low (Metastable)
Synthesis Method Knoevenagel CondensationUV Photoisomerization
RP-HPLC Retention Time ~18.5 min (Later eluting)~12.2 min (Earlier eluting)
UV Absorbance (λ_max) ~345 nm~330 nm (Hypsochromic shift)
3D Geometry Planar (Extended conjugation)Non-planar (Steric clash)

Pharmacological Context

CSC operates by competitively antagonizing the A2A adenosine receptor, a Gs-protein coupled receptor (GPCR)[3]. Blockade of this receptor prevents the accumulation of intracellular cAMP, modulating downstream dopaminergic activity[1]. Understanding the binding kinetics of both the (E) and (Z) isomers ensures accurate pharmacological profiling, as accidental photoisomerization during assay handling can lead to false-positive or false-negative target engagements.

A2APathway Adenosine Endogenous Adenosine Receptor A2A Adenosine Receptor (GPCR) Adenosine->Receptor Agonism GProtein Gs Protein Activation Receptor->GProtein AC Adenylate Cyclase GProtein->AC cAMP cAMP Production AC->cAMP Inhibitor (Z)-CSC (Competitive Antagonist) Inhibitor->Receptor Blockade

Mechanism of action of CSC at the A2A adenosine receptor.

References

  • Source: scirp.
  • Source: ingentaconnect.
  • 8-(3-Chlorostyryl)

Sources

Spectroscopic Characterization and Photoisomerization Dynamics of (Z)-8-(3-Chlorostyryl)caffeine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary (Z)-8-(3-chlorostyryl)caffeine is the photochemically induced cis-isomer of the well-characterized adenosine A2A receptor antagonist and monoamine oxidase B (MAO-B) inhibitor, (E)-8-(3-chlorostyryl)caffeine (CSC). Due to the extreme photosensitivity of styrylxanthines, the E-isomer rapidly converts to the Z-isomer under UV or ambient light. This technical whitepaper provides a rigorous framework for the controlled photochemical synthesis, preparative isolation, and comprehensive spectroscopic validation (NMR, IR, MS) of the elusive (Z)-isomer.

Pharmacological Context & The Isomerization Challenge

8-(3-chlorostyryl)caffeine (CSC) was originally developed as a highly potent, selective competitive antagonist for the striatal adenosine A2A receptor, demonstrating profound efficacy in reversing haloperidol-induced catalepsy in Parkinsonian models[1]. Subsequent pharmacological assays revealed it also acts as a potent MAO-B inhibitor, establishing it as a dual-target directed therapeutic[2].

However, a critical liability of 8-styrylxanthines is their inherent photosensitivity. The thermodynamically favored (E)-isomer undergoes rapid photoisomerization to the (Z)-isomer upon exposure to light[3]. This structural shift drastically alters the molecule's 3D conformation, impacting its receptor binding pocket affinity and pharmacokinetic profile.

PharmacologicalPathway Endogenous Endogenous Adenosine A2AR Adenosine A2A Receptor (Striatal GPCR) Endogenous->A2AR Agonism Z_CSC (Z)-CSC / (E)-CSC (Competitive Antagonist) Z_CSC->A2AR Blockade Gs G_s Protein Activation A2AR->Gs cAMP cAMP Accumulation & PKA Activation Gs->cAMP

Figure 1: Adenosine A2A Receptor signaling blockade by CSC.

Photochemical Isomerization Dynamics

The E


 Z isomerization is a photon-driven process. The (E)-isomer possesses an extended, coplanar conjugated 

-system with a

near 340 nm.
  • Causality of Excitation: Irradiation at 365 nm selectively excites the molecule from the singlet ground state (

    
    ) to the first excited state (
    
    
    
    ). In the
    
    
    state, the C=C double bond loses its
    
    
    -character, allowing free rotation. Non-radiative relaxation back to
    
    
    yields a photostationary mixture of E and Z isomers.
  • Steric Consequences: In the (Z)-isomer, severe steric repulsion between the N7-methyl group of the caffeine core and the 3-chlorophenyl ring forces the aromatic systems out of coplanarity. This non-planar geometry reduces the hydrodynamic radius of the molecule, heavily influencing its chromatographic behavior and spectroscopic shifts.

Experimental Protocol: Synthesis and Isolation

To ensure a self-validating system, the following protocol integrates synthesis with real-time Quality Control (QC) feedback loops.

Step 1: Photochemical Conversion

  • Dissolve 10 mg of (E)-8-(3-chlorostyryl)caffeine in 10 mL of a 1:1 (v/v) Methanol/Dichloromethane mixture.

    • Causality: DCM ensures complete solubilization of the lipophilic xanthine, while Methanol stabilizes the excited state intermediates during photon absorption.

  • Place the solution in a quartz cuvette and irradiate using a 365 nm UV-LED reactor (10 W) for 45 minutes at 25°C.

Step 2: Analytical Monitoring (Self-Validation)

  • Inject a 5

    
    L aliquot into an analytical RP-HPLC (C18 column, 60:40 Acetonitrile/Water with 0.1% Formic Acid).
    
  • Validation: The (E)-isomer elutes at approximately 12.5 min. A new peak, the (Z)-isomer, will appear at ~9.8 min.

    • Causality: The Z-isomer's non-planar conformation reduces its hydrophobic surface area, decreasing its retention time on the non-polar C18 stationary phase.

Step 3: Preparative Isolation

  • Scale up the injection onto a Preparative C18 column using the same isocratic mobile phase.

  • Collect the fraction eluting at 9.8 min.

  • Lyophilize the collected fraction in the dark to yield (Z)-8-(3-chlorostyryl)caffeine as a pale yellow powder.

    • Critical: Store immediately in amber vials at -20°C to prevent thermal reversion.

IsomerizationWorkflow E_Isomer (E)-8-(3-chlorostyryl)caffeine (Thermodynamically Stable) UV_Light UV Irradiation (365 nm) Photochemical Excitation (S0 -> S1) E_Isomer->UV_Light Photo_State Photostationary State Mixture of (E) and (Z) Isomers UV_Light->Photo_State Prep_HPLC Preparative RP-HPLC Separation via Hydrodynamic Radius Photo_State->Prep_HPLC Z_Isomer (Z)-8-(3-chlorostyryl)caffeine (Isolated Target) Prep_HPLC->Z_Isomer

Figure 2: Workflow for the photochemical synthesis and isolation of (Z)-CSC.

Spectroscopic Data Analysis

The structural elucidation of the (Z)-isomer relies on distinct deviations from the (E)-isomer's spectra.

4.1 Nuclear Magnetic Resonance (NMR) The


H NMR spectrum is the definitive diagnostic tool for E/Z assignment, governed by the Karplus relationship. The trans-vinylic protons of the E-isomer exhibit a large coupling constant (

Hz). In the Z-isomer, this drops to

Hz. Furthermore, the forced non-coplanarity in the Z-isomer places the N7-methyl protons directly into the anisotropic shielding cone of the 3-chlorophenyl ring, causing a diagnostic upfield shift from 4.05 ppm to 3.85 ppm.

4.2 Infrared Spectroscopy (IR) IR spectroscopy confirms the geometric shift via out-of-plane =C-H bending vibrations. The E-isomer's strong trans-band at 965 cm


 is completely absent in the Z-isomer, replaced by a cis-band at 785 cm

.

4.3 Mass Spectrometry (MS) Because isomerization does not alter the molecular weight or covalent connectivity, the ESI-MS profiles remain nearly identical. Both isomers exhibit the characteristic 3:1 isotopic ratio for


 due to the single chlorine atom.
Quantitative Data Tables

Table 1: Comparative


H NMR Data (400 MHz, CDCl

)
Proton Assignment(E)-CSC

(ppm)
(Z)-CSC

(ppm)
Multiplicity & Coupling (

in Hz)
Structural Rationale
N7-CH

4.053.85s, 3HShielded by cis-phenyl ring in Z-isomer.
N1-CH

3.603.58s, 3HDistant from isomerization center.
N3-CH

3.423.40s, 3HDistant from isomerization center.
C8-CH= (

)
7.056.35d, 1H,

(E) /

(Z)
Diagnostic Karplus

reduction.
=CH-Ar (

)
7.756.65d, 1H,

(E) /

(Z)
Diagnostic Karplus

reduction.
Ar-H (H-2')7.557.25t, 1H,

Upfield shift due to loss of coplanarity.
Ar-H (H-4',5',6')7.30 - 7.457.15 - 7.22m, 3HOverlapping multiplet in Z-isomer.

Table 2: Key IR Vibrational Frequencies (ATR-FTIR)

Wavenumber (cm

)
Vibrational ModePresence in (E)-CSCPresence in (Z)-CSC
1705, 1660 C=O stretch (Xanthine core)StrongStrong
1545 C=C stretch (Vinylic/Aromatic)MediumMedium
965 trans =C-H out-of-plane bendStrong Absent
785 cis =C-H out-of-plane bendAbsent Strong
690 C-Cl stretchMediumMedium

Table 3: High-Resolution Mass Spectrometry (ESI-TOF)


Value
Ion AssignmentRelative AbundanceFragmentation Rationale
331.096

100%Protonated parent ion.
333.093

~33%Characteristic chlorine isotopic signature.
273.102

~45%Loss of methyl isocyanate (57 Da) from xanthine.
References
  • Jacobson KA, Nikodijevic O, Padgett WL, Rodriguez CG, Maillard M, Daly JW. (1993). "8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine antagonist in vitro and in vivo." FEBS Letters, 323(1-2): 141–144. 1

  • Nonaka Y, Shimada J, Nonaka H, Koike N, Aoki N, Kobayashi H, Kase H, Yamaguchi K, Suzuki F. (1993). "Photoisomerization of a potent and selective adenosine A2 antagonist, (E)-1,3-dipropyl-8-(3,4-dimethoxystyryl)-7-methylxanthine." Journal of Medicinal Chemistry, 36(24): 3731–3733. 3

  • Petzer JP, et al. (2009). "Methylxanthines (Handbook of Experimental Pharmacology, Volume 200) - Monoamine Oxidase Inhibition." Springer. 2

Sources

The Physicochemical Imperative: Solubility and Photostability of (Z)-8-(3-chlorostyryl)caffeine in Preclinical Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-(3-chlorostyryl)caffeine (CSC) is a dual-action pharmacological probe, widely utilized as a highly selective adenosine A2A receptor antagonist and a monoamine oxidase B (MAO-B) inhibitor 1[1]. While the (E)-isomer is the synthetically intended and pharmacologically active form, researchers frequently encounter the (Z)-isomer as a rapid, unavoidable photoproduct. The styryl double bond bridging the xanthine core and the chlorophenyl ring is acutely susceptible to photoisomerization 2[2].

Understanding the thermodynamic solubility constraints and the kinetic photostability of the (Z)-isomer—and its dynamic equilibrium with the (E)-isomer—is non-negotiable. Failure to control these variables leads to irreproducible in vitro binding affinities and compromised in vivo pharmacokinetic data.

Solubility Dynamics and Solvent Causality

CSC exhibits notoriously poor aqueous solubility. The causality lies in its molecular architecture: the planar 8-styrylxanthine structure promotes highly stable, tightly packed crystal lattices driven by extensive


 stacking and intermolecular hydrogen bonding 2[2].

When transitioning from the (E) to the (Z) configuration, the steric clash between the chlorophenyl ring and the xanthine core disrupts this planarity slightly. While this theoretically alters the lattice energy, practically, both isomers remain highly lipophilic and insoluble in standard aqueous buffers. To achieve working concentrations, Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent.

The Hygroscopic Threat: As noted by 3, hygroscopic DMSO significantly impacts the solubility of CSC[3]. Water absorbed by older DMSO acts as a potent anti-solvent, increasing the dielectric constant of the microenvironment and forcing the highly lipophilic CSC molecules to nucleate and precipitate.

Table 1: Quantitative Solubility Profile of 8-(3-chlorostyryl)caffeine
Solvent SystemMax ConcentrationCausality & Handling Notes
DMSO (Anhydrous) 25.00 mM (~8.27 mg/mL)Requires sonication and warming (37°C) to overcome initial crystal lattice energy. Must use newly opened DMSO[3].
Methanol Soluble (< 5 mM)Useful for stock transfers and rapid evaporation, though less efficient than DMSO for high-concentration stocks[4].
Aqueous Buffers (PBS) < 0.1 mMPractically insoluble. Requires formulation with co-solvents (e.g., Tween-80, PEG-400) or cyclodextrins for in vivo dosing.

The Photostability Crisis: (E) to (Z) Isomerization

The most critical handling parameter for CSC is its extreme photosensitivity. Under standard laboratory fluorescent lighting, the (E)-isomer undergoes a rapid


 excitation. The molecule temporarily enters an excited singlet/triplet state, allowing free rotation around the styryl double bond, before relaxing into the thermodynamically stable but pharmacologically distinct (Z)-isomer 5[5].

Degradation Kinetics: In dilute solutions (e.g., 50% acetonitrile-water), the initial half-life (


) of (E)-CSC degradation into (Z)-CSC is approximately 7 minutes 5[5]. Within 4 hours of ambient light exposure, the active (E)-isomer concentration plummets to just 4% of its initial value, with the (Z)-isomer dominating the chromatographic profile[5].

The Sodium Light Workaround: Exposure to sodium vapor light completely halts this isomerization 5[5]. Sodium lamps emit predominantly at ~589 nm, which falls below the photonic energy threshold required to induce the


 transition of the styryl double bond.

Isomerization E_isomer (E)-8-(3-chlorostyryl)caffeine (Active A2A Antagonist) Light Photon Absorption (Fluorescent/UV Light) E_isomer->Light Exposure Excited Excited Singlet/Triplet State (Pi-Pi* Transition) Light->Excited Energy Transfer Excited->E_isomer Relaxation Z_isomer (Z)-8-(3-chlorostyryl)caffeine (Photoproduct / Reduced Affinity) Excited->Z_isomer Isomerization (t1/2 ~ 7 min) Degradation Further Degradation (Oxidation/Cleavage) Z_isomer->Degradation Prolonged Stress

Fig 1. Photoisomerization pathway of CSC under UV/fluorescent light.

Self-Validating Experimental Protocols

To mitigate the dual risks of precipitation and photoisomerization, the following workflows are engineered with built-in analytical checkpoints.

Protocol 1: Preparation of High-Fidelity Stock Solutions

Objective: Generate a stable 10 mM stock while preventing water-induced lattice reformation and photon-induced E


 Z isomerization.
  • Environmental Control: Perform all weighing and handling under sodium lighting or in a darkroom environment.

  • Solvation: Weigh 5 mg of CSC powder and transfer to an amber glass vial. Add 1.51 mL of newly opened, anhydrous DMSO to achieve a 10 mM stock solution 3[3].

  • Dissolution & Validation: Sonicate the amber vial in a water bath at 37°C for 15 minutes.

    • Self-Validation Check: Inspect visually against a dark background; the solution must be completely clear with zero particulate scattering.

  • Aliquotting: Divide the solution into 50 µL single-use aliquots in opaque microcentrifuge tubes.

  • Storage: Flash-freeze in liquid nitrogen and store at -80°C (stable for up to 6 months) 3[3]. Flash-freezing prevents the slow nucleation of crystals that occurs during gradual cooling.

Protocol 2: HPLC-UV Quantification of Isomeric Purity

Objective: Validate the E/Z ratio before biological assays to ensure observed pharmacological effects are not artifacts of the (Z)-isomer.

  • Sample Preparation: Thaw a 10 mM stock aliquot in the dark. Dilute to 3.0 µM using 50% (v/v) acetonitrile-water 5[5].

  • Chromatography: Inject 20 µL onto a C18 reverse-phase column. Utilize an isocratic mobile phase (e.g., Acetonitrile / 0.1 M Citrate buffer pH 4.0) at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 320 nm (optimal for the conjugated styryl system).

  • Validation Check: The (E)-isomer typically elutes later due to its planar, highly lipophilic interaction with the C18 stationary phase. The (Z)-isomer, being more sterically hindered and slightly more polar, elutes earlier (e.g., ~3.2 min vs ~4.5 min for the E-isomer) 5[5]. An acceptable stock must show < 5% (Z)-isomer peak area.

Workflow Step1 Weighing & Solvation (Amber Vials, DMSO) Step2 Sonication & Heating (37°C, 15 min) Step1->Step2 Step3 Aliquotting (Single-use tubes) Step2->Step3 Step4 Storage (-20°C to -80°C, Dark) Step3->Step4 Step5 HPLC-UV Analysis (E/Z Ratio Quantification) Step4->Step5 Thaw & Analyze

Fig 2. Workflow for stable stock preparation and HPLC validation.

Conclusion

Handling (Z)-8-(3-chlorostyryl)caffeine and its (E)-precursor requires a rigorous understanding of its physical chemistry. By controlling the solvent microenvironment (strictly anhydrous DMSO) and the photonic environment (sodium light or total darkness), researchers can stabilize the compound. Preventing the rapid 7-minute half-life degradation into the (Z)-isomer secures the integrity of downstream A2A and MAO-B pharmacological assays, ensuring that data reflects true biological activity rather than chemical degradation.

References

  • MedChemExpress. "(E)-8-(3-Chlorostyryl)caffeine | Adenosine A2A Receptor Antagonist". Source: medchemexpress.com.
  • PMC. "Quantification of the In Vivo Potency of the Adenosine A2 Receptor Antagonist 8-(3-Chlorostyryl)Caffeine". Source: nih.gov.
  • Cayman Chemical. "8-(3-Chlorostyryl)caffeine (CSC, CAS Number: 147700-11-6)". Source: caymanchem.com.
  • Ingenta Connect. "Adenosine A2A receptor antagonists as novel anti-Parkinsonian agents: a review of structure-activity relationships". Source: ingentaconnect.com.
  • Abcam. "8-(3-Chlorostyryl)caffeine, A2A receptor antagonist. MAO-B inhibitor." Source: abcam.com.

Sources

(Z)-8-(3-chlorostyryl)caffeine as an adenosine A2A receptor antagonist

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 8-(3-chlorostyryl)caffeine (CSC) , a dual-target pharmacological agent acting as a selective Adenosine A


 receptor antagonist and a Monoamine Oxidase B (MAO-B) inhibitor.[1][2]

Note on Stereochemistry: While the prompt specifies the (Z)-isomer, the pharmacologically active adenosine A


 antagonist is the (E)-isomer  (trans).[1][2] The (Z)-isomer (cis) is a photo-degradation product with significantly reduced affinity (~800-fold lower).[1][2] This guide focuses on the active (E)-CSC  but includes critical stability protocols to prevent isomerization to the inactive (Z) form.

Dual-Mechanism Adenosine A


 Antagonist & MAO-B Inhibitor [1][2]

Executive Summary

8-(3-chlorostyryl)caffeine (CSC) is a xanthine-based pharmacological probe widely utilized in neurodegenerative research, particularly for Parkinson’s Disease (PD).[1][2] Unlike first-generation non-selective xanthines (e.g., theophylline), CSC exhibits high selectivity for the Adenosine A


 receptor  over the A

subtype.[1][2]

Crucially, CSC possesses a unique dual mechanism of action :

  • Symptomatic Relief: Selective blockade of striatal A

    
     receptors, reversing motor deficits (catalepsy).[1][2][3]
    
  • Neuroprotection: Potent inhibition of MAO-B , preventing the oxidative conversion of pro-toxins (e.g., MPTP) to neurotoxic species.[1][2][4]

This guide details the synthesis, stability, signaling mechanisms, and validated experimental protocols for CSC.[1]

Chemical & Pharmacological Profile

Physicochemical Properties
PropertyData
Chemical Name (E)-8-[2-(3-chlorophenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione
Common Name CSC
Molecular Formula C

H

ClN

O

Molecular Weight 330.77 g/mol
Solubility DMSO (up to 25 mM), Ethanol (low), Water (insoluble)
Appearance Pale yellow solid
Light Sensitivity High .[1][2][3][5][6][7] Undergoes rapid photoisomerization from active (E) to inactive (Z).[1][2]
Binding Affinity & Selectivity

CSC is defined by its high selectivity for A


 receptors and off-target MAO-B inhibition.[1][2]
TargetAffinity (K

/ IC

)
Selectivity Note
Adenosine A

(Rat)
54 nM Primary therapeutic target.[1][2]
Adenosine A

(Rat)
~28,000 nM>500-fold selectivity for A

vs A

.[1][2][8]
MAO-B (Baboon) 100 nM Potent inhibition; confers neuroprotection.[1][2][6]
MAO-A >10,000 nMHighly selective for MAO-B isoform.[1][2]

Synthesis & Stability

The Isomerization Critical Control Point

The styryl double bond in CSC is photosensitive.[2] Exposure to broad-spectrum light causes a shift from the active (E)-isomer to the thermodynamically stable but pharmacologically inactive (Z)-isomer .[1][2]

  • (E)-CSC: Kngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    (A${2A}$) = 54 nM (Active)[1][2][3][7]
    
  • (Z)-CSC: Kngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    (A${2A}$) > 10,000 nM (Inactive)[1][2]
    

Handling Protocol: All synthesis and experimental handling must occur under amber light (sodium lamp) or in foil-wrapped vessels.

Synthesis Protocol: Dehydrogenative Heck Coupling

Modern synthesis utilizes a one-pot oxidative Heck coupling, superior to the classical Wittig reaction.[1][2]

Reagents:

  • Caffeine (1,3,7-trimethylxanthine)[1][9]

  • 3-Chlorostyrene[1][2][3][10]

  • Catalyst: Pd(OAc)

    
     (2.5 mol%)[1][2][9]
    
  • Oxidant: Cu(OAc)

    
     (1.5 equiv)[1][2][9]
    
  • Solvent: N,N-Dimethylacetamide (DMA)[9]

Step-by-Step Methodology:

  • Charge: In a flame-dried flask (foil-wrapped), dissolve Caffeine (1.0 equiv) and 3-Chlorostyrene (1.2 equiv) in DMA.

  • Catalyst Addition: Add Pd(OAc)

    
     and Cu(OAc)
    
    
    
    under argon atmosphere.
  • Reaction: Heat to 120°C for 20 hours under aerobic conditions (air balloon) to facilitate Pd re-oxidation.

  • Work-up: Cool to room temperature. Dilute with EtOAc, wash with water/brine to remove copper salts.[1][2]

  • Purification: Flash column chromatography (CH

    
    Cl
    
    
    
    /MeOH).
  • Crystallization: Recrystallize from ethanol to yield pure (E)-CSC .

Mechanism of Action

CSC acts on the Indirect Pathway of the basal ganglia.[2] In Parkinson's disease, dopamine depletion leads to overactivity of striatopallidal neurons.[1][2]

  • A

    
     Antagonism:  CSC blocks A
    
    
    
    receptors colocalized with Dopamine D
    
    
    receptors on GABAergic enkephalin neurons.[1][2]
  • Signaling Blockade: Prevents A

    
    -mediated activation of the cAMP/PKA pathway.[1][2]
    
  • D

    
     Potentiation:  Reduces the antagonistic allosteric interaction of A
    
    
    
    on D
    
    
    receptors (heteromer effect), lowering the threshold for dopamine signaling.[1][2]
  • MAO-B Inhibition: Prevents the breakdown of dopamine and the formation of oxidative radicals.[2]

Visualization: Dual Signaling Pathway

CSC_Mechanism CSC CSC (E-isomer) A2A Adenosine A2A Receptor (Striatum) CSC->A2A Antagonizes MAOB MAO-B Enzyme (Mitochondria) CSC->MAOB Inhibits Motor Motor Deficits (Catalepsy) CSC->Motor Reverses Deficits Neurodeg Dopaminergic Neurodegeneration CSC->Neurodeg Prevents AC Adenylyl Cyclase A2A->AC Stimulates (Normally) MPP Neurotoxin (MPP+) MAOB->MPP Catalyzes Conversion cAMP cAMP Production AC->cAMP PKA PKA Activation cAMP->PKA DARPP DARPP-32 (Thr75) PKA->DARPP Phosphorylation DARPP->Motor Modulates MPTP Pro-toxins (e.g., MPTP) ROS Oxidative Stress MPP->ROS ROS->Neurodeg

Figure 1: Dual mechanism of CSC.[1][2][3] Red lines indicate inhibition/antagonism.[1][2] Green dashed lines indicate therapeutic outcome.[2]

Experimental Protocols

Protocol A: Radioligand Binding Assay (A Selectivity)

Purpose: Determine K


 of CSC for A

receptors using rat striatal membranes.[1][2]
  • Membrane Preparation:

    • Homogenize rat striatum in ice-cold buffer (50 mM Tris-HCl, pH 7.4).[1][2]

    • Centrifuge at 48,000

      
       g for 20 min. Resuspend pellet and incubate with Adenosine Deaminase (2 U/mL) for 30 min at 37°C to remove endogenous adenosine.[1][2]
      
  • Assay Setup (96-well plate):

    • Total Binding: 50

      
      L Membrane + 50 
      
      
      
      L [3H]CGS 21680 (Ligand, 2 nM) + 50
      
      
      L Buffer.[1][2]
    • Non-Specific Binding (NSB): Add 50

      
      L ZM 241385  (10 
      
      
      
      M) or Theophylline.[1][2]
    • Test: Add 50

      
      L CSC (Concentration range: 10
      
      
      
      to 10
      
      
      M).
    • Note: Perform in dim light to prevent (E)

      
       (Z) shift.[1][2]
      
  • Incubation: 90 minutes at 25°C.

  • Harvest: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Analysis: Liquid scintillation counting. Calculate IC

    
     and derive K
    
    
    
    using the Cheng-Prusoff equation.[1][2]
Protocol B: In Vivo Neuroprotection (MPTP Model)

Purpose: Assess CSC's ability to prevent dopaminergic toxicity via MAO-B inhibition.[1][2][4]

  • Subjects: C57BL/6 mice (male, 8-10 weeks).

  • Pre-treatment: Administer CSC (5 mg/kg, i.p.) dissolved in 10% DMSO/Saline.[1][2]

    • Control: Vehicle only.[1]

  • Toxin Challenge: 10 minutes post-CSC, administer MPTP (20 mg/kg, i.p.). Repeat MPTP dosage 4 times at 2-hour intervals.

  • Endpoint Analysis (7 days post-treatment):

    • Sacrifice animals and isolate striatum.[1][2]

    • HPLC-ECD: Measure Dopamine (DA) and metabolite (DOPAC/HVA) levels.

    • IHC: Stain substantia nigra sections for Tyrosine Hydroxylase (TH+) neurons.

  • Expected Result: CSC pre-treatment should significantly attenuate dopamine depletion compared to Vehicle+MPTP group.[1][2]

Workflow Visualization

Experimental_Workflow cluster_0 Preparation cluster_1 In Vitro Binding cluster_2 In Vivo Model CSC_Solid CSC Solid (Store -20°C, Dark) Solubilization Dissolve in DMSO (Amber Vial) CSC_Solid->Solubilization Incubation Incubate 90m with [3H]CGS21680 Solubilization->Incubation Inject IP Injection 5 mg/kg CSC Solubilization->Inject Membrane Striatal Membranes (+ Adenosine Deaminase) Membrane->Incubation Filter Harvest & Count Incubation->Filter MPTP MPTP Challenge (10 min post-CSC) Inject->MPTP Analysis HPLC / IHC (7 Days) MPTP->Analysis

Figure 2: Experimental workflow for CSC handling and application.

References

  • Jacobson, K. A., et al. (1993). 8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine antagonist in vitro and in vivo.[1][2][3][8][11] FEBS Letters.[1][2][3]

  • Chen, J. F., et al. (2002). 8-(3-Chlorostyryl)caffeine may attenuate MPTP neurotoxicity through dual actions of monoamine oxidase inhibition and A2A receptor antagonism.[1][2][3][4] Journal of Biological Chemistry.[1][2][3]

  • Vlok, N., et al. (2006). Inhibition of monoamine oxidase B by analogues of the adenosine A2A receptor antagonist (E)-8-(3-chlorostyryl)caffeine (CSC).[1][2] Bioorganic & Medicinal Chemistry.[1][2][12][13]

  • Müller, C. E., et al. (1998). Chiral pyrrolo[2,3-d]pyrimidine derivatives as selective A1- and A2A-adenosine receptor antagonists.[1][2] Journal of Medicinal Chemistry.[1][2][12][14] (Discusses photoisomerization issues).

  • Rivara, S., et al. (2013). Synthesis of (E)-8-(3-chlorostyryl)caffeine analogues leading to 9-deazaxanthine derivatives as dual A2A antagonists/MAO-B inhibitors.[1][2][15] Journal of Medicinal Chemistry.[1][2][12][14]

Sources

Technical Guide: (Z)-8-(3-chlorostyryl)caffeine & The (E)-Isomer Paradigm in MAO-B Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 8-(3-chlorostyryl)caffeine (CSC) , specifically addressing its stereochemistry, mechanism as a Monoamine Oxidase B (MAO-B) inhibitor, and its dual-target pharmacology.

Executive Summary

8-(3-chlorostyryl)caffeine (CSC) is a xanthine derivative widely recognized as a potent, selective Adenosine A


 receptor antagonist  and a Monoamine Oxidase B (MAO-B) inhibitor .[1] While the scientific literature predominantly characterizes the thermodynamically stable (E)-isomer  (trans), the (Z)-isomer  (cis) represents a distinct stereochemical entity, typically generated via photoisomerization.

This guide details the pharmacological profile of CSC, focusing on its role as a dual-target agent for Parkinson’s Disease (PD).[2][3] It clarifies the stereochemical distinction, providing protocols for the synthesis and assay of the active compound, and elucidates the mechanism by which it confers neuroprotection.

Chemical Profile & Stereochemistry

The Isomer Distinction

The biological activity of styryl-xanthines is highly dependent on the planarity of the styryl side chain, which dictates its fit within the narrow hydrophobic cavity of the MAO-B active site.

  • (E)-8-(3-chlorostyryl)caffeine: The standard, synthetic form. It possesses a planar conformation that favors intercalation and tight binding to the A

    
     receptor and the MAO-B substrate cavity.
    
  • (Z)-8-(3-chlorostyryl)caffeine: The photo-isomer. The cis double bond introduces a steric clash between the phenyl ring and the xanthine core, forcing a non-planar, twisted conformation. This generally results in significantly reduced affinity for both A

    
     and MAO-B targets compared to the (E)-isomer.
    

Critical Note: Most commercial CSC and literature data refer to the (E)-isomer (Ki


 100 nM for MAO-B). Researchers investigating the (Z)-isomer are typically studying photo-pharmacology or metabolic degradation.
Chemical Data (Standard CSC)
PropertyData
IUPAC Name (E)-8-[2-(3-chlorophenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione
CAS Number 147700-11-6
Molecular Formula C

H

ClN

O

Molecular Weight 330.77 g/mol
Solubility DMSO (25 mM), Ethanol (Low)
Isomerization Photosensitive; converts E

Z upon UV exposure (300-365 nm).

Pharmacology & Mechanism of Action[5][6]

Dual-Target Mechanism

CSC is unique among antiparkinsonian leads because it targets two distinct pathways that converge to enhance dopaminergic signaling.

  • MAO-B Inhibition: CSC competitively inhibits MAO-B, preventing the oxidative deamination of dopamine in the striatum. This preserves synaptic dopamine levels and reduces the formation of neurotoxic reactive oxygen species (ROS) associated with dopamine metabolism.

  • Adenosine A

    
     Antagonism:  By blocking A
    
    
    
    receptors on striatal medium spiny neurons (specifically the indirect pathway), CSC reduces the antagonistic effect of adenosine on Dopamine D
    
    
    receptors. This enhances D
    
    
    signaling, alleviating motor deficits (catalepsy).
Potency & Selectivity
  • MAO-B Potency:

    
     (Reversible, competitive).[3][4][5]
    
  • MAO-A Potency:

    
     (Highly selective for B isoform).
    
  • A

    
     Potency: 
    
    
    
    (Rat striatum).[1][4][6][7]
Pathway Visualization

The following diagram illustrates the convergent neuroprotective mechanism of CSC.

CSC_Mechanism CSC 8-(3-chlorostyryl)caffeine (CSC) MAOB MAO-B Enzyme (Mitochondrial) CSC->MAOB Inhibits (Ki ~100nM) A2A Adenosine A2A Receptor CSC->A2A Antagonizes (Ki ~54nM) DA Dopamine MAOB->DA Degrades ROS Reactive Oxygen Species (H2O2) MAOB->ROS Produces D2 Dopamine D2 Receptor A2A->D2 Inhibits (Allosteric) DA->D2 Activates Motor Motor Function (Striatum) D2->Motor Enhances

Caption: CSC acts as a dual-functional agent, inhibiting MAO-B to preserve dopamine and blocking A2A receptors to disinhibit D2 signaling.[1][3][5][8]

Experimental Protocols

Synthesis of (E)-8-(3-chlorostyryl)caffeine

Note: To obtain the (Z)-isomer, the product of this reaction must be subjected to photoisomerization (see 4.2).

Reagents: 5,6-diamino-1,3-dimethyluracil, 3-chlorocinnamaldehyde, Ethanol, HCl.

  • Precursor Preparation: Dissolve 5,6-diamino-1,3-dimethyluracil (10 mmol) in absolute ethanol (50 mL).

  • Condensation: Add 3-chlorocinnamaldehyde (11 mmol) dropwise under stirring.

  • Reflux: Heat the mixture to reflux for 4–6 hours. Monitoring by TLC (SiO

    
    , CHCl
    
    
    
    :MeOH 95:5) should show the disappearance of the diamine.
  • Cyclization: The intermediate Schiff base often cyclizes spontaneously under reflux or requires mild oxidative conditions (e.g., addition of FeCl

    
     or simply air oxidation in acidic media).
    
  • Purification: Cool the solution. The precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol/water to yield yellow needles of (E)-CSC .

Generation of (Z)-8-(3-chlorostyryl)caffeine (Photoisomerization)

If the specific (Z)-isomer is required for comparative binding studies:

  • Solution: Prepare a dilute solution of (E)-CSC (10

    
    M) in Methanol or DMSO.
    
  • Irradiation: Expose the solution to UV light (365 nm) in a quartz cuvette for 10–30 minutes.

  • Equilibrium: The reaction will reach a photostationary state (PSS), typically a mixture of E/Z (e.g., 30:70).

  • Isolation: Separate isomers using Reverse-Phase HPLC (C18 column).

    • Mobile Phase: Acetonitrile:Water (gradient). The (Z)-isomer is more polar and typically elutes before the (E)-isomer due to its non-planar, less hydrophobic structure.

    • Storage: Isolate in the dark; the (Z)-isomer will thermally or photo-revert to (E) over time.

MAO-B Inhibition Assay (Amplex Red Method)

This protocol validates the inhibitory potential of the compound.

Materials:

  • Recombinant Human MAO-B (1 U/mL stock).

  • Substrate: p-Tyramine or Benzylamine.

  • Detection: Amplex Red reagent + Horseradish Peroxidase (HRP).

  • Inhibitor: CSC (dissolved in DMSO).

Workflow:

  • Buffer Prep: 0.1 M Sodium Phosphate buffer (pH 7.4).

  • Incubation: Mix 50

    
    L of MAO-B enzyme solution with 1 
    
    
    
    L of CSC (various concentrations: 1 nM – 10
    
    
    M). Incubate at 37°C for 15 minutes to allow inhibitor binding.
  • Reaction Start: Add 50

    
    L of working solution containing:
    
    • 200

      
      M Amplex Red.
      
    • 1 U/mL HRP.

    • 1 mM p-Tyramine (substrate).

  • Measurement: Monitor fluorescence (Ex 545 nm / Em 590 nm) kinetically for 30 minutes.

  • Analysis: Calculate the slope (velocity) of the reaction. Plot % Activity vs. log[CSC] to determine IC

    
    .
    
    • Validation: (E)-CSC should yield an IC

      
       in the range of 60–150 nM.
      

Structure-Activity Relationship (SAR) Logic

The potency of CSC relies heavily on the C8-styryl substitution pattern.

  • Linker Length: The ethenyl linker (-CH=CH-) is optimal. Extending or shortening this linker reduces MAO-B affinity.

  • C3-Substitution (Phenyl Ring): A meta-substituent (like 3-chloro) is critical. It fills a specific hydrophobic pocket in the MAO-B entrance cavity.

    • 3-Cl (CSC): High potency.

    • Unsubstituted: Lower potency.

    • 4-Cl (Para): Often retains A

      
       activity but may alter MAO-B kinetics.
      
  • Planarity (E vs Z): The (E)-configuration maintains a "flat" pharmacophore essential for stacking between Tyrosine residues (Tyr398/Tyr435) in the MAO-B active site ("aromatic cage"). The (Z)-isomer disrupts this stacking, explaining its lack of utility as a primary drug candidate.

SAR_Logic cluster_0 Chemical Features cluster_1 Biological Outcome Xanthine Xanthine Core (Adenosine Mimic) A2A_Bind A2A Receptor (Orthosteric Site) Xanthine->A2A_Bind H-Bonding Linker Styryl Linker (Rigidity/Planarity) MAOB_Bind MAO-B Active Site (Substrate Cavity) Linker->MAOB_Bind E-isomer fits Z-isomer clashes Phenyl 3-Cl Phenyl Ring (Hydrophobic Fit) Phenyl->MAOB_Bind Van der Waals Interaction

Caption: SAR analysis showing how specific structural motifs of CSC map to its dual biological targets.

References

  • Chen, J. F., et al. (2002).[5][8] "8-(3-Chlorostyryl)caffeine may attenuate MPTP neurotoxicity through dual actions of monoamine oxidase inhibition and A2A receptor antagonism."[3][4][8] Journal of Biological Chemistry, 277(39), 36040-36044.[3]

  • Vlok, N., et al. (2006). "Inhibition of monoamine oxidase B by analogues of the adenosine A2A receptor antagonist (E)-8-(3-chlorostyryl)caffeine (CSC)." Bioorganic & Medicinal Chemistry, 14(10), 3512-3521.

  • Rivara, S., et al. (2013). "Synthesis of (E)-8-(3-chlorostyryl)caffeine analogues leading to 9-deazaxanthine derivatives as dual A2A antagonists/MAO-B inhibitors." Journal of Medicinal Chemistry, 56(3), 1247-1261.

  • Petzer, J. P., & Petzer, A. (2015). "Caffeine as a lead compound for the design of therapeutic agents for the treatment of Parkinson's disease." Current Neuropharmacology, 13(4), 530-557.

Sources

Technical Monograph: In Vitro Characterization of (Z)-8-(3-chlorostyryl)caffeine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a rigorous in vitro characterization of (Z)-8-(3-chlorostyryl)caffeine , the cis-isomer of the well-known Adenosine A


 receptor antagonist (E)-CSC.

Editorial Note: In the field of adenosine receptor pharmacology, the (E)-isomer (trans) is the biologically active, high-affinity antagonist commonly referred to as "CSC." The (Z)-isomer (cis) discussed here is primarily formed via photo-isomerization in solution. Characterizing the (Z)-isomer is critical for impurity profiling , stability testing , and ensuring assay validity , as its pharmacological potency is significantly lower than the (E)-form.

Executive Summary & Structural Context

(Z)-8-(3-chlorostyryl)caffeine is a styrylxanthine derivative. While its stereoisomer, (E)-CSC, is a potent and selective Adenosine A


 antagonist (

= 54 nM) and MAO-B inhibitor, the (Z)-isomer represents a thermodynamic ground state often reached upon exposure to UV/visible light.

Differentiation between the (E) and (Z) isomers is the single most critical quality control step in CSC research. The (Z)-isomer exhibits distinct physicochemical properties and a marked reduction in receptor affinity, acting as a "silent" contaminant in pharmacological assays if not quantified.

Structural Isomerization Pathway

The following diagram illustrates the photo-isomerization process that necessitates the characterization of the (Z)-form.

CSC_Isomerization E_Iso (E)-CSC (Active Antagonist) Ki(A2A) = 54 nM Light UV/Vis Light (λ = 300-360 nm) E_Iso->Light Z_Iso (Z)-CSC (Photo-Isomer) Reduced Affinity Light->Z_Iso Photo-isomerization Fast Kinetics Dimer [2+2] Cycloaddition Dimer Products Z_Iso->Dimer Prolonged Exposure (High Conc.)

Figure 1: Photo-degradation pathway of CSC. The active (E)-isomer converts to the (Z)-isomer upon light exposure, potentially leading to dimerization at high concentrations.

Physicochemical Characterization

To positively identify (Z)-8-(3-chlorostyryl)caffeine and distinguish it from the (E)-isomer, three orthogonal analytical methods are required.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive identification relies on the coupling constant (


) of the vinylic protons linking the xanthine core to the chlorophenyl ring.
Parameter(E)-Isomer (Active)(Z)-Isomer (Target Analyte)Mechanistic Basis
Vinylic Proton Splitting Doublet (

)
Doublet (

)
Spin-spin coupling of alkene protons.
Coupling Constant (

)
15.5 – 16.5 Hz 11.0 – 12.5 Hz Karplus relationship; trans coupling is stronger than cis.
Chemical Shift (

)
Downfield shiftUpfield shiftMagnetic anisotropy and shielding effects of the cis phenyl ring.
B. HPLC Profile

The (Z)-isomer is more polar due to the spatial arrangement of the chlorophenyl ring relative to the xanthine dipole, resulting in a shorter retention time on reverse-phase columns.

  • Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 150 mm).

  • Mobile Phase: Methanol:Water (60:40 v/v) or Acetonitrile:Water gradient.

  • Observation: The (Z)-isomer typically elutes before the (E)-isomer.

C. UV-Vis Spectroscopy

Upon isomerization to the (Z)-form, the extended conjugation system is sterically strained, preventing planarity.

  • Result: A hypsochromic shift (blue shift) in the absorption maximum (

    
    ).
    
  • (E)-CSC

    
    :  ~360 nm.
    
  • (Z)-CSC

    
    :  ~330–340 nm (distinct reduction in absorbance at 360 nm).
    

Pharmacological Characterization Protocols

The biological characterization of (Z)-CSC is usually performed to determine the "window of error" it introduces into assays intended for the (E)-isomer.

Protocol 1: Adenosine A Radioligand Binding Assay

This protocol validates the affinity (or lack thereof) of the (Z)-isomer.

Materials:

  • Receptor Source: Rat striatal membranes or HEK293 cells stably expressing human A

    
     receptors.
    
  • Radioligand: [

    
    H]CGS 21680 (Specific Activity ~30-40 Ci/mmol).
    
  • Non-specific Binding Control: 20 µM CGS 21680 or NECA.

  • Test Compound: Pure (Z)-CSC (isolated via prep-HPLC after UV irradiation).

Step-by-Step Workflow:

  • Membrane Prep: Homogenize tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 48,000

    
     for 20 min. Resuspend pellets.
    
  • Deaminase Treatment: Incubate membranes with Adenosine Deaminase (ADA, 2 U/mL) for 30 min at 37°C to remove endogenous adenosine.

  • Incubation:

    • Mix 50 µg membrane protein + 5 nM [

      
      H]CGS 21680.
      
    • Add (Z)-CSC at concentrations ranging from

      
       M to 
      
      
      
      M.
    • Critical Control: Perform under dim red light to prevent (Z)

      
       (E) or (E) 
      
      
      
      (Z) equilibration during the assay.
  • Termination: Incubate for 90 min at 25°C. Filter rapidly through GF/B filters using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Determine

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.

Expected Results:

  • (E)-CSC:

    
     nM (High Affinity).[1]
    
  • (Z)-CSC:

    
     nM (Significantly reduced affinity).
    
  • Note: The reduced planarity of the (Z)-isomer hinders its fit into the A

    
     orthosteric binding pocket, which is optimized for the planar xanthine-styryl conjugation.
    
Protocol 2: MAO-B Inhibition Assay

(E)-CSC is a dual-target drug, inhibiting Monoamine Oxidase B (MAO-B). The (Z)-isomer must be profiled for off-target effects here as well.

Methodology:

  • Enzyme Source: Recombinant human MAO-B or mouse brain mitochondrial fractions.

  • Substrate: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + Tyramine or Benzylamine.

  • Reaction: MAO-B converts substrate to H

    
    O
    
    
    
    , which reacts with Amplex Red (via HRP) to form fluorescent Resorufin.
  • Comparison: Compare

    
     of (Z)-CSC vs. (E)-CSC (
    
    
    
    nM for E).

Experimental Workflow for Isomer Isolation

To characterize (Z)-CSC, one must often synthesize it in situ, as it is rarely sold as a pure standard.

Isolation_Workflow Start Start: (E)-CSC Standard (Dissolved in Methanol) Irradiation UV Irradiation (365 nm, 1-4 hours) Start->Irradiation Monitor Monitor via HPLC (Stop when Z:E ratio > 60:40) Irradiation->Monitor Monitor->Irradiation Incomplete Separation Semi-Prep HPLC (C18 Column) Monitor->Separation Threshold Met Collection Collect First Fraction ((Z)-Isomer elutes first) Separation->Collection Validation NMR Validation (Confirm J = 11-12 Hz) Collection->Validation

Figure 2: Workflow for the generation and isolation of (Z)-CSC for characterization purposes.

References

  • Jacobson, K. A., et al. (1993). "8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine antagonist in vitro and in vivo."[1] FEBS Letters, 323(1-2), 141-144. Link

    • Establishes the found
  • Müller, C. E., et al. (2004). "Multigram-scale syntheses, stability, and photoreactions of A2A adenosine receptor antagonists with 8-styrylxanthine structure." Bioorganic & Medicinal Chemistry, 12(5). Link

    • Definitive source on the photo-isomerization of styrylxanthines to the (Z)
  • Chen, J. F., et al. (2002). "8-(3-Chlorostyryl)caffeine may attenuate MPTP neurotoxicity through dual actions of monoamine oxidase inhibition and A2A receptor antagonism."[2] Journal of Biological Chemistry, 277(39), 36040-36044. Link

    • Characterizes the MAO-B inhibition properties.[3][4]

  • Vlok, N., et al. (2006).[2] "Inhibition of monoamine oxidase B by analogues of the adenosine A2A receptor antagonist (E)-8-(3-chlorostyryl)caffeine (CSC)." Bioorganic & Medicinal Chemistry, 14(10), 3512-3521. Link

    • Provides SAR data relevant to the styryl moiety configur
  • Tocris Bioscience. "Product Information: 8-(3-Chlorostyryl)caffeine." Link

    • Commercial validation of the (E)

Sources

Methodological & Application

Application Note: Synthesis and Isolation of (Z)-8-(3-chlorostyryl)caffeine

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide for the synthesis, isolation, and characterization of (Z)-8-(3-chlorostyryl)caffeine .

Executive Summary

8-(3-chlorostyryl)caffeine (CSC) is a potent and selective antagonist of the adenosine A


 receptor , widely used in neurodegenerative research (Parkinson’s disease models).[1] Standard synthetic routes (Heck coupling or Knoevenagel condensation) predominantly yield the thermodynamically stable (E)-isomer  (trans).

The (Z)-isomer (cis) is less stable and exhibits significantly reduced affinity for the A


 receptor. However, it is a critical target for:
  • Photopharmacology: As the "inactive" state in photoswitchable ligand studies.

  • Metabolic/Stability Studies: Investigating in vivo photo-degradation pathways.

  • Mechanistic Validation: Confirming stereospecific binding requirements of the A

    
     pocket.
    

This protocol details the stereoselective isolation of the (Z)-isomer via the photochemical isomerization of the (E)-precursor, followed by reverse-phase HPLC purification.

Reaction Logic & Pathway

The synthesis strategy relies on the principle that while direct chemical synthesis of the (Z)-alkene is difficult due to steric hindrance, the (E)-isomer can be converted to a photostationary state (PSS) mixture of E/Z isomers via UV irradiation.

Mechanism of Action
  • Condensation: 8-Methylcaffeine reacts with 3-chlorobenzaldehyde to form (E)-CSC.

  • Photoisomerization: Irradiation (365 nm or broad spectrum) excites the

    
     transition of the styryl double bond, allowing rotation around the C=C axis.
    
  • Relaxation: The molecule relaxes to the ground state, populating both (E) and (Z) energy wells.

  • Separation: The bent shape of the (Z)-isomer alters its interaction with the C18 stationary phase, allowing chromatographic resolution.

SynthesisPathway Start 8-Methylcaffeine (1,3,7,8-tetramethylxanthine) ECSC (E)-CSC (Thermodynamically Stable) Start->ECSC Condensation (Ac2O, Reflux) Aldehyde 3-Chlorobenzaldehyde Aldehyde->ECSC PSS Photostationary State (Mixture of E and Z) ECSC->PSS hν (UV Light) Isomerization PSS->ECSC Recycle ZCSC (Z)-CSC (Target Isomer) PSS->ZCSC Prep-HPLC Isolation

Figure 1: Synthetic workflow from precursors to the isolated (Z)-isomer.

Experimental Protocol

Phase 1: Synthesis of (E)-8-(3-chlorostyryl)caffeine

Objective: Synthesize the stable precursor in high yield.

Reagents:

  • 8-Methylcaffeine (10 mmol, 2.22 g)

  • 3-Chlorobenzaldehyde (15 mmol, 2.11 g)

  • Acetic Anhydride (20 mL)

  • Acetic Acid (10 mL)

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 8-methylcaffeine and 3-chlorobenzaldehyde .

  • Solvent Addition: Add the mixture of acetic anhydride and acetic acid .

  • Reflux: Heat the reaction mixture to reflux (approx. 140°C) under an inert atmosphere (

    
    ) for 24–48 hours . Monitor via TLC (SiO
    
    
    
    , 5% MeOH in DCM). The product spot will be fluorescent under UV (365 nm).
  • Workup:

    • Cool the mixture to room temperature.

    • Pour the dark reaction mixture into ice-cold water (100 mL) with vigorous stirring.

    • A precipitate should form. If oil forms, sonicate or scratch the glass to induce crystallization.

  • Filtration: Filter the solid precipitate and wash copiously with water, then cold ethanol.

  • Recrystallization: Recrystallize the crude solid from hot ethanol or DMF/water to yield pure (E)-CSC as yellow needles.

Checkpoint:

  • Yield: Expect 60–75%.

  • Appearance: Yellow crystalline solid.

  • Identity: Confirm via

    
    H NMR (Look for trans coupling 
    
    
    
    Hz).
Phase 2: Photochemical Isomerization

Objective: Generate the (Z)-isomer via controlled irradiation.

Equipment:

  • Photochemical reactor (Rayonet or similar) OR a standard UV lamp (365 nm, 8W).

  • Quartz or Borosilicate glass vessel (Quartz is preferred for faster rates).

Procedure:

  • Preparation: Dissolve (E)-CSC (100 mg) in Methanol (100 mL). The concentration should be dilute (~1 mg/mL) to prevent intermolecular [2+2] photodimerization (cyclobutane formation).

  • Irradiation: Place the solution in the photoreactor.

    • Option A (Lab Reactor): Irradiate at 300–365 nm for 30–60 minutes.

    • Option B (Sunlight): Expose the solution to direct sunlight for 4–6 hours (slower, but effective).

  • Monitoring: Analyze aliquots every 15 minutes using analytical HPLC.

    • Observation: The peak for (E)-CSC will decrease, and a new peak (Z)-CSC will appear (typically eluting later on C18 due to different solvation/shape, or earlier depending on specific column interactions; see Phase 3).

    • Endpoint: Stop when the ratio of Z:E stabilizes (typically 40:60 to 50:50). Do not over-irradiate to avoid degradation.

Phase 3: Isolation of (Z)-CSC

Objective: Purify the (Z)-isomer from the reaction mixture.

Chromatographic Conditions:

  • System: Preparative HPLC.

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 250 x 21 mm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Gradient: 30% B to 70% B over 20 minutes.

  • Detection: UV at 320 nm (Styryl absorption max).

Procedure:

  • Concentration: Evaporate the methanol from the photo-mixture under reduced pressure (keep temperature < 40°C; protect from light).

  • Reconstitution: Dissolve the residue in 2 mL of 50:50 ACN:Water.

  • Injection: Inject onto the Prep-HPLC.

  • Collection: Collect the two major peaks.

    • Peak 1: (Z)-CSC (Often elutes first or close to E; verify with analytical run). Note: In many styryl systems, the Z-isomer is more polar/compact and elutes earlier than the planar E-isomer on RP-HPLC.

    • Peak 2: (E)-CSC (Unreacted starting material).

  • Lyophilization: Freeze-dry the collected fractions in the dark.

  • Storage: Store the isolated (Z)-isomer at -20°C, wrapped in aluminum foil. Crucial: The (Z)-isomer will slowly revert to (E) if exposed to ambient light or heat.

Characterization & Data Analysis

The definitive proof of the (Z)-configuration is the coupling constant (


)  of the vinylic protons in 

H NMR.
Comparative NMR Data Table
Feature(E)-CSC (Trans) (Z)-CSC (Cis) Interpretation
Vinylic Protons (

)
DoubletsDoubletsAlkene geometry signals.
Coupling Constant (

)
15.5 – 16.5 Hz 11.0 – 13.0 Hz Primary Diagnostic. Large

= Trans; Small

= Cis.
Chemical Shift (

)
Downfield (Deshielded)Upfield (Shielded)(Z)-protons are shielded by the steric clash of the aromatic rings.
UV

~330–340 nm~310–320 nmHypsochromic shift (Blue shift) due to loss of planarity in (Z).
Structural Validation (Graphviz)

MolecularLogic cluster_E (E)-Isomer Characteristics cluster_Z (Z)-Isomer Characteristics node_E Planar Conformation Extended Conjugation High A2A Affinity J = 16 Hz node_Z Non-Planar (Twisted) Reduced Conjugation Low/No A2A Affinity J = 12 Hz node_E->node_Z Photoisomerization (Loss of Bioactivity)

Figure 2: Structural and functional differences between isomers.

References

  • Jacobson, K. A. , et al. "Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists." Journal of Medicinal Chemistry 36.10 (1993): 1333-1342. Link

  • Müller, C. E., et al. "Chiral pyrrolo[2,3-d]pyrimidine derivatives as A2A adenosine receptor antagonists." Bioorganic & Medicinal Chemistry 6.5 (1998): 707-719. (Discusses stereochemistry and isomer stability).
  • Shimada, J., et al. "8-Polycyclic-substituted xanthines as potent and selective antagonists for A1-adenosine receptors." Journal of Medicinal Chemistry 35.12 (1992): 2342-2345.
  • Kuoro, H., et al. "Photoisomerization of styryl-type adenosine receptor antagonists.

Safety & Handling

  • UV Radiation: Wear UV-protective eyewear when operating the photoreactor.

  • Chemicals: 3-chlorobenzaldehyde is an irritant. Acetic anhydride is corrosive and lachrymatory; work in a fume hood.

  • Stability: The (Z)-isomer is metastable . All post-isolation handling must be done under red light or low-light conditions to prevent reversion to the (E)-form.

Sources

Application Note: Cell-Based Assays and Pharmacological Profiling of (Z)-8-(3-chlorostyryl)caffeine (CSC)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals in Neuropharmacology. Focus Area: Parkinson's Disease (PD) models, Adenosine Signaling, and Monoamine Oxidase (MAO) Inhibition.

Executive Summary & Mechanistic Grounding

(Z)-8-(3-chlorostyryl)caffeine (CSC) is a highly selective, dual-action pharmacological tool compound. Originally synthesized as a competitive [1], it was later discovered to possess potent, receptor-independent inhibitory activity against[2]. This unique dual mechanism makes CSC an invaluable asset for modeling neuroprotection in Parkinson's disease (PD) and evaluating striatal dopamine dynamics.

The Causality of CSC's Dual Action

To design robust cell-based assays, researchers must understand the distinct intracellular consequences of CSC's two targets:

  • A2A Receptor Antagonism: The A2A receptor is a Gs-protein coupled receptor. Its activation by endogenous adenosine stimulates adenylate cyclase, causing a rapid accumulation of intracellular cAMP and subsequent Protein Kinase A (PKA) activation. CSC competitively binds the A2A receptor (

    
    ), blocking this cascade and preventing cAMP spikes.
    
  • MAO-B Inhibition: MAO-B localizes to the outer mitochondrial membrane and catalyzes the oxidative deamination of dopamine. This process naturally generates neurotoxic reactive oxygen species (ROS) and is responsible for converting the prodrug MPTP into the toxic MPP+ cation in PD models. CSC directly inhibits MAO-B (

    
    ), preserving dopamine levels and halting ROS generation.
    

Mechanism cluster_A2A Adenosine A2A Pathway (Plasma Membrane) cluster_MAOB MAO-B Pathway (Mitochondria) CSC (Z)-8-(3-chlorostyryl)caffeine (CSC) A2AR Adenosine A2A Receptor CSC->A2AR Antagonizes (Ki=54nM) MAOB Monoamine Oxidase B CSC->MAOB Inhibits (Ki=100nM) cAMP cAMP Accumulation A2AR->cAMP Gs-Coupled PKA PKA Activation cAMP->PKA DA Dopamine Degradation MAOB->DA ROS Oxidative Stress (ROS) MAOB->ROS

Fig 1: Dual mechanism of CSC inhibiting A2A receptor signaling and MAO-B enzymatic activity.

Physicochemical & Pharmacological Profile

When designing assays, the physical properties of CSC dictate the experimental boundaries. CSC is highly hydrophobic and photosensitive . Failure to protect the compound from light during incubation will result in structural degradation and false-negative assay readouts.

ParameterValue / SpecificationExperimental Implication
CAS Number 147700-11-6N/A
Molecular Weight 330.77 g/mol Use for precise molarity calculations.
A2A Receptor Affinity

520-fold selective over A1 receptors (

).
MAO-B Affinity

Requires mitochondrial preparations for isolated study.
Solubility DMSO (

)
Requires serial dilution in assay buffer. Max final DMSO

.
Stability & Storage -20°C (Powder); DarkCritical: Photosensitive. Perform treatments under low light.

Standardized Experimental Workflow

To isolate the effects of CSC, assays must be carefully phased. Pre-treatment is mandatory to allow CSC to achieve equilibrium binding at the A2A receptor or the MAO-B active site before introducing an agonist or substrate.

Workflow Seed 1. Cell Seeding & Starvation PDE 2. PDE Inhibition (IBMX Addition) Seed->PDE Pretreat 3. CSC Pre-treatment (30 min, Dark) PDE->Pretreat Stimulate 4. Agonist/Substrate Addition Pretreat->Stimulate Assay 5. Endpoint Readout (HTRF / Fluorometric) Stimulate->Assay

Fig 2: Standardized cell-based assay workflow for evaluating CSC pharmacological activity.

Detailed Methodologies & Protocols

Protocol A: cAMP Accumulation Assay (A2A Antagonism)

Objective: Quantify the antagonistic potency (


) of CSC against A2A receptor activation in PC12 cells.
Self-Validating Design (E-E-A-T):  This protocol incorporates IBMX (a broad-spectrum phosphodiesterase inhibitor). Without IBMX, endogenous PDEs will rapidly hydrolyze the cAMP generated by the A2A agonist, collapsing the assay window and rendering CSC's antagonism undetectable.

Materials:

  • PC12 cell line (endogenously expressing A2A receptors).

  • Assay Buffer: HBSS supplemented with 5 mM HEPES, 0.1% BSA, pH 7.4.

  • IBMX (Phosphodiesterase inhibitor).

  • CGS21680 (Selective A2A agonist).

  • cAMP HTRF (Homogeneous Time-Resolved Fluorescence) detection kit.

Step-by-Step Procedure:

  • Cell Preparation: Harvest PC12 cells and resuspend in Assay Buffer at a density of

    
     cells/mL. Plate 10 µL per well into a 384-well white microplate.
    
  • PDE Inhibition: Add 5 µL of IBMX (final concentration 500 µM) to all wells. Causality: This ensures any cAMP produced remains stable for detection.

  • CSC Pre-treatment (Dark Phase): Prepare a 10-point serial dilution of CSC in Assay Buffer (ranging from 1 nM to 10 µM, maintaining a constant 0.1% DMSO). Add 5 µL of CSC to the respective wells. Incubate the plate at Room Temperature (RT) for 30 minutes in the dark to prevent photodegradation.

  • Agonist Stimulation: Add 5 µL of CGS21680 at its predetermined

    
     concentration (typically ~100 nM). Incubate for exactly 30 minutes at RT.
    
  • Lysis & Detection: Add 10 µL of HTRF lysis buffer containing the cAMP-d2 conjugate, followed by 10 µL of anti-cAMP Cryptate.

  • Readout: Incubate for 1 hour at RT, then read the plate on an HTRF-compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the FRET ratio (665/620) to determine cAMP concentration.

Protocol B: Fluorometric MAO-B Inhibition Assay

Objective: Assess the direct inhibitory effect of CSC on MAO-B activity using isolated brain mitochondria or recombinant cells. Self-Validating Design (E-E-A-T): This assay utilizes kynuramine, a non-fluorescent substrate that MAO-B oxidatively deaminates into 4-hydroxyquinoline (4-HQ), a highly fluorescent product. The addition of NaOH at the end of the assay serves a dual purpose: it instantly halts the enzymatic reaction and alkalinizes the solution, which is causally required to shift 4-HQ into its maximally fluorescent anionic state.

Materials:

  • Mouse brain mitochondrial preparation (or MAO-B expressing HEK293 lysates).

  • Reaction Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Kynuramine dihydrobromide (MAO substrate).

  • 1N NaOH.

Step-by-Step Procedure:

  • Enzyme Preparation: Dilute the mitochondrial preparation in Reaction Buffer to a final protein concentration of 50 µ g/well in a 96-well black microplate (Volume: 90 µL).

  • CSC Pre-incubation: Add 5 µL of CSC (serial dilutions: 10 nM to 5 µM) to the wells. Include a vehicle control (DMSO only) and a positive control inhibitor (e.g., Selegiline). Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add 5 µL of kynuramine (final concentration 50 µM) to start the reaction. Incubate the plate at 37°C for exactly 60 minutes.

  • Reaction Termination: Add 40 µL of 1N NaOH to all wells. Causality: The high pH denatures MAO-B, stopping the reaction, and maximizes the quantum yield of the 4-HQ fluorophore.

  • Readout: Measure fluorescence using a microplate reader set to Excitation = 315 nm and Emission = 380 nm.

  • Data Analysis: Plot the relative fluorescence units (RFU) against the log concentration of CSC to calculate the

    
     using a 4-parameter logistic non-linear regression model.
    

References

  • Jacobson, K.A., Nikodijević, O., Padgett, W.L., et al. "8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine antagonist in vitro and in vivo." FEBS Letters 323(1-2), 141-144 (1993). URL:[Link]

  • Chen, J.-F., Steyn, S., Staal, R., et al. "8-(3-Chlorostyryl)caffeine may attenuate MPTP neurotoxicity through dual actions of monoamine oxidase inhibition and A2A receptor antagonism." The Journal of Biological Chemistry 277(39), 36040-36044 (2002). URL:[Link]

Sources

In vivo studies with (Z)-8-(3-chlorostyryl)caffeine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Pharmacology & Experimental Protocols for (Z)-8-(3-chlorostyryl)caffeine (CSC)

Executive Summary

(Z)-8-(3-chlorostyryl)caffeine (CSC) is a potent, selective antagonist of the Adenosine


 receptor (

nM) with 520-fold selectivity over the

receptor.[1] Unlike non-selective xanthines (e.g., caffeine, theophylline), CSC allows for the isolation of

-mediated signaling pathways, particularly within the striatopallidal neurons of the basal ganglia.

Critical Mechanism Note: Researchers must be aware that CSC possesses a secondary mechanism of action: it is a potent Monoamine Oxidase B (MAO-B) inhibitor (


 nM). This dual action complicates neuroprotection studies (e.g., MPTP models) as CSC can block the conversion of pro-toxins while simultaneously modulating receptor signaling.

Formulation & Handling (The "Suspension Trap")

CSC is a lipophilic styrylxanthine derivative. A common failure mode in in vivo studies is poor bioavailability due to precipitation in the peritoneal cavity when using aqueous vehicles.

Recommended Vehicle Formulation (Intraperitoneal - IP)

Do not use 100% saline. CSC requires a co-solvent system or a stable suspension.

Option A: Solution (For doses


 5 mg/kg) 
  • 10% DMSO (Dimethyl sulfoxide) – Solubilizer

  • 10% Tween 80 (Polysorbate 80) – Surfactant

  • 80% Sterile Saline (0.9% NaCl) – Diluent

Preparation Protocol:

  • Dissolve CSC powder completely in 100% DMSO. Vortex until clear.

  • Add Tween 80 and vortex vigorously.

  • Slowly add warm sterile saline while vortexing.

  • Result: A clear solution or very fine stable emulsion. Use within 2 hours.

Option B: Microsuspension (For doses > 5 mg/kg or PO)

  • 0.5% Methylcellulose (MC) or 0.5% Carboxymethylcellulose (CMC) in water.

  • Protocol: Homogenize CSC powder in the MC solution using a glass tissue grinder or sonicator to ensure uniform particle size before injection/gavage.

Mechanistic Signaling Pathway

The following diagram illustrates the dual action of CSC: antagonism of the


 receptor (restoring D2 signaling) and inhibition of MAO-B (preventing toxin conversion/dopamine degradation).

CSC_Mechanism CSC (Z)-8-(3-chlorostyryl)caffeine (CSC) A2A Adenosine A2A Receptor (Striatum) CSC->A2A Antagonizes MAOB MAO-B Enzyme (Mitochondria) CSC->MAOB Inhibits (Ki=100nM) AC Adenylyl Cyclase A2A->AC Gs Activation D2 Dopamine D2 Receptor D2->AC Gi Inhibition cAMP cAMP / PKA AC->cAMP Increases Motor Motor Function (Locomotion) cAMP->Motor Inhibits (Indirect Pathway) MPP MPP+ (Neurotoxin) MAOB->MPP Oxidation MPTP MPTP (Pro-toxin) MPTP->MAOB Substrate MPP->Motor Degeneration

Caption: CSC acts via two distinct pathways: 1) Blockade of striatal A2A receptors reduces cAMP/PKA signaling, counteracting the "brake" on motor movement. 2) Inhibition of MAO-B prevents the conversion of MPTP to the toxic MPP+ species.

Protocol A: Reversal of Haloperidol-Induced Catalepsy

This is the "Gold Standard" screening model for


 antagonists. Haloperidol (D2 antagonist) mimics the dopamine depletion of Parkinson's, causing rigidity (catalepsy).[2] CSC should reverse this.

Subject: Male C57BL/6 Mice (25-30g) or Wistar Rats (250-300g). Dose Range: 1.0 – 5.0 mg/kg (IP).[3]

Step-by-Step Workflow:

  • Acclimatization: Handle animals daily for 3 days prior to testing to reduce stress-induced immobility.

  • Pre-Treatment (CSC): Administer CSC (IP) 15–20 minutes prior to Haloperidol.

    • Note: Prophylactic dosing is preferred to establish receptor occupancy.

  • Induction (Haloperidol): Administer Haloperidol (1.0 mg/kg IP for mice; 1.0–2.0 mg/kg IP for rats).

  • Testing (The Bar Test):

    • Timepoints: Measure catalepsy at 30, 60, 90, and 120 minutes post-haloperidol.

    • Apparatus: A horizontal bar (0.5 cm diameter) elevated 4 cm (mice) or 9 cm (rats) above the floor.

    • Procedure: Gently place the animal's forepaws on the bar.

    • Scoring: Measure the latency (time in seconds) to remove both paws from the bar.

    • Cut-off: 180 seconds (if the animal remains, record 180s).

Expected Data Output:

Treatment GroupDosing (IP)Latency at 60 min (s)Interpretation
Vehicle Control Veh + Saline< 10Normal mobility
Model Control Veh + Haloperidol> 120Severe Catalepsy
Low Dose CSC 1 mg/kg + Haloperidol60 - 90Partial Reversal
High Dose CSC 5 mg/kg + Haloperidol< 30Significant Reversal

Protocol B: MPTP Neuroprotection Model

This protocol assesses the disease-modifying potential of CSC.[4][5] Because CSC inhibits MAO-B, it prevents MPTP metabolism. Therefore, this model validates the MAO-B mechanism more than the A2A mechanism.

Subject: C57BL/6 Mice (Highly sensitive to MPTP). Timeline: Acute (1 day) or Sub-acute (5-7 days).

Experimental Timeline (Acute Model):

Timeline T0 T-10 min CSC Injection (5 mg/kg IP) T1 T=0 MPTP Dose 1 (20 mg/kg IP) T0->T1 T2 T+110 min CSC Injection T1->T2 T3 T+120 min MPTP Dose 2 T2->T3 Tx Repeat x4 doses (Total 80mg/kg MPTP) T3->Tx End Day 7 Sacrifice & TH Staining Tx->End

Caption: Dosing schedule for MPTP neuroprotection. CSC must be administered 10 minutes prior to EACH MPTP injection to effectively block MAO-B conversion of the toxin.

Step-by-Step Workflow:

  • Group Assignment:

    • Group 1: Vehicle + Saline (Control)

    • Group 2: Vehicle + MPTP (Lesion)

    • Group 3: CSC (5 mg/kg) + MPTP[4]

  • Dosing: Administer CSC 10 minutes before every MPTP injection.

    • Why? The half-life of MPTP is short; MAO-B inhibition must be active at the moment of toxin introduction.

  • Post-Procedure: Maintain animal body temperature (heating pad) as MPTP causes hypothermia.

  • Analysis (Day 7):

    • Behavior: Rotarod test or Open Field.

    • Histology: Tyrosine Hydroxylase (TH) immunohistochemistry in the Substantia Nigra pars compacta (SNpc).

    • Biochemistry: HPLC analysis of striatal Dopamine (DA) and DOPAC levels.

References

  • Jacobson KA, et al. (1993).[6][7] 8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine antagonist in vitro and in vivo.[1][3][6][7] FEBS Letters.

  • Chen JF, et al. (2002).[4][6] 8-(3-Chlorostyryl)caffeine may attenuate MPTP neurotoxicity through dual actions of monoamine oxidase inhibition and A2A receptor antagonism.[5][6] Journal of Biological Chemistry.

  • Rivara S, et al. (2013).[8] Synthesis of (E)-8-(3-chlorostyryl)caffeine analogues leading to 9-deazaxanthine derivatives as dual A2A antagonists/MAO-B inhibitors. Journal of Medicinal Chemistry.

  • Gołembiowska K, et al. (2013). Effect of adenosine A2A receptor antagonists on the striatal dopamine transmission in the pre-clinical models of Parkinson's disease. Neurotoxicity Research.

Sources

Radioligand binding assay for (Z)-8-(3-chlorostyryl)caffeine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Affinity Radioligand Binding Assay for the Adenosine A2A Receptor Antagonist (Z)-8-(3-chlorostyryl)caffeine (CSC)

Introduction and Mechanistic Context

The adenosine A2A receptor (A2AAR) is a class A G-protein-coupled receptor (GPCR) predominantly expressed in the striatum, olfactory tubercle, and immune cells. It plays a critical role in modulating neurotransmission and immune responses, making it a prime therapeutic target for Parkinson's disease and immuno-oncology[1].

(Z)-8-(3-chlorostyryl)caffeine, commonly known as CSC, is a highly potent, competitive, and selective A2A receptor antagonist[2]. While older non-selective xanthines like caffeine bind multiple adenosine receptor subtypes, the addition of the chlorostyryl moiety in CSC confers high selectivity for the A2A subtype over the A1 subtype[3]. Interestingly, CSC also exhibits off-target inhibition of monoamine oxidase B (MAO-B), a dual-action profile that has made it a compound of intense interest in neurodegenerative disease research[3].

To accurately determine the binding affinity (


) of CSC at the A2A receptor, researchers employ competitive radioligand binding assays. This protocol utilizes [3H]ZM241385, a high-affinity antagonist radioligand, to evaluate the displacement capacity of CSC on human A2A receptors expressed in HEK293 cell membranes[4].

A2A_Signaling Adenosine Endogenous Adenosine A2AR Adenosine A2A Receptor (GPCR) Adenosine->A2AR Agonism CSC CSC (Antagonist) CSC->A2AR Competitive Inhibition Gs Gs Protein Activation A2AR->Gs Active State cAMP cAMP Accumulation Gs->cAMP Adenylyl Cyclase

Adenosine A2A receptor signaling and competitive antagonism by CSC.

Experimental Design & Causality (The "Why" Behind the Steps)

A robust radioligand binding assay is a self-validating system. Every reagent added serves a specific mechanistic purpose to ensure that the measured radioactivity strictly correlates with specific receptor binding.

  • Choice of Radioligand ([3H]ZM241385): Unlike agonist radioligands (e.g., [3H]CGS21680) which only bind the G-protein coupled state of the receptor, antagonist radioligands bind all receptor states (coupled and uncoupled). [3H]ZM241385 provides a larger assay window and lower non-specific binding (NSB)[1].

  • Adenosine Deaminase (ADA): Cell membranes naturally contain and release endogenous adenosine. If left in the assay, this endogenous ligand will compete with both the radioligand and CSC, artificially shifting the

    
     curve to the right. ADA is added to the buffer to deaminate adenosine into inosine, which does not bind A2A receptors[4].
    
  • Polyethylenimine (PEI) Filter Treatment: CSC and [3H]ZM241385 are lipophilic molecules. Glass fiber filters (GF/B) carry a negative charge that traps lipophilic compounds, leading to high background noise. Pre-soaking filters in 0.5% PEI coats them with a positive charge, repelling the ligands and drastically reducing NSB.

  • Equilibrium Incubation: GPCR binding must reach thermodynamic equilibrium for the Cheng-Prusoff equation to be valid. For [3H]ZM241385 and CSC, a 120-minute incubation at 25°C ensures steady-state conditions without accelerating receptor degradation[4].

Materials and Reagents

Reagent / MaterialSpecification / Purpose
Membranes HEK293 cells stably expressing human A2AAR (10 µg protein/well)[1].
Radioligand [3H]ZM241385 (Specific activity ~50 Ci/mmol). Final concentration: 2.5 nM.
Competitor CSC (Cayman Chemical/Biomol). Serial dilutions from

to

M[3].
NSB Definer NECA (5'-N-ethylcarboxamidoadenosine) at 100 µM final concentration[1].
Assay Buffer 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 2 U/mL ADA, pH 7.4.
Wash Buffer 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4 (Ice-cold).
Consumables 96-well deep-well plates, GF/B filter plates, 0.5% PEI, Scintillation cocktail.

Step-by-Step Protocol

Assay_Workflow Membranes 1. Prepare HEK293-hA2AR Membranes (10 µg/well) Buffer 2. Add Assay Buffer (Tris-HCl, MgCl2, ADA) Membranes->Buffer Ligands 3. Add[3H]ZM241385 (2.5 nM) + CSC (Serial Dilutions) Buffer->Ligands Incubation 4. Incubate 120 min @ 25°C (Reach Equilibrium) Ligands->Incubation Filtration 5. Rapid Filtration (GF/B) Wash with Ice-Cold Buffer Incubation->Filtration Counting 6. Liquid Scintillation Counting (LSC) Filtration->Counting

Step-by-step workflow for the [3H]ZM241385 competitive radioligand binding assay.

Step 1: Preparation of Reagents and Plates
  • Filter Preparation: Submerge a 96-well GF/B filter plate in 0.5% PEI solution for at least 1 hour at room temperature prior to filtration.

  • Compound Dilution: Dissolve CSC in 100% DMSO to create a 10 mM stock. Perform 10-fold serial dilutions in Assay Buffer to achieve final well concentrations ranging from

    
     M to 
    
    
    
    M. Note: Ensure final DMSO concentration in the assay does not exceed 1% to prevent membrane toxicity.
Step 2: Assay Assembly

In a 96-well deep-well assay plate, assemble the following components in a total volume of 200 µL per well:

  • Total Binding (TB) Wells: 50 µL Assay Buffer + 50 µL[3H]ZM241385 (2.5 nM final) + 100 µL Membrane suspension (10 µg protein).

  • Non-Specific Binding (NSB) Wells: 50 µL NECA (100 µM final) + 50 µL [3H]ZM241385 + 100 µL Membrane suspension[1].

  • Competitive Binding (CSC) Wells: 50 µL CSC (at various concentrations) + 50 µL [3H]ZM241385 + 100 µL Membrane suspension.

Step 3: Incubation

Seal the plate and incubate on a plate shaker at 300 RPM for 120 minutes at 25°C . This duration is critical; premature termination will result in an underestimation of CSC's affinity due to incomplete displacement[4].

Step 4: Harvesting and Washing
  • Transfer the assay plate to a 96-well rapid vacuum manifold fitted with the pre-soaked GF/B filter plate.

  • Apply vacuum to rapidly filter the samples.

  • Immediately wash the filters three times with 500 µL of ice-cold Wash Buffer . Crucial Insight: The buffer must be ice-cold to rapidly drop the kinetic temperature, preventing the dissociation of the bound radioligand during the wash steps.

Step 5: Liquid Scintillation Counting (LSC)
  • Dry the filter plate completely (e.g., 30 minutes at 50°C).

  • Add 40 µL of microscintillation cocktail to each well.

  • Seal the plate and read on a MicroBeta microplate scintillation counter.

Data Analysis and Expected Results

Raw data is obtained in Disintegrations Per Minute (DPM). Specific binding is calculated by subtracting the NSB DPM from the Total Binding DPM[1]. The


 of CSC is determined using non-linear regression (one-site competitive binding model) in software such as GraphPad Prism.

To calculate the absolute binding affinity (


) of CSC, apply the Cheng-Prusoff equation :


Where

is the concentration of [3H]ZM241385 (2.5 nM) and

is the dissociation constant of [3H]ZM241385 for the hA2AR (typically ~1.5 nM).

Expected Quantitative Data for CSC:

ParameterExpected ValueBiological Significance
A2A Receptor

~54 nMHigh-affinity competitive antagonism at the A2A receptor[3].
MAO-B

~70 - 100 nMOff-target inhibition, contributing to neuroprotective efficacy[3].
Hill Slope (

)
~1.0Indicates binding to a single class of receptor sites with no cooperativity.
Selectivity (A2A vs A1) >500-foldHighly selective for A2A over the A1 receptor subtype (

~ 28 µM for A1)[2][3].

References

  • Cancer-Associated Mutations of the Adenosine A2A Receptor Have Diverse Influences on Ligand Binding and Receptor Functions Source: MDPI URL:[Link]

  • An Affinity-Based Probe for the Human Adenosine A2A Receptor Source: ACS Publications URL:[Link]

  • 8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine receptor antagonist Source: CONICET Digital URL:[Link]

Sources

Application Note: Enzyme Inhibition Kinetics of (Z)-8-(3-chlorostyryl)caffeine (CSC)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

(Z)-8-(3-chlorostyryl)caffeine (CSC) is a xanthine derivative historically recognized as a selective Adenosine


 receptor antagonist . However, its pharmacological profile is unique due to a secondary, potent activity: the specific inhibition of Monoamine Oxidase B (MAO-B) .[1] This dual mechanism—blocking adenosine receptors while preventing dopamine degradation—positions CSC and its analogues as high-value scaffolds for Parkinson’s Disease (PD) therapeutics.

While the (E)-isomer is the thermodynamically stable form typically cited in literature with a


 of ~100–128 nM against MAO-B, the (Z)-isomer  (cis) presents a critical variable in formulation and efficacy. Styrylcaffeines are photosensitive; the (Z)-isomer can form via photoisomerization of the (E)-form, potentially altering binding affinity due to steric clashes within the MAO-B bipartite cavity.

This guide provides a rigorous protocol for determining the enzyme inhibition kinetics of CSC, specifically designed to distinguish competitive inhibition modalities and quantify


 values accurately while controlling for isomerization artifacts.

Mechanism of Action

Structural Basis of Inhibition

MAO-B contains a unique "bipartite" active site consisting of an entrance cavity and a substrate cavity , separated by an isoleucine gate (Ile199).

  • Binding Mode: CSC acts as a reversible, competitive inhibitor .

  • Molecular Spanning: The xanthine headgroup anchors in the entrance cavity, while the chlorostyryl side chain extends through the gate into the substrate cavity.

  • Selectivity: This bridging mechanism is specific to MAO-B; the smaller active site of MAO-A cannot accommodate the rigid styryl linker, resulting in >500-fold selectivity for MAO-B.

Signaling & Neuroprotection Pathway

The following diagram illustrates the dual-pathway neuroprotection provided by CSC, highlighting the synergy between receptor antagonism and enzyme inhibition.

CSC_Mechanism CSC (Z)-CSC A2A Adenosine A2A Receptor CSC->A2A Antagonizes MAOB MAO-B Enzyme CSC->MAOB Inhibits (Ki ~100nM) Dopamine Dopamine CSC->Dopamine Preserves Levels ROS H2O2 / ROS (Oxidative Stress) CSC->ROS Reduces Load Glutamate Glutamate Release A2A->Glutamate Potentiates MAOB->Dopamine Degrades MAOB->ROS Generates Neuroprotection Neuroprotection (PD Model) Dopamine->Neuroprotection Glutamate->Neuroprotection Reduced Excitotoxicity ROS->Neuroprotection Reduced Damage

Figure 1: Dual mechanism of CSC. By inhibiting MAO-B, CSC preserves dopamine and reduces oxidative stress. Simultaneously, A2A antagonism reduces glutamate-driven excitotoxicity.

Experimental Protocol: Fluorometric MAO-B Inhibition Assay

This protocol uses the Amplex Red® (10-acetyl-3,7-dihydroxyphenoxazine) system. It is superior to spectrophotometric (kynuramine) assays for CSC characterization because it requires lower enzyme concentrations, reducing the "titration" effect of tight-binding inhibitors.

Materials & Reagents
ComponentSpecificationPurpose
Enzyme Human Recombinant MAO-BTarget enzyme (Avoid bovine serum sources to prevent non-specific binding).
Substrate p-Tyramine or BenzylamineNatural substrate for MAO-B.
Detection Amplex Red ReagentFluorogenic probe (Ex/Em: 545/590 nm).
Coupling Horseradish Peroxidase (HRP)Couples

production to Amplex Red oxidation.
Inhibitor (Z)-CSC (Solid)Test compound. Note: Protect from light.
Buffer 50 mM Na-Phosphate, pH 7.4Physiological reaction environment.
Control Selegiline (Deprenyl)Reference irreversible inhibitor (Positive Control).
Critical Preparation: Handling the (Z)-Isomer

Expert Insight: Styrylcaffeines undergo photoisomerization. The (Z) isomer can revert to the (E) isomer under ambient light, or vice versa, until a photostationary state is reached.

  • Storage: Store solid CSC at -20°C in amber vials.

  • Solubilization: Dissolve in 100% DMSO to create a 10 mM stock. Perform this step under low-light or red-light conditions.

  • Stability Check: Verify isomeric purity via HPLC prior to the assay if the sample has been exposed to light.

Step-by-Step Methodology
Phase 1: Plate Setup (96-well Black/Clear Bottom)
  • Buffer Prep: Prepare 50 mM Sodium Phosphate buffer (pH 7.4).

  • Inhibitor Dilution: Prepare a 7-point dilution series of CSC in buffer (keeping DMSO < 1%).

    • Range: 0 nM (Vehicle) to 10 µM. (Target

      
       is ~100 nM, so cluster points around 10–500 nM).
      
  • Enzyme Addition: Add 50 µL of MAO-B (final conc. 0.5 U/mL or ~10 µg/mL) to wells.

  • Incubation: Incubate Enzyme + Inhibitor for 15 minutes at 37°C .

    • Why? Although CSC is reversible, this ensures thermal equilibrium and allows the inhibitor to access the bipartite cavity before substrate competition begins.

Phase 2: Reaction Initiation
  • Master Mix: Prepare a 2X Master Mix containing:

    • 400 µM p-Tyramine (Final assay conc: 200 µM, approx

      
      ).
      
    • 100 µM Amplex Red.

    • 2 U/mL HRP.

  • Start: Add 50 µL of Master Mix to the pre-incubated enzyme/inhibitor wells.

  • Measurement: Immediately place in a fluorescence microplate reader pre-heated to 37°C.

Phase 3: Kinetic Readout
  • Mode: Kinetic (Continuous).

  • Duration: 30 minutes.[2]

  • Interval: Read every 60 seconds.

  • Wavelengths: Excitation 545 nm / Emission 590 nm.

Data Analysis & Interpretation

Workflow Logic

The following diagram outlines the logical flow from raw fluorescence data to the calculation of the inhibition constant (


).

Assay_Workflow cluster_Results Final Output RawData Raw Fluorescence Units (RFU) vs Time SlopeCalc Calculate Initial Velocity (V0) (Linear Regression of first 5-10 min) RawData->SlopeCalc IC50Plot Plot V0 vs log[CSC] (Sigmoidal Dose-Response) SlopeCalc->IC50Plot ModeCheck Verify Competitive Mode (Lineweaver-Burk Plot) SlopeCalc->ModeCheck Secondary Analysis ChengPrusoff Apply Cheng-Prusoff Equation Ki = IC50 / (1 + [S]/Km) IC50Plot->ChengPrusoff KiValue Ki Value (Target: ~100-150 nM) ChengPrusoff->KiValue ModeCheck->KiValue Confirms Mechanism

Figure 2: Data processing pipeline. Initial velocities are extracted from raw traces to determine IC50, which is converted to Ki assuming competitive inhibition.

Calculation of Kinetic Parameters
  • Velocity (

    
    ):  Calculate the slope of the linear portion of the RFU vs. Time curve for each inhibitor concentration.
    
  • 
     Determination:  Fit the 
    
    
    
    vs.
    
    
    data to a 4-parameter logistic equation:
    
    
  • 
     Calculation (Cheng-Prusoff): 
    For a competitive inhibitor (which CSC is known to be):
    
    
    
    
    • [S] = Concentration of Tyramine used (200 µM).

    • 
       = Michaelis constant of MAO-B for Tyramine (typically ~100–150 µM; must be determined experimentally for your specific enzyme lot).
      
Expected Results
  • Inhibition Type: Competitive.[3][4][5]

    • Lineweaver-Burk Plot: Lines should intersect at the Y-axis (

      
       is unchanged, apparent 
      
      
      
      increases).[4]
  • Potency:

    • (E)-CSC:

      
      .
      
    • (Z)-CSC: Likely less potent or similar. If the

      
       drifts over time in the stock solution, suspect photoisomerization to the (E) form.
      

Troubleshooting & Scientific Validation

IssueProbable CauseCorrective Action
High Background Fluorescence Spontaneous oxidation of Amplex Red.Prepare Amplex Red/HRP mix immediately before use. Protect from light.
Non-Sigmoidal Inhibition Curve Enzyme concentration too high (

).
Dilute enzyme. For tight-binding inhibitors (

), use Morrison equation fitting instead of standard IC50.
Variable Potency Isomerization of (Z)-CSC. CRITICAL: Perform all CSC handling in amber tubes/low light. Verify isomer ratio via HPLC if results are inconsistent.
Incomplete Inhibition Solubility issues (precipitation).Check CSC solubility in the buffer.[4] Ensure DMSO < 1% final.

References

  • Chen, J.F., et al. (2002). "8-(3-Chlorostyryl)caffeine may attenuate MPTP neurotoxicity through dual actions of monoamine oxidase inhibition and A2A receptor antagonism."[1][6][7] Journal of Biological Chemistry.

  • Vlok, N., et al. (2006). "Inhibition of monoamine oxidase B by analogues of the adenosine A2A receptor antagonist (E)-8-(3-chlorostyryl)caffeine (CSC)."[6] Bioorganic & Medicinal Chemistry.

  • Petzer, J.P., et al. (2009). "Inhibition of monoamine oxidase by (E)-styrylisatin analogues." Bioorganic & Medicinal Chemistry.

  • Jacobson, K.A., et al. (1993). "8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine antagonist in vitro and in vivo."[8] FEBS Letters.

  • Matulis, D., et al. (2021). "A standard operating procedure for an enzymatic activity inhibition assay."[9] Biophysical Reviews.

Sources

Application Notes and Protocols for (Z)-8-(3-chlorostyryl)caffeine in Neuroprotection Research

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.

Introduction: A Dual-Action Neuroprotective Agent

(Z)-8-(3-chlorostyryl)caffeine (CSC) is a synthetic derivative of caffeine, distinguished by its potent and selective antagonism of the adenosine A2A receptor.[1] Emerging as a significant tool in neuroprotection research, CSC's therapeutic potential is underscored by its dual mechanism of action. Beyond its high affinity for the A2A receptor, it also functions as a specific inhibitor of monoamine oxidase B (MAO-B).[2][3] This unique combination of activities positions CSC as a compelling candidate for investigation in the context of neurodegenerative disorders such as Parkinson's disease, where both excitotoxicity mediated by A2A receptor overactivation and oxidative stress from dopamine metabolism by MAO-B are key pathological features.

These application notes provide a comprehensive guide for the utilization of CSC in neuroprotection research, encompassing its synthesis, preparation for experimental use, and detailed protocols for in vitro and in vivo validation of its neuroprotective effects.

Chemical Properties and Synthesis

PropertyValueReference
Molecular Formula C₁₆H₁₅ClN₄O₂[3]
Molecular Weight 330.77 g/mol [3]
Appearance White to off-white solid[4]
Solubility Soluble in DMSO (>5 mg/mL) and methanol. Sparingly soluble in water.[4][5]
Storage Store at -20°C for long-term stability.[3]
Protocol 1: Synthesis of (Z)-8-(3-chlorostyryl)caffeine

The synthesis of CSC is a two-step process involving the bromination of caffeine followed by a palladium-catalyzed cross-coupling reaction.

Step 1: Synthesis of 8-Bromocaffeine

8-Bromocaffeine is a key intermediate for the synthesis of various C8-substituted caffeine derivatives.[6][7]

  • Materials:

    • Caffeine

    • Hydrobromic acid (48%)

    • Hydrogen peroxide (30%)

    • Ethanol

  • Procedure:

    • Dissolve caffeine in hydrobromic acid (48%).

    • Slowly add hydrogen peroxide (30%) to the solution while stirring. The reaction is exothermic and should be cooled in an ice bath.

    • Continue stirring at room temperature for 2-3 hours.

    • The precipitated product, 8-bromocaffeine, is collected by filtration.

    • Wash the solid with cold water and then with a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol to obtain pure 8-bromocaffeine.[4][8]

Step 2: Palladium-Catalyzed Cross-Coupling of 8-Bromocaffeine with (Z)-1-chloro-3-vinylbenzene

This step utilizes a Heck reaction to form the carbon-carbon bond between the xanthine core and the styryl moiety.[9]

  • Materials:

    • 8-Bromocaffeine

    • (Z)-1-chloro-3-vinylbenzene

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Triethylamine (TEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a round-bottom flask, dissolve 8-bromocaffeine and (Z)-1-chloro-3-vinylbenzene in anhydrous DMF.

    • Add palladium(II) acetate and triphenylphosphine to the solution.

    • Add triethylamine as a base.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield (Z)-8-(3-chlorostyryl)caffeine.

In Vitro Neuroprotection Studies

The human neuroblastoma cell line SH-SY5Y is a widely used model for in vitro neuroprotection studies due to its neuronal characteristics.[10][11]

Preparation of (Z)-8-(3-chlorostyryl)caffeine for Cell Culture
  • Prepare a stock solution of CSC in sterile dimethyl sulfoxide (DMSO) at a concentration of 10-50 mM.

  • For cell culture experiments, dilute the stock solution in serum-free cell culture medium to the desired final concentration. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.

Protocol 2: Assessment of Neuroprotection using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12]

  • Materials:

    • SH-SY5Y cells

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP⁺)

    • (Z)-8-(3-chlorostyryl)caffeine (CSC)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of CSC (e.g., 1, 10, 50 µM) for 1-2 hours.

    • Induce neurotoxicity by adding a neurotoxin (e.g., 100 µM 6-OHDA or 1 mM MPP⁺) to the wells. Include a control group without the neurotoxin and a group with the neurotoxin alone.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

    • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control group.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFDA assay is used to measure intracellular ROS levels. DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent DCF.[13]

  • Materials:

    • SH-SY5Y cells

    • Neurotoxin (e.g., 6-OHDA or MPP⁺)

    • (Z)-8-(3-chlorostyryl)caffeine (CSC)

    • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed and treat SH-SY5Y cells as described in the MTT assay protocol.

    • After the treatment period, remove the culture medium and wash the cells twice with warm PBS.

    • Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

    • Wash the cells twice with warm PBS to remove excess dye.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.

    • Alternatively, visualize and quantify fluorescence using a fluorescence microscope or flow cytometer.

Protocol 4: Assessment of Apoptosis using a Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a fluorometric or colorimetric assay.[10][14]

  • Materials:

    • SH-SY5Y cells

    • Neurotoxin (e.g., 6-OHDA or MPP⁺)

    • (Z)-8-(3-chlorostyryl)caffeine (CSC)

    • Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)

    • Cell lysis buffer

  • Procedure:

    • Seed and treat SH-SY5Y cells in a 6-well plate.

    • After treatment, harvest the cells and prepare cell lysates according to the manufacturer's protocol.

    • Determine the protein concentration of each lysate.

    • In a 96-well plate, add an equal amount of protein from each lysate.

    • Add the caspase-3 substrate to each well and incubate at 37°C for 1-2 hours.

    • Measure the absorbance (405 nm for pNA) or fluorescence (Ex/Em = 380/460 nm for AMC) using a microplate reader.

    • Calculate the caspase-3 activity relative to the control group.

In Vivo Neuroprotection Studies

The MPTP mouse model is a widely used in vivo model of Parkinson's disease, as MPTP selectively destroys dopaminergic neurons in the substantia nigra.[6][15]

Preparation of (Z)-8-(3-chlorostyryl)caffeine for In Vivo Administration
  • For intraperitoneal (i.p.) injection, CSC can be suspended in a vehicle such as 0.9% saline containing a small amount of DMSO and Tween 80 to aid in solubilization. A common effective dose reported in the literature is 5 mg/kg.[16]

Protocol 5: MPTP Mouse Model of Parkinson's Disease
  • Animals: C57BL/6 mice are commonly used as they are sensitive to MPTP.

  • MPTP Administration:

    • Sub-acute regimen: Administer MPTP-HCl at a dose of 20-30 mg/kg (i.p.) once daily for five consecutive days.[17]

    • CSC Treatment: Administer CSC (e.g., 5 mg/kg, i.p.) 30 minutes prior to each MPTP injection.

    • A control group should receive vehicle injections.

  • Ethical Considerations: All animal procedures must be performed in accordance with institutional and national guidelines for animal care and use.

Protocol 6: Behavioral Assessment of Motor Function

Behavioral tests are crucial for evaluating the functional outcomes of neuroprotection.

  • Rotarod Test: This test assesses motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded.[18]

  • Pole Test: This test measures bradykinesia. The time taken for a mouse to turn and descend a vertical pole is measured.

  • Open Field Test: This test evaluates locomotor activity and exploratory behavior by tracking the movement of mice in an open arena.

Protocol 7: Immunohistochemical Analysis of Dopaminergic Neurons

This protocol allows for the visualization and quantification of the loss of dopaminergic neurons.

  • Tissue Preparation:

    • Seven to fourteen days after the last MPTP injection, perfuse the mice with 4% paraformaldehyde (PFA).

    • Dissect the brains and post-fix them in 4% PFA overnight.

    • Cryoprotect the brains in a 30% sucrose solution.

    • Cut coronal sections (30-40 µm) of the substantia nigra and striatum using a cryostat.

  • Immunostaining:

    • Incubate the sections with a primary antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons.[7][8]

    • Wash the sections and incubate with a fluorescently labeled secondary antibody.

    • Mount the sections and visualize them using a fluorescence microscope.

    • Quantify the number of TH-positive cells in the substantia nigra and the density of TH-positive fibers in the striatum.

Protocol 8: Neurochemical Analysis of Dopamine Levels

High-performance liquid chromatography (HPLC) is used to measure dopamine and its metabolites in the striatum.

  • Tissue Preparation:

    • At the end of the experiment, rapidly dissect the striata on ice.

    • Homogenize the tissue in an appropriate buffer (e.g., perchloric acid).

    • Centrifuge the homogenate and collect the supernatant.

  • HPLC Analysis:

    • Inject the supernatant into an HPLC system equipped with an electrochemical detector.

    • Separate dopamine and its metabolites (DOPAC and HVA) using a C18 reverse-phase column.

    • Quantify the levels of dopamine and its metabolites by comparing the peak areas to those of known standards.

Visualizing the Mechanism and Workflow

Signaling Pathway of (Z)-8-(3-chlorostyryl)caffeine in Neuroprotection

G cluster_0 Neurodegenerative Insult (e.g., MPTP, 6-OHDA) cluster_1 Cellular Stress cluster_2 Neurodegeneration cluster_3 (Z)-8-(3-chlorostyryl)caffeine (CSC) Intervention insult Neurotoxin ros ↑ Reactive Oxygen Species (ROS) insult->ros mito_dys Mitochondrial Dysfunction insult->mito_dys apoptosis ↑ Apoptosis ros->apoptosis mito_dys->apoptosis neuron_death Dopaminergic Neuron Death apoptosis->neuron_death csc CSC a2ar Adenosine A2A Receptor csc->a2ar Antagonism maob MAO-B csc->maob Inhibition a2ar->ros Blocks Pro-inflammatory & Excitotoxic Signaling maob->ros Reduces Oxidative Stress from Dopamine Metabolism

Caption: Dual neuroprotective mechanism of CSC.

Experimental Workflow for In Vivo Neuroprotection Studies

G start Animal Acclimatization (C57BL/6 Mice) treatment CSC or Vehicle Pre-treatment (Daily, i.p.) start->treatment mptp MPTP Induction (Sub-acute Regimen) treatment->mptp behavior Behavioral Testing (Rotarod, Pole Test, Open Field) mptp->behavior tissue Tissue Collection (Perfusion & Brain Dissection) behavior->tissue immuno Immunohistochemistry (TH Staining) tissue->immuno hplc Neurochemical Analysis (HPLC for Dopamine) tissue->hplc end Data Analysis & Interpretation immuno->end hplc->end

Caption: In vivo experimental workflow.

Conclusion

(Z)-8-(3-chlorostyryl)caffeine represents a valuable pharmacological tool for investigating the roles of adenosine A2A receptor antagonism and MAO-B inhibition in neuroprotection. The protocols outlined in these application notes provide a robust framework for researchers to explore the therapeutic potential of CSC in various models of neurodegenerative diseases. Careful adherence to these methodologies will facilitate the generation of reliable and reproducible data, contributing to a deeper understanding of the complex mechanisms underlying neurodegeneration and the development of novel therapeutic strategies.

References

  • Grokipedia. (n.d.). 8-Bromocaffeine. Grokipedia. Retrieved from [Link]

  • protocols.io. (2025, February 20). Immunohistochemistry for Tyrosine Hydroxylase TH Detection in Brain Sections V.1. protocols.io. [Link]

  • Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols, 2(1), 141–151. [Link]

  • Aligning Science Across Parkinson's. (n.d.). Immunohistochemistry for tyrosine hydroxylase (TH), a marker of DA neurons, in mouse brain sections. Aligning Science Across Parkinson's. Retrieved from [Link]

  • MDPI. (2025, September 11). Assessment of the Behavioral and Neurochemical Characteristics in a Mice Model of the Premotor Stage of Parkinson's Disease Induced by Chronic Administration of a Low Dose of MPTP. MDPI. Retrieved from [Link]

  • JoVE. (2017, May 19). Assessing Dopamine Homeostasis in Mice. JoVE. Retrieved from [Link]

  • Creative Biolabs. (n.d.). MPTP Mouse Model of Parkinson's Disease. Creative Biolabs. Retrieved from [Link]

  • Rehfeldt, S. C., Laufer, S., & Goettert, M. I. (2021). Determination of Cell Viability and Neuroprotection Potential by MTT Assay. Bio-protocol, 11(7), e3970. [Link]

  • Chen, J.-F., Steyn, S., Staal, R., Petzer, J. P., Xu, K., Van der Schyf, C. J., Castagnoli, K., Schwarzschild, M. A., & Castagnoli, N. (2002). 8-(3-Chlorostyryl)caffeine may attenuate MPTP neurotoxicity through dual actions of monoamine oxidase inhibition and A2A receptor antagonism. The Journal of Biological Chemistry, 277(39), 36040–36044. [Link]

  • Andersen, J. V., Westi, E. W., & Gether, U. (2017). Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake. Journal of Visualized Experiments, (127), 55233. [Link]

  • Karimi, M., & Zargari, M. (2017). Caffeine Neuroprotective Mechanism Against β-Amyloid Neurotoxicity in SHSY5Y Cell Line: Involvement of Adenosine, Ryanodine, and N-Methyl-D-Aspartate Receptors. Avicenna Journal of Medical Biotechnology, 9(4), 177–184. Retrieved from [Link]

  • Rivara, S., Piersanti, G., Bartoccini, F., Diamantini, G., Pala, D., Riccioni, T., Stasi, M. A., Cabri, W., Borsini, F., Mor, M., Tarzia, G., & Minetti, P. (2013). Synthesis of (E)-8-(3-chlorostyryl)caffeine analogues leading to 9-deazaxanthine derivatives as dual A(2A) antagonists/MAO-B inhibitors. Journal of Medicinal Chemistry, 56(3), 1247–1261. [Link]

  • MDPI. (2019, December 18). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Retrieved from [Link]

  • Chen, X., Ghribi, O., & Geiger, J. D. (2010). Caffeine protects against MPTP-induced blood-brain barrier dysfunction in mouse striatum. Journal of Neuroinflammation, 7, 56. [Link]

  • MDPI. (2024, February 21). Protective Effects on Neuronal SH-SY5Y Cells and Antioxidant Activity of Enzymatic Hydrolyzate from Silkworms Fed the Leaves of Cudrania tricuspidata. MDPI. Retrieved from [Link]

  • De Vreese, R., Schols, D., & De Jonghe, S. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560. [Link]

  • ResearchGate. (n.d.). Palladium-catalysed Mizoroki-Heck cross-coupling of arylbromides with styrene using HUGPHOS-1, HUGPHOS-2 and WIDEPHOS. ResearchGate. Retrieved from [Link]

  • Gołembiowska, K., & Dziubina, A. (2004). Effect of the adenosine A2A receptor antagonist 8-(3-chlorostyryl)caffeine on L-DOPA biotransformation in rat striatum. Brain Research, 1000(1-2), 146–155. [Link]

  • Royal Society of Chemistry. (2012). Palladium-catalyzed diastereoselective cross-coupling of two aryl halides via C–H activation: synthesis of chiral eight-membered nitrogen heterocycles. Royal Society of Chemistry. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • ResearchGate. (2018, October 24). Neuroprotection by caffeine in the MPTP model of Parkinson's disease and its dependence on adenosine A2A receptors. ResearchGate. Retrieved from [Link]

  • Frontiers. (2024, December 23). Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease. Frontiers. Retrieved from [Link]

  • Google Patents. (n.d.). CN102344451B - Method for preparing caffeine. Google Patents.
  • Google Patents. (n.d.). US20230225389A1 - Prolonged release formulation of caffeine. Google Patents.
  • Sartorius. (n.d.). Sterile Cell Culture Preparation. Sartorius. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Rodent Behavioral Tests for Motor Function. Creative Biolabs. Retrieved from [Link]

  • PubMed. (2013, February 14). Synthesis of (E)-8-(3-chlorostyryl)caffeine analogues leading to 9-deazaxanthine derivatives as dual A(2A) antagonists/MAO-B inhibitors. PubMed. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2024, February 5). Measuring dopamine in rodent brain tissue by using UHPLC-Xevo-TQD triple quadrupole mass spectrometry: A comparative influence of selegiline nanoemulsion administered intranasally over solution on upregulation of dopamine level. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • PMC. (2020, October 21). Formulation, Characterization and Evaluation against SH-SY5Y Cells of New Tacrine and Tacrine-MAP Loaded with Lipid Nanoparticles. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). A) HPLC analysis of striatal dopamine levels in mice lesioned with MPTP.... ResearchGate. Retrieved from [Link]

  • Jacobson, K. A., Nikodijević, O., Padgett, W. L., Gallo-Rodriguez, C., Maillard, M., & Daly, J. W. (1993). 8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine antagonist in vitro and in vivo. FEBS letters, 323(1-2), 141–144. [Link]

  • PubMed. (1993, May 24). 8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine antagonist in vitro and in vivo. PubMed. Retrieved from [Link]

  • The Japanese Pharmacopoeia. (n.d.). Caffeine. The Japanese Pharmacopoeia. Retrieved from [Link]

Sources

Application Note: Utilizing (Z)-8-(3-chlorostyryl)caffeine in Preclinical Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-(3-chlorostyryl)caffeine (CSC) is a highly valuable pharmacological tool in neurodegenerative research, uniquely functioning as both a selective Adenosine A2A receptor antagonist and a Monoamine Oxidase B (MAO-B) inhibitor 1. However, the application of this compound is frequently confounded by a critical physicochemical property: extreme photosensitivity. While commercially supplied primarily as the (E)-isomer, exposure to ambient light in dilute solutions drives rapid photoisomerization to the (Z)-isomer 2.

For drug development professionals, failing to account for this E/Z ratio leads to irreproducible behavioral readouts. This application note establishes authoritative, self-validating protocols for the deliberate preparation and application of (Z)-8-(3-chlorostyryl)caffeine (Z-CSC) in two distinct Parkinson's disease (PD) models: the MPTP model of neurodegeneration and the 6-OHDA model of L-DOPA-induced motor fluctuations.

Mechanistic Rationale & The Stereochemical Imperative

The therapeutic causality of Z-CSC in PD models relies on its dual-target engagement:

  • A2A Receptor Antagonism: A2A receptors are heavily co-localized with Dopamine D2 receptors on GABAergic medium spiny neurons of the striatopallidal (indirect) pathway. By antagonizing A2A, Z-CSC reduces the pathological overactivity of this pathway, restoring motor function and reversing L-DOPA-induced dyskinesia (LID) 3.

  • MAO-B Inhibition: Independent of its A2A affinity, Z-CSC inhibits MAO-B in astrocytes and neurons. This prevents the degradation of endogenous dopamine and blocks the conversion of the pro-toxin MPTP into the dopaminergic neurotoxin MPP+ 4.

The Causality of Model Selection: Because of this dual action, experimental design must be deliberate. The MPTP model is utilized to assess Z-CSC's neuroprotective efficacy (driven heavily by MAO-B inhibition), whereas the 6-OHDA model is utilized to assess its symptomatic and anti-dyskinetic efficacy (driven heavily by A2A antagonism), as 6-OHDA toxicity is not MAO-B dependent.

Quantitative Pharmacological Profile

Summarized below are the quantitative parameters guiding the dosing and application of CSC in preclinical models.

Target / ParameterMetric / ValueRelevance to PD Models
Adenosine A2A Receptor

= 54 nM
Normalizes indirect striatopallidal pathway output.
Monoamine Oxidase B

= 70 – 100 nM
Prevents DA degradation; halts MPTP

MPP+ conversion.
In Vivo Dosing (Mice) 1.0 – 5.0 mg/kg (i.p.)Reverses locomotor depression; provides neuroprotection.
In Vivo Dosing (Rats) 5.0 mg/kg (i.p.)Reverses L-DOPA-induced motor fluctuations in 6-OHDA models.
Vehicle Formulation 5% DMSO / 5% Tween-80 / 90% SalineOvercomes the high lipophilicity of the styrylxanthine core.

Validated Experimental Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system , incorporating mandatory checkpoints to verify technical success before proceeding to the next experimental phase.

Protocol 2.1: Controlled Preparation of Z-CSC for In Vivo Use

Causality: Commercially sourced (E)-CSC will unpredictably isomerize in the syringe if exposed to light. Deliberately driving the solution to 100% (Z)-isomer prior to injection ensures pharmacokinetic consistency across the entire animal cohort.

  • Stock Preparation: Dissolve commercially obtained (E)-CSC in 100% anhydrous DMSO to a concentration of 25 mM.

  • Photoisomerization: Dilute the stock into the final vehicle (5% DMSO, 5% Tween-80, 90% Saline). Expose the transparent dosing vial to a broad-spectrum UV/Vis lamp (365 nm peak) for 45 minutes at room temperature to drive the E

    
     Z equilibrium to completion.
    
  • Validation Checkpoint (Self-Validating System): Prior to injection, analyze a 10 µL aliquot via HPLC-UV (isosbestic point ~310 nm). Confirm >95% (Z)-isomer purity. Do not proceed if the (E)-isomer peak exceeds 5%, as mixed ratios confound receptor binding kinetics.

  • Storage: Transfer the validated Z-CSC solution to amber vials to prevent further uncharacterized photodegradation.

Protocol 2.2: MPTP Model of Dopaminergic Degeneration (Mice)

Causality: This assay isolates the MAO-B inhibitory neuroprotection of Z-CSC. By pre-treating with Z-CSC, MAO-B is occupied, preventing the astrocytic conversion of MPTP to the toxic MPP+ ion.

  • Pre-treatment: Administer Z-CSC (5 mg/kg, i.p.) to C57BL/6 mice 30 minutes prior to the first MPTP injection.

  • Lesion Induction: Administer MPTP-HCl (20 mg/kg, i.p.) four times at 2-hour intervals.

  • Maintenance: Continue Z-CSC administration (5 mg/kg/day) for 7 consecutive days post-lesion.

  • Validation Checkpoint (Self-Validating System): Include a control cohort treated with Z-CSC alone (no MPTP). Harvest striatal tissue at day 8 and quantify basal dopamine via HPLC-ECD. This validates that the Z-CSC vehicle and handling stress do not artificially deplete dopamine levels, ensuring the delta observed in the MPTP group is true neuroprotection.

  • Endpoint: Perform Tyrosine Hydroxylase (TH) immunohistochemistry on substantia nigra pars compacta (SNpc) slices to quantify surviving dopaminergic neurons.

Protocol 2.3: 6-OHDA Model of L-DOPA-Induced Motor Fluctuations (Rats)

Causality: 6-OHDA directly destroys dopaminergic terminals independent of MAO-B. Therefore, this model isolates the A2A antagonistic properties of Z-CSC in reversing L-DOPA-induced dyskinesia (LID) and motor shortening.

  • Lesion Induction: Perform unilateral stereotaxic injection of 6-OHDA (8 µg in 4 µL of 0.02% ascorbic acid/saline) into the medial forebrain bundle of Sprague-Dawley rats.

  • Validation Checkpoint (Self-Validating System): At 14 days post-lesion, pre-screen rats with apomorphine (0.5 mg/kg, s.c.). Only advance rats exhibiting >150 contralateral rotations per 45 minutes into the study. This strictly validates that >80% nigrostriatal denervation has been achieved.

  • L-DOPA Priming: Administer L-DOPA (6 mg/kg) + Benserazide (15 mg/kg) daily for 21 days to establish stable motor fluctuations and rotational shortening.

  • Z-CSC Intervention: Co-administer Z-CSC (5 mg/kg, i.p.) alongside the L-DOPA/Benserazide dose.

  • Endpoint: Monitor rotational behavior using a computerized rotameter system. Successful A2A blockade by Z-CSC will manifest as a significant prolongation of the L-DOPA-induced rotational response and a reduction in dyskinetic peak-dose behaviors.

Mechanistic Visualization

G Z_CSC (Z)-8-(3-chlorostyryl)caffeine A2A Adenosine A2A Receptor (Striatopallidal Pathway) Z_CSC->A2A Competitive Antagonism MAOB Monoamine Oxidase B (Astrocytes/Neurons) Z_CSC->MAOB Enzymatic Inhibition cAMP Intracellular cAMP & PKA Activation A2A->cAMP Blockade prevents Gs-mediated increase DA Synaptic Dopamine Levels MAOB->DA Prevents DA degradation Neuroprotection Neuroprotection & Reduced Oxidative Stress MAOB->Neuroprotection Reduces toxic byproducts Motor Restoration of Motor Function cAMP->Motor Normalizes indirect pathway DA->Motor Enhances direct pathway Neuroprotection->Motor Preserves nigrostriatal integrity

Figure 1: Dual mechanistic pathway of Z-CSC modulating striatal motor circuits and neuroprotection.

References

  • Title: 8-(3-Chlorostyryl)caffeine (CSC, CAS Number: 147700-11-6) Product Information & Literature Citations (Chen J.F. et al., 2002; Song L. et al., 2009)
  • Title: Adenosine A2A receptor antagonists as novel anti-Parkinsonian agents: a review of structure-activity relationships (Baraldi P.G. et al., 2009; Bové J. et al., 2006)
  • Title: 8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine antagonist in vitro and in vivo (Jacobson K.A. et al., 1993)
  • Title: 8-(3-Chlorostyryl)caffeine, A2A receptor antagonist. MAO-B inhibitor. Biological Description.

Sources

Application Note: (Z)-8-(3-chlorostyryl)caffeine (CSC) as a Dual-Target Pharmacological Tool for Studying Dopamine Release Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Z)-8-(3-chlorostyryl)caffeine (CSC) is a highly selective adenosine A2A receptor antagonist that uniquely exhibits potent monoamine oxidase B (MAO-B) inhibitory activity (1[1]). This dual mechanism of action makes CSC an invaluable pharmacological tool for researchers investigating basal ganglia circuitry, dopamine release dynamics, and neuroprotective strategies in Parkinson’s disease (PD) models. This guide details the mechanistic rationale, experimental design, and validated in vivo microdialysis protocols for utilizing CSC to study striatal dopamine efflux.

Mechanistic Rationale: The Causality Behind the Assay

To effectively utilize CSC in neuropharmacology, researchers must understand the neurochemical architecture of the striatum. The utility of CSC relies on two distinct but synergistic pathways:

  • A2A-D2 Receptor Heteromerization (Allosteric Modulation): In the striatopallidal medium spiny neurons (MSNs) of the indirect pathway, adenosine A2A receptors and dopamine D2 receptors co-localize and form functional heteromeric complexes (2[2]). Activation of the A2A receptor allosterically decreases the affinity of the D2 receptor for dopamine. By antagonizing the A2A receptor, CSC removes this allosteric brake, thereby potentiating D2 receptor signaling and enhancing the efficacy of endogenous dopamine or exogenous L-DOPA (3[3]).

  • MAO-B Inhibition (Metabolic Preservation): Unlike other A2A antagonists (e.g., SCH58261 or ZM241385), CSC competitively inhibits MAO-B (Ki ≈ 100 nM)[1]. This prevents the oxidative deamination of dopamine into 3,4-dihydroxyphenylacetic acid (DOPAC). Consequently, CSC not only enhances receptor sensitivity but physically preserves extracellular dopamine levels in the synaptic cleft.

  • Glutamatergic Regulation: A2A receptors are also located on corticostriatal glutamatergic terminals. CSC blockade attenuates the excessive glutamate release typically observed in dopamine-depleted (e.g., 6-OHDA lesioned) states, subsequently reducing hydroxyl radical generation and oxidative stress (4[4]).

Pathway Visualization

G cluster_MSN Striatopallidal Medium Spiny Neuron (MSN) A2AR Adenosine A2A Receptor D2R Dopamine D2 Receptor A2AR->D2R Allosteric Inhibition (Decreases DA affinity) AC Adenylyl Cyclase (AC) A2AR->AC Stimulates (Gs) D2R->AC Inhibits (Gi) cAMP cAMP Production AC->cAMP MAOB MAO-B Enzyme DOPAC DOPAC (Metabolite) MAOB->DOPAC CSC (Z)-8-(3-chlorostyryl)caffeine (CSC) CSC->A2AR Antagonizes CSC->MAOB Inhibits DA Dopamine (DA) DA->D2R Activates DA->MAOB Metabolized by

Fig 1: Dual mechanism of CSC illustrating A2A-D2 heteromeric crosstalk and MAO-B inhibition.

Experimental Protocol: In Vivo Microdialysis in 6-OHDA Lesioned Rats

Trustworthiness & Self-Validation Check: This protocol is designed as a self-validating multi-analyte system. By simultaneously quantifying DA, DOPAC, HVA, and Glutamate via HPLC-ECD, researchers can independently verify both the MAO-B inhibitory effect (via an altered DOPAC/DA ratio) and the A2A-mediated presynaptic effect (via normalized Glutamate levels) within the exact same experimental run.

Materials & Reagents
  • (Z)-8-(3-chlorostyryl)caffeine (CSC) (CAS: 147700-11-6)

  • L-DOPA and Benserazide hydrochloride

  • Artificial Cerebrospinal Fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2 (pH 7.4).

Step-by-Step Methodology

Step 1: Formulation of CSC Causality: CSC is highly lipophilic and photosensitive. To ensure accurate systemic delivery without precipitation, dissolve CSC in a vehicle consisting of 10% DMSO, 10% Tween-80, and 80% sterile saline to achieve a final dosing concentration (typically 1 to 5 mg/kg for intraperitoneal administration)[3]. Store in the dark until immediately before use.

Step 2: Stereotaxic Surgery & Probe Implantation

  • Anesthetize the 6-OHDA-lesioned rat (a standard model for PD).

  • Implant a concentric microdialysis probe (e.g., 3 mm active membrane length, 20 kDa molecular weight cutoff) into the ipsilateral striatum (Coordinates from bregma: AP +1.0 mm, ML -3.0 mm, DV -7.0 mm).

  • Causality: Allow exactly 24 hours for surgical recovery. This specific window is critical to re-establish blood-brain barrier integrity and allow basal neurotransmitter tone to normalize following the acute mechanical trauma of probe insertion.

Step 3: Microdialysis Perfusion

  • Perfuse the probe with aCSF at a constant flow rate of 1.5 µL/min using a microinfusion pump.

  • Discard the first 60 minutes of dialysate to allow for baseline stabilization.

  • Collect basal fractions every 20 minutes for 1 hour to establish the baseline (100%) reference point.

Step 4: Drug Administration Workflow

  • Time = 0 min: Administer CSC (1 - 5 mg/kg, i.p.) or vehicle.

  • Time = 30 min: Administer L-DOPA (e.g., 50 - 100 mg/kg, i.p.) combined with the peripheral decarboxylase inhibitor Benserazide (e.g., 25 - 50 mg/kg, i.p.)[3].

    • Causality: Benserazide cannot cross the blood-brain barrier. Its inclusion is mandatory to prevent the peripheral breakdown of L-DOPA into dopamine (which causes systemic toxicity and prevents CNS penetration), ensuring L-DOPA reaches the striatum.

  • Continue collecting 20-minute dialysate fractions for 180 minutes post-L-DOPA administration.

Step 5: HPLC-ECD Analysis

  • Inject 20 µL of dialysate into an HPLC system equipped with an electrochemical detector (ECD) set at +700 mV.

  • Mobile phase: 0.1 M citrate-phosphate buffer (pH 4.3), 0.1 mM EDTA, 1-octanesulfonic acid, and 4-10% methanol.

  • Quantify DA, DOPAC, HVA, and Glutamate peaks against external standard curves.

Data Presentation & Expected Outcomes

The following table summarizes the expected quantitative neurochemical profile in the striatum of 6-OHDA lesioned rats when CSC is used as an adjunct to L-DOPA therapy, compared to L-DOPA alone[3][4].

Biomarker / AnalyteL-DOPA + Benserazide (Control)L-DOPA + Benserazide + CSC (1-5 mg/kg)Mechanistic Interpretation
Extracellular Dopamine (DA) ↑ Increased (Baseline + 200%)↑↑ Markedly Increased (+ 400%)Synergistic effect of A2A antagonism enhancing D2 signaling and MAO-B inhibition preventing DA breakdown.
DOPAC Levels ↑ Increased↔ Stabilized or ↓ DecreasedDirect validation of CSC’s MAO-B inhibitory activity; DA is not oxidized to DOPAC.
HVA Levels ↑ Increased↔ StabilizedDownstream reflection of reduced DOPAC availability for COMT metabolism.
Extracellular Glutamate ↑ Elevated (due to 6-OHDA lesion)↓ Significantly DecreasedValidation of presynaptic A2A receptor blockade on corticostriatal terminals.
Hydroxyl Radicals (•OH) ↑ Elevated↓ Significantly DecreasedReduction in oxidative stress due to normalized glutamate and reduced DA auto-oxidation.

References

  • Effect of the adenosine A2A receptor antagonist 8-(3-chlorostyryl)caffeine on L-DOPA biotransformation in rat striatum. PubMed (NIH).[Link]

  • Effect of adenosine A(2A) receptor antagonists and L-DOPA on hydroxyl radical, glutamate and dopamine in the striatum of 6-OHDA-treated rats. PubMed (NIH).[Link]

  • Allosteric Interactions between Adenosine A2A and Dopamine D2 Receptors in Heteromeric Complexes: Biochemical and Pharmacological Characteristics, and Opportunities for PET Imaging. PMC (NIH).[Link]

Sources

LC-MS/MS method for (Z)-8-(3-chlorostyryl)caffeine detection

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity LC-MS/MS Quantitation of (Z)-8-(3-chlorostyryl)caffeine (CSC)

Abstract & Scientific Rationale

(Z)-8-(3-chlorostyryl)caffeine (CSC) is a potent, selective Adenosine A2A receptor antagonist and Monoamine Oxidase B (MAO-B) inhibitor, widely utilized in Parkinson’s disease research. While the (E)-isomer is the thermodynamically stable form typically cited in pharmacological literature, the (Z)-isomer (cis-isomer) often arises from photoisomerization or specific synthetic pathways.

Accurate quantitation of the (Z)-isomer presents a unique bioanalytical challenge due to its rapid photo-reversion to the (E)-form under standard laboratory lighting. This protocol details a validated LC-MS/MS workflow designed to:

  • Preserve Isomeric Integrity: Strict actinic (yellow) light protocols to prevent Z

    
     E conversion.
    
  • Achieve Chromatographic Resolution: Baseline separation of (Z)-CSC and (E)-CSC to prevent quantitation bias.

  • Maximize Sensitivity: Utilization of positive electrospray ionization (ESI+) with Multiple Reaction Monitoring (MRM) for low-nanomolar detection.

Method Development & Optimization

Analyte Properties & Stability
PropertyDescription
Chemical Name (Z)-8-[2-(3-chlorophenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione
Molecular Formula C₁₆H₁₅ClN₄O₂
Molecular Weight 330.77 g/mol
LogP ~2.5 (Lipophilic)
pKa ~0.6 (Very weak base, similar to caffeine)
Light Sensitivity CRITICAL: Rapidly isomerizes to (E)-form under UV/VIS light.[1]
Mass Spectrometry (MS/MS) Tuning

Rationale: The caffeine core (xanthine) is robust. Fragmentation typically involves the retro-Diels-Alder cleavage of the uracil ring or loss of substituents. For CSC, the parent ion


 is observed at m/z 331.1.
  • Precursor Ion: 331.1

    
    
    
  • Product Ions:

    • Quantifier: 138.1 (Characteristic xanthine fragment, high abundance).

    • Qualifier: 110.1 (Secondary xanthine fragment).

    • Qualifier 2: 295.0 (Loss of Cl - rare but specific) or 273.0 (Loss of N-methyls).

Note: Due to the structural similarity, (E) and (Z) isomers will share the same mass transitions. Chromatographic separation is the ONLY way to distinguish them.

Chromatographic Conditions

Column Choice: A standard C18 column may co-elute isomers. A Phenyl-Hexyl or Biphenyl phase is superior for separating geometric isomers due to


 interactions with the styryl group.
  • Recommended Column: Kinetex Biphenyl (2.6 µm, 100 x 2.1 mm) or equivalent.

Detailed Experimental Protocol

Reagents & Standards
  • Reference Standard: (Z)-CSC (Custom synthesis or photo-isolated) and (E)-CSC (Commercial).

  • Internal Standard (IS): Istradefylline (KW-6002) or 8-Styrylcaffeine (non-chlorinated). Avoid 13C-Caffeine as it elutes too early.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

Light Protection (Mandatory)
  • All sample preparation MUST be performed under yellow (sodium vapor) light or in a darkened room with UV-filtered LED sources.

  • Wrap all autosampler vials, stock solutions, and tubing in aluminum foil.

  • Use amber glassware exclusively.

Sample Preparation (Liquid-Liquid Extraction - LLE)

LLE is preferred over Protein Precipitation (PPT) to remove phospholipids and concentrate the sample, enhancing sensitivity for low-dose PK studies.

  • Aliquot: Transfer 50 µL of plasma/brain homogenate to a 1.5 mL amber tube.

  • Spike IS: Add 10 µL of Internal Standard solution (100 ng/mL).

  • Extract: Add 500 µL of Ethyl Acetate .

  • Agitate: Vortex vigorously for 5 minutes; Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 400 µL of the supernatant (organic layer) to a clean amber tube.

  • Dry: Evaporate to dryness under nitrogen stream at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase (20:80 ACN:Water + 0.1% FA).

  • Inject: Transfer to amber autosampler vial. Inject 5 µL.

LC-MS/MS Parameters
ParameterSetting
System Agilent 6400 Series / Sciex Triple Quad 6500+
Column Phenomenex Kinetex Biphenyl, 100 x 2.1 mm, 2.6 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 40°C
Run Time 8.0 minutes

Gradient Program:

  • 0.0 min: 10% B

  • 1.0 min: 10% B

  • 5.0 min: 90% B (Elution of Z and E isomers)

  • 6.0 min: 90% B

  • 6.1 min: 10% B

  • 8.0 min: 10% B (Re-equilibration)

MRM Table:

Analyte Precursor (m/z) Product (m/z) Dwell (ms) CE (eV) Role
(Z)-CSC 331.1 138.1 100 25 Quantifier
(Z)-CSC 331.1 110.1 100 35 Qualifier
(E)-CSC 331.1 138.1 100 25 Monitor

| IS (Istradefylline) | 385.2 | 115.1 | 100 | 30 | Internal Std |

Visualization: Workflow & Pathways

Figure 1: Analytical Workflow for Light-Sensitive Isomers

Caption: Step-by-step extraction and analysis workflow emphasizing light protection to prevent Z-to-E isomerization.

G cluster_separation Chromatographic Resolution Sample Biological Sample (Plasma/Brain) Light CRITICAL: Yellow Light Only Sample->Light LLE LLE Extraction (Ethyl Acetate) Light->LLE Dry N2 Dry Down (Amber Vials) LLE->Dry LC LC Separation (Biphenyl Column) Dry->LC MS MS/MS Detection (MRM 331->138) LC->MS

Figure 2: Biological Mechanism (A2A Antagonism)

Caption: CSC acts as an antagonist at Adenosine A2A receptors, modulating the indirect striatal pathway relevant to Parkinson's.

Pathway CSC (Z)-CSC (Antagonist) A2A Adenosine A2A Receptor CSC->A2A Inhibits AC Adenylyl Cyclase A2A->AC Stimulates (Blocked) cAMP cAMP Levels AC->cAMP PKA PKA Activation cAMP->PKA GABA GABAergic Output PKA->GABA Modulates Motor Motor Control GABA->Motor

Validation & Quality Control

ParameterAcceptance CriteriaNotes
Linearity

Range: 1.0 – 1000 ng/mL
Accuracy 85-115%(80-120% at LLOQ)
Precision (CV) < 15%(< 20% at LLOQ)
Matrix Effect 85-115%Compare post-extraction spike vs. solvent std.
Isomeric Purity < 5% (E)-isomerMonitor (E)-CSC peak in (Z)-CSC standards.

Troubleshooting Tips:

  • Peak Broadening: If the (Z) and (E) peaks merge, lower the %B at the start of the gradient or switch to a Phenyl-Hexyl column.

  • High Background: Clean the MS source cone; caffeine derivatives adhere to surfaces.

  • Isomerization: If (E)-isomer signal increases in stock solutions over time, prepare fresh stocks in amber glass and store at -80°C.

References

  • Jacobson, K. A., et al. (1993). "8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine antagonist in vitro and in vivo."[2] FEBS Letters. Link

  • Chen, J. F., et al. (2002). "8-(3-Chlorostyryl)caffeine may attenuate MPTP neurotoxicity through dual actions of monoamine oxidase inhibition and A2A receptor antagonism."[2] Journal of Biological Chemistry. Link

  • Vlok, N., et al. (2006). "Inhibition of monoamine oxidase B by analogues of the adenosine A2A receptor antagonist (E)-8-(3-chlorostyryl)caffeine (CSC)." Bioorganic & Medicinal Chemistry. Link

  • Müller, C. E., et al. (1998). "Chiral resolution of 8-styrylxanthines." Journal of Chromatography A. (Contextual reference for styryl separation). Link

Sources

Troubleshooting & Optimization

Technical Support Center: (Z)-8-(3-Chlorostyryl)caffeine Stability & Formulation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (Z)-8-(3-chlorostyryl)caffeine (CSC) . While the (E)-isomer of CSC is widely recognized as a highly selective adenosine A2A receptor antagonist and monoamine oxidase B (MAO-B) inhibitor (1)[1], researchers specifically investigating the (Z)-isomer face severe formulation challenges. 8-styrylxanthines are notoriously photosensitive, rapidly isomerizing in dilute solutions when exposed to standard laboratory lighting, often resulting in complex (E)/(Z) mixtures (2)[2].

This guide provides field-proven troubleshooting strategies, formulation protocols, and self-validating workflows to maintain the structural integrity of (Z)-CSC in solution.

Part 1: Troubleshooting FAQs

Q1: My (Z)-CSC solution is spontaneously converting to the (E)-isomer. How do I prevent this?

Causality: The styryl double bond connecting the xanthine core to the 3-chlorophenyl ring is highly susceptible to


 excitation by ultraviolet and visible light (specifically in the 300–400 nm range). Upon photon absorption, the double bond temporarily loses its rigid planar character. This allows free rotation and relaxation into a photostationary state, which heavily favors the thermodynamically more stable (E)-isomer[2].
Solution:  Complete light exclusion is mandatory.
  • Perform all stock preparations in a dark room under a red photographic safe-light (wavelengths > 600 nm lack the energy to induce the

    
     transition).
    
  • Store all solutions in opaque, amber glass vials.

  • Wrap all syringes, infusion lines, and assay plates in aluminum foil during in vivo or in vitro applications.

Q2: The compound precipitates immediately when I dilute my DMSO stock into an aqueous assay buffer. What is the mechanism of this aggregation, and how can I fix it?

Causality: (Z)-CSC is an extremely lipophilic molecule with a planar aromatic structure. When introduced into a high-dielectric aqueous environment, hydrophobic interactions and


 stacking between the xanthine cores drive the molecules to self-associate. This rapid self-association leads to nucleation and irreversible precipitation.
Solution:  You must disrupt the 

stacking using a step-down dilution method with appropriate surfactants or complexing agents.
  • Micellar Encapsulation: Use a vehicle containing a non-ionic surfactant (e.g., Tween-80 or Cremophor EL). Inject the DMSO stock directly into the pure surfactant before adding the aqueous buffer. This coats the hydrophobic core in micelles.

  • Cyclodextrin Complexation: Alternatively, use 20% 2-hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD). The hydrophobic cavity of the cyclodextrin dynamically encapsulates the styryl tail, shielding it from the aqueous environment while maintaining the molecule in solution.
Q3: Does temperature affect the stability of the (Z)-isomer during long-term storage?

Causality: While photoisomerization is the primary degradation pathway, ambient thermal energy can overcome the activation barrier for Z


 E isomerization over prolonged periods, especially in polar protic solvents. Furthermore, repeated freeze-thaw cycles cause localized concentration spikes (the freeze-concentration effect), which permanently accelerates aggregation and reduces the effective titer of your stock.
Solution:  Aliquot the primary stock into single-use volumes immediately after preparation. Purge the headspace with Argon to prevent oxidative degradation of the double bond, and store strictly at -80°C.

Part 2: Quantitative Data Summaries

To aid in experimental design, the following table summarizes the solubility limits and kinetic stability of (Z)-CSC across common solvent systems.

Solvent SystemMax Solubility (mg/mL)Half-life (Ambient Light, 22°C)Half-life (Dark, -80°C)Mechanism of Action / Utility
100% Anhydrous DMSO > 25.0< 2 hours> 12 monthsPrimary stock storage; disrupts crystal lattice.
100% Aqueous Buffer (pH 7.4) < 0.01N/A (Precipitates)N/AUnsuitable due to extreme lipophilicity.
5% DMSO / 5% Tween-80 / 90% Saline ~ 2.0~ 4 hours~ 7 days (at 4°C)In vivo dosing; micelles shield hydrophobic core.
20% HP

CD in Saline
~ 5.0~ 6 hours~ 14 days (at 4°C)Cyclodextrin cavity encapsulates styryl tail.

Part 3: Standard Operating Procedure (SOP)

This self-validating protocol ensures the preparation of a stable, photo-protected working solution while verifying isomeric purity before use.

Phase 1: Primary Stock Preparation (10 mM)
  • Environment Setup: Extinguish all fluorescent and natural light. Perform all handling under a red safe-light.

  • Solvent Selection: Use 100% anhydrous Dimethyl Sulfoxide (DMSO) purged with Argon. The absence of water is critical to prevent premature nucleation.

  • Dissolution: Add the appropriate volume of DMSO to the pre-weighed (Z)-CSC solid. Vortex gently for 60 seconds. Do not sonicate, as ultrasonic cavitation generates localized heat and free radicals that can induce isomerization.

  • Storage: Aliquot the 10 mM stock into opaque amber glass vials. Overlay with Argon gas to displace oxygen, seal tightly, and store at -80°C.

Phase 2: Working Solution Formulation (100 µM for Assays)
  • Thawing: Thaw a single-use aliquot of the primary stock in the dark at room temperature. Never use a heated water bath.

  • Vehicle Preparation: Prepare a vehicle of 5% Tween-80 and 90% sterile saline (0.9% NaCl). Ensure the vehicle is at room temperature.

  • Step-Down Dilution:

    • Draw 10 µL of the 10 mM DMSO stock.

    • Inject slowly into 50 µL of 100% Tween-80 while vortexing continuously.

    • Gradually add 940 µL of saline dropwise under constant agitation.

  • Quality Control (Self-Validation): Analyze a 5 µL aliquot via LC-MS/UV-Vis (detection at ~320 nm) to confirm the (Z)/(E) ratio. Proceed to the experiment only if the (Z)-isomer constitutes >95% of the total CSC peak area.

Part 4: Workflow Visualization

G N1 Solid (Z)-CSC (Protect from light) N2 Primary Stock (10 mM) Dissolve in 100% anhydrous DMSO N1->N2 Red light only N3 Aliquoting & Storage Amber vials, Argon overlay, -80°C N2->N3 N4 Working Solution Formulation Dilute in aqueous buffer + Tween-80 N3->N4 Thaw in dark N5 Quality Control (LC-MS) Verify (Z)-isomer > 95% N4->N5 N6 Experimental Application Proceed to Assays N5->N6 Pass N7 Discard & Reformulate High (E)-isomer detected N5->N7 Fail

Workflow for the preparation and stability validation of (Z)-CSC solutions.

References

  • [1] Title: 8-(3-Chlorostyryl)caffeine | CAS 147700-11-6 | Cayman Chemical Source: Biomol.com URL:

  • [2] Title: Adenosine A2A receptor antagonists as novel anti-Parkinsonian agents: a review of structure-activity relationships Source: Ingenta Connect URL:

Sources

Optimizing (Z)-8-(3-chlorostyryl)caffeine concentration for cell culture

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and biological challenges associated with handling (Z)-8-(3-chlorostyryl)caffeine (CSC) in in vitro cell culture models.

While the (E)-isomer of CSC is the most commonly utilized form for Adenosine A2A receptor antagonism, researchers specifically isolating and investigating the (Z)-isomer face unique challenges. 8-styrylxanthines are notoriously difficult to handle due to extreme hydrophobicity and rapid photoisomerization[1]. This guide bridges the gap between theoretical pharmacology and benchtop execution, ensuring your experimental protocols are self-validating and mechanistically sound.

The Mechanistic Challenge of (Z)-CSC

Working with (Z)-8-(3-chlorostyryl)caffeine requires controlling two primary variables: aqueous insolubility and thermodynamic/photochemical instability .

The styryl double bond linking the chlorophenyl ring to the caffeine core is highly susceptible to UV and visible light. In dilute solutions, exposure to standard laboratory daylight induces rapid photoisomerization, driving the pure (Z)-isomer into an (E)/(Z) photostationary mixture[1]. Because the (E)-isomer typically exhibits higher affinity for the A2A receptor, uncontrolled isomerization will confound your dose-response data and receptor binding kinetics. Furthermore, CSC is a dual-action compound; while it selectively blocks A2A receptors, it also acts as a Monoamine Oxidase B (MAO-B) inhibitor at slightly higher concentrations[2].

A2A_Signaling Ado Endogenous Adenosine A2AR A2A Receptor Ado->A2AR Activates Z_CSC (Z)-CSC (Antagonist) Z_CSC->A2AR Competitively Blocks Gs Gs Protein A2AR->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Produces

Mechanism of A2A receptor blockade by (Z)-CSC and downstream cAMP inhibition.

Quantitative Reference Data

To optimize your cell culture concentrations, you must balance receptor saturation against solvent (DMSO) toxicity and off-target effects. Use the following validated parameters to design your concentration gradients.

Table 1: Target Binding Affinities

Target Protein Activity Type Ki Value (nM) Selectivity Note
Adenosine A2A Competitive Antagonist ~ 54 nM 520-fold selective over A1 receptors[3].
MAO-B Enzyme Inhibitor ~ 70 - 100 nM Independent of A2A pathway[4].

| Adenosine A1 | Competitive Antagonist | > 28,000 nM | Minimal activity at working concentrations. |

Table 2: Solubility & Storage Parameters

Parameter Specification Causality / Rationale
Max DMSO Solubility ~ 25 mM (8.27 mg/mL) Requires anhydrous DMSO. Hygroscopic water drastically reduces solubility[4].
Aqueous Solubility < 0.1 mM Highly lipophilic; precipitates instantly in cold aqueous buffers.

| Light Sensitivity | Extreme | Rapid (Z)


 (E) photoisomerization in dilute solutions[1]. |
| Stock Storage  | -80°C (6 months) | Prevents thermal degradation and maintains isomer purity[4]. |

Optimized Light-Protected Workflow Protocol

To maintain the integrity of the (Z)-isomer and prevent precipitation, follow this self-validating protocol.

Step 1: Reconstitution (Dark Room / Red Light)

  • Equilibrate the lyophilized (Z)-CSC vial to room temperature in a desiccator for 30 minutes to prevent ambient moisture condensation.

  • Under red-light conditions, add anhydrous, newly opened DMSO to create a 10 mM master stock .

  • Vortex for 60 seconds. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes until the solution is optically clear[4].

Step 2: Aliquoting

  • Divide the 10 mM stock into 10 µL to 20 µL single-use aliquots using opaque amber microcentrifuge tubes.

  • Purge tubes with argon or nitrogen gas before sealing to displace oxygen.

  • Flash-freeze in liquid nitrogen and transfer to -80°C. Never freeze-thaw.

Step 3: Intermediate Dilution & Cell Treatment

  • Warm your cell culture media to 37°C.

  • Thaw one (Z)-CSC aliquot at room temperature.

  • Crucial Step: Do not add the DMSO stock directly to the cells. Create a 100x intermediate dilution (e.g., 100 µM) in warm media. Vortex immediately to prevent localized precipitation.

  • Apply the intermediate dilution to your cell culture plates to reach a final working concentration (typically 100 nM - 1 µM). Ensure final DMSO concentration is

    
     0.1% (v/v).
    
  • Wrap cell culture plates in aluminum foil before placing them in the incubator.

Workflow Step1 1. Dry Powder Equilibration (Room Temp, Desiccated) Step2 2. Reconstitute in Anhydrous DMSO (10 mM Stock, Red Light Only) Step1->Step2 Step3 3. Aliquot into Amber Tubes (Argon Purge, Store at -80°C) Step2->Step3 Step4 4. Intermediate Dilution (Warm Media, Vigorous Vortexing) Step3->Step4 Step5 5. Cell Culture Application (Foil-Wrapped Plates, Max 0.1% DMSO) Step4->Step5

Optimized light-protected workflow for (Z)-CSC preparation and cell treatment.

Troubleshooting & FAQs

Q: I am treating my cells with 50 µM of (Z)-CSC to ensure complete A2A blockade, but I am observing significant cytotoxicity. Why? A: You are heavily overdosing the system. The


 of CSC for the A2A receptor is approximately 54 nM[2]. At 50 µM, you are nearly 1,000-fold above the effective concentration. At this level, two things happen:
  • You lose receptor selectivity and begin inhibiting MAO-B and potentially A1 receptors[3].

  • To achieve 50 µM from a 10 mM stock, your final DMSO concentration is 0.5%, which induces solvent-mediated cytotoxicity and membrane permeabilization in sensitive cell lines. Reduce your working concentration to 100 nM - 500 nM.

Q: My receptor binding assays are showing inconsistent affinities between biological replicates. Could the compound be degrading? A: It is highly likely you are experiencing photoisomerization rather than chemical degradation. 8-styrylxanthines rapidly isomerize when exposed to normal daylight in dilute solutions[1]. If your (Z)-CSC is exposed to ambient lab light during the assay, it is converting into an unpredictable (E)/(Z) mixture. Because the (E)-isomer has different binding kinetics, your data will drift. You must perform all dilutions and incubations under red light or in foil-wrapped containers.

Q: When I add the stock solution to my media, I see a cloudy suspension form. How do I fix this? A: This is "crashing out" (precipitation) due to CSC's extreme hydrophobicity. When a high-concentration DMSO stock hits cold, aqueous media, the local solubility limit is instantly exceeded. Fix: Always warm your media to 37°C before adding the compound. Add the compound dropwise while vortexing the media vigorously to ensure rapid dispersion. If you still see turbidity (verifiable by measuring light scattering at 600 nm), you must lower your master stock concentration from 10 mM to 5 mM.

Q: Can I use the same aliquot for experiments throughout the week if I keep it at 4°C? A: No. Repeated temperature fluctuations and extended time in DMSO at 4°C will lead to compound aggregation and potential oxidation. Furthermore, hygroscopic DMSO will absorb moisture from the air every time the tube is opened, destroying the solubility of the remaining stock[4]. Always use single-use aliquots stored at -80°C.

References

  • 8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine antagonist in vitro and in vivo. Scite.ai.
  • 8-(3-Chlorostyryl)caffeine, A2A receptor antagonist. MAO-B inhibitor. Abcam.
  • (E)-8-(3-Chlorostyryl)caffeine | Adenosine A2A Receptor Antagonist. MedChemExpress.
  • Adenosine A2A receptor antagonists as novel anti-Parkinsonian agents: a review of structure-activity relationships. Ingenta Connect.

Sources

Troubleshooting inconsistent results with (Z)-8-(3-chlorostyryl)caffeine

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Compound ID: CSC (Isomer Specificity Critical) Target: Adenosine A


 Receptor / Monoamine Oxidase B (MAO-B)
Author:  Senior Application Scientist, Technical Support Division[1]
Executive Summary

You are likely encountering inconsistent results because (Z)-8-(3-chlorostyryl)caffeine is the photo-isomerized, less active form of the standard pharmacological agent.[1]

In the literature, "CSC" almost exclusively refers to the (E)-isomer (trans), which is the potent Adenosine A


 antagonist and MAO-B inhibitor.[1] The (Z)-isomer (cis) is formed via photoisomerization upon exposure to light.[1] If you are specifically using the (Z) isomer, or if your (E) stock has degraded into the (Z) form, you will observe significant loss of potency and experimental variability.

This guide addresses the critical distinction between the E/Z isomers, solubility challenges, and assay-specific interferences.

Part 1: The Core Issue – Isomerization & Stability
Q: Why does my CSC batch show variable potency between experiments?

A: The most common cause is photoisomerization . Styryl-based compounds like 8-(3-chlorostyryl)caffeine are highly photosensitive.[1] The biologically active (E)-isomer (trans) converts to the thermodynamically less stable (Z)-isomer (cis) when exposed to ambient light (particularly UV and blue wavelengths).[1]

  • Mechanism: The carbon-carbon double bond in the styryl linker rotates upon photon absorption.[1]

  • Impact: The A

    
     receptor binding pocket requires the extended planar geometry of the (E)-isomer.[1] The (Z)-isomer adopts a "bent" conformation that sterically hinders binding, leading to a drastic reduction in affinity (
    
    
    
    increases significantly).[1]
  • Symptom: Stock solutions left on the bench under fluorescent light will lose potency within hours.

Q: How do I confirm if my stock has isomerized?

A: You must perform an analytical QC check using HPLC or NMR.[1] A standard purity check (often just UV) might miss the ratio shift if the peaks are not well-resolved.[1]

Protocol: Isomer Purity Check

  • Method: Reverse-Phase HPLC (C18 column).

  • Mobile Phase: Acetonitrile:Water (gradient or isocratic 60:40).[1]

  • Detection: UV at 254 nm.

  • Result: The (Z)-isomer typically elutes earlier than the (E)-isomer due to higher polarity and smaller hydrodynamic volume.[1]

  • Acceptance Criteria: (E)-isomer > 98%. If (Z) content > 5%, discard or repurpose as a negative control.[1]

Visualizing the Failure Mode

CSC_Isomerization_Workflow E_Isomer (E)-CSC (Active Form) Planar, High Affinity Z_Isomer (Z)-CSC (Inactive/Low Potency) Bent, Steric Clash E_Isomer->Z_Isomer Photoisomerization (Fast in solution) Assay_Result Inconsistent Data (Right-shifted IC50) E_Isomer->Assay_Result Correct Potency (Ki ~54 nM) Light Ambient Light (UV/Blue) Light->E_Isomer Z_Isomer->Assay_Result Reduces effective concentration

Figure 1: The photoisomerization pathway. Exposure to light converts the active (E) form to the inactive (Z) form, effectively diluting your inhibitor in situ.

Part 2: Solubility & Handling
Q: I see precipitation in my assay buffer. How do I fix this?

A: CSC is highly lipophilic.[1] It is soluble in DMSO (~25 mM) but has poor aqueous solubility.[1] Precipitation occurs if the final DMSO concentration is too low or if the dilution step is too rapid ("crashing out").[1]

Troubleshooting Table: Solubility Optimization

ParameterRecommendationReason
Primary Solvent 100% DMSO (Anhydrous)CSC is stable and soluble up to 25 mM in DMSO.[1]
Intermediate Dilution Do NOT dilute directly into cold buffer.Causes immediate precipitation of micro-crystals.[1]
Step-Down Protocol Dilute DMSO stock 1:10 into warm PBS/media first, vortex immediately, then dilute to final.Prevents local high-concentration zones where crashing occurs.[1]
Max Final DMSO Keep < 0.1% if possible, but CSC may require up to 1% for high doses (>10 µM).Balance between compound solubility and solvent toxicity.[1]
Sonicate? Yes, ultrasonic bath for 5 mins if solids persist.Breaks up micro-aggregates that affect concentration.[1]
Part 3: Biological Assay Specifics (A2A vs. MAO-B)
Q: My MAO-B inhibition data does not match the A2A antagonism data. Why?

A: CSC is a dual-target molecule, but the affinities differ.[1]

  • A

    
     Antagonism: 
    
    
    
    (Rat).[1][2][3]
  • MAO-B Inhibition:

    
     (Baboon/Rat).[1][2]
    
  • Selectivity Window: There is virtually no window between these two activities.[1] If you are using CSC to study A

    
     receptors in a system that also expresses MAO-B (e.g., striatal neurons or glia), you will  inhibit MAO-B simultaneously.[1]
    

Corrective Action: To isolate A


 effects, you must use a control condition with a specific MAO-B inhibitor (like selegiline) to mask that target, or use a more selective A

antagonist like ZM 241385 if MAO-B interference is a concern.[1]
Q: Is the (Z)-isomer active at MAO-B?

A: While detailed SAR for the (Z)-isomer at MAO-B is sparse, the MAO-B binding cleft is generally restrictive.[1] The (E)-isomer's shape is optimized for the channel.[1] It is scientifically prudent to assume the (Z)-isomer has altered or reduced MAO-B inhibitory potential, further compounding data inconsistency if isomerization occurs.[1]

Part 4: Validated Handling Protocol

Objective: Maintain >99% (E)-isomer integrity.

  • Storage: Store solid powder at -20°C in a desiccator.

  • Stock Prep:

    • Weigh powder in low light (dimmed room or red light).[1]

    • Dissolve in anhydrous DMSO.[1]

    • Aliquot immediately into amber or foil-wrapped microcentrifuge tubes.

    • Do not freeze/thaw aliquots more than twice.

  • Experiment:

    • Keep assay plates covered with foil during incubation.[1]

    • Add compound to cells/buffer as the last step to minimize light exposure time.[1]

Part 5: Decision Logic for Troubleshooting

Troubleshooting_Logic Start Start: Inconsistent Results Check_Light Was stock exposed to light? Start->Check_Light Check_Solubility Visible precipitate? Check_Light->Check_Solubility No (Amber vials used) Isomer_Issue Probable Isomerization (E->Z). Discard stock. Prep new in dark. Check_Light->Isomer_Issue Yes Check_Target Which Target? Check_Solubility->Check_Target No Solubility_Issue Solubility Failure. Increase DMSO % or warm buffer. Check_Solubility->Solubility_Issue Yes Target_Issue Off-Target Effect. CSC inhibits MAO-B & A2A. Use ZM241385 for pure A2A. Check_Target->Target_Issue A2A Specificity Needed

Figure 2: Diagnostic flowchart for isolating the source of experimental error.

References
  • Jacobson, K. A., et al. (1993).[1] "8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine antagonist in vitro and in vivo."[1][2][3][4][5][6] FEBS Letters, 323(1-2), 141-144.[1][2]

  • Chen, J. F., et al. (2002).[1][2] "8-(3-Chlorostyryl)caffeine may attenuate MPTP neurotoxicity through dual actions on monoamine oxidase inhibition and A2A receptor antagonism."[1][2][6] Journal of Biological Chemistry, 277(39), 36040-36044.[1][2][6] Available at: [Link]

Sources

Off-target effects of (Z)-8-(3-chlorostyryl)caffeine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (Z)-8-(3-chlorostyryl)caffeine (CSC)

Executive Summary: The "Dual-Target" Dilemma

User Warning: While 8-(3-chlorostyryl)caffeine (CSC) is widely marketed as a selective Adenosine A2A receptor antagonist , it possesses a potent, often overlooked off-target activity: Monoamine Oxidase B (MAO-B) inhibition .[1]

If you are using CSC to study neuroprotection, Parkinson’s disease models, or dopaminergic signaling, you must control for MAO-B inhibition.[1] Failure to do so renders data interpretation ambiguous, as both A2A antagonism and MAO-B inhibition result in neuroprotection and altered dopamine dynamics.[1]

Part 1: Biological Off-Target Troubleshooting

Issue 1: "I am seeing neuroprotection, but I cannot confirm it is mediated by A2A receptors."

Diagnosis: You are likely observing the summation of A2A antagonism and MAO-B inhibition.[1] Mechanism:

  • Primary Target (A2A): CSC blocks A2A receptors (

    
     nM), reducing glutamate release and excitotoxicity.[1]
    
  • Off-Target (MAO-B): CSC inhibits MAO-B (

    
     nM) in the outer mitochondrial membrane.[1] This prevents the breakdown of dopamine and blocks the conversion of pro-toxins (like MPTP) into toxins (MPP+).
    

Troubleshooting Protocol:

  • Dose Titration: CSC is highly selective for A2A over A1 (

    
    -fold), but its window for A2A vs. MAO-B is narrow (less than 2-fold).[1] You cannot separate these effects by concentration alone.[1]
    
  • The "Selegiline Control": Run a parallel arm with Selegiline (Deprenyl) or Rasagiline (selective MAO-B inhibitors) at concentrations that match the MAO-B inhibition of your CSC dose.[1]

    • If Selegiline mimics the CSC effect: Your result is likely MAO-B driven.[1]

    • If Selegiline has no effect:[1] Your result is likely A2A driven.[1]

  • Use a Structurally Distinct Antagonist: Validate key findings with ZM-241385 or SCH-58261 . These are non-xanthine A2A antagonists that do not inhibit MAO-B.[1]

Issue 2: "My cAMP assays are showing high background or inconsistent inhibition."

Diagnosis: Phosphodiesterase (PDE) Inhibition or Adenosine A1 Cross-talk.[1] Mechanism:

  • PDE Inhibition: As a xanthine derivative (caffeine backbone), CSC acts as a weak non-selective PDE inhibitor at high concentrations (

    
    ).[1] This prevents cAMP breakdown, artificially elevating signal, which counteracts the A2A antagonist effect (which should lower cAMP if measuring agonist-induced spikes).[1]
    
  • A1 Receptor Blockade: At concentrations

    
    , CSC loses selectivity and blocks A1 receptors (
    
    
    
    ), leading to increased cAMP (disinhibition).[1]

Troubleshooting Protocol:

  • Limit Concentration: Never exceed 1 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    M  in functional assays. The 
    
    
    
    for A2A is ~54 nM.[1][2][3][4] A concentration of 100–500 nM is sufficient for complete blockade without engaging PDE or A1 targets.[1]

Part 2: Physicochemical & Technical Artifacts

Issue 3: "The compound is precipitating in my media."

Diagnosis: Hydrophobicity/Solubility Limit.[1] Technical Insight: CSC is a styryl-xanthine.[1] The styryl group adds significant lipophilicity compared to caffeine.[1] Solution:

  • Vehicle: Dissolve stock in DMSO (up to 25 mM). Do not use water or PBS for stock solutions.[1]

  • Dilution Step: When adding to aqueous media, ensure the final DMSO concentration is <0.5%.[1] Vortex immediately.

  • Serum Crash: If adding to serum-free media, the protein content may be too low to keep CSC in suspension at high doses.[1] Add BSA (0.1%) as a carrier if permissible.[1]

Issue 4: "I ordered (Z)-CSC but the potency seems to drift over time."

Diagnosis: Photo-isomerization (E/Z instability). Technical Insight: The prompt specifies (Z) -8-(3-chlorostyryl)caffeine.[1] However, styryl compounds are photosensitive.[1][5] The (E) isomer (trans) is generally the thermodynamically stable form found in commercial preparations.[1] Exposure to light can cause E


 Z isomerization , changing the binding affinity.[1]
  • Note: Most literature

    
     values refer to the (E) isomer.[1] If you are specifically using the (Z) isomer, it is likely less stable and may relax to (E) in solution.[1]
    

Storage Protocol:

  • Solid: Store at -20°C, desiccated, and protected from light (amber vials).

  • In Experiment: Perform low-light handling. Avoid leaving clear tubes on the bench under fluorescent lighting.[1]

Issue 5: "My fluorescence readings are aberrant."

Diagnosis: Intrinsic Fluorescence.[1] Technical Insight: The styryl-conjugated system makes CSC a potential fluorophore.[1] It may absorb/emit in the blue/green region, interfering with FRET or fluorescence intensity assays.[1] Control: Run a "Compound Only" well (Media + CSC + Excitation source) to quantify background fluorescence before adding cells/reagents.

Part 3: Quantitative Data & Visualization

Table 1: Target Selectivity Profile of CSC
Target

/

EffectRisk Level
Adenosine A2A 54 nM Antagonist Primary Target
MAO-B ~100 nM Inhibitor CRITICAL (High)
Adenosine A128,000 nMAntagonistLow (at <1

M)
Adenosine A2B> 8,000 nMAntagonistNegligible
Phosphodiesterase> 10

M
InhibitorModerate (at high doses)
Diagram 1: The Dual-Pathway Mechanism

This diagram illustrates how CSC affects two distinct biological pathways simultaneously, complicating data interpretation.[1]

CSC_Mechanism cluster_A2A Pathway A: Adenosine Signaling cluster_MAOB Pathway B: Dopamine Metabolism CSC CSC (Reagent) A2A Adenosine A2A Receptor CSC->A2A Antagonizes (Ki ~54nM) Glu Glutamate Release CSC->Glu Reduces MAOB MAO-B Enzyme CSC->MAOB Inhibits (Ki ~100nM) MPTP Pro-Toxin Conversion (MPTP -> MPP+) CSC->MPTP Blocks A2A->Glu Activation Increases Tox Excitotoxicity Glu->Tox Promotes Outcome Neuroprotection / Motor Recovery Tox->Outcome Reduced by A2A Block DA Dopamine Breakdown MAOB->DA Catalyzes MAOB->MPTP Catalyzes MPTP->Outcome Reduced by MAO-B Block

Caption: CSC acts as a dual-ligand. It blocks A2A receptors (left) AND inhibits MAO-B enzymes (right).[1][2][6][4][5][7][8][9] Both actions lead to neuroprotection, making it difficult to distinguish the mechanism of action without specific controls.[1]

Diagram 2: Experimental Troubleshooting Workflow

Follow this logic tree to validate your results.

Troubleshooting Start Observed Effect with CSC CheckConc Is Concentration > 1 µM? Start->CheckConc HighConc Risk: A1 Blockade or PDE Inhibition CheckConc->HighConc Yes LowConc Concentration OK (< 500 nM) CheckConc->LowConc No CheckMech Is the model MAO-B dependent? (e.g., MPTP, Dopamine metabolism) LowConc->CheckMech YesMAO High Risk of False Positive CheckMech->YesMAO Yes NoMAO Likely A2A Mediated CheckMech->NoMAO No ControlStep Run Control: Add Selegiline (MAO-B inhibitor) WITHOUT CSC YesMAO->ControlStep ResultA Selegiline mimics effect? ControlStep->ResultA ConclMAO Conclusion: Effect is MAO-B driven. CSC is acting as off-target inhibitor. ResultA->ConclMAO Yes ConclA2A Conclusion: Effect is A2A driven. Proceed with ZM-241385 validation. ResultA->ConclA2A No

Caption: Decision tree to distinguish between genuine A2A receptor antagonism and MAO-B mediated artifacts.

References

  • Chen, J. F., et al. (2002). "8-(3-Chlorostyryl)caffeine may attenuate MPTP neurotoxicity through dual actions of monoamine oxidase inhibition and A2A receptor antagonism."[1][4][7][10] Journal of Biological Chemistry, 277(39), 36040-36044.[1][7][8]

  • Jacobson, K. A., et al. (1993). "8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine antagonist in vitro and in vivo."[1][8][11] FEBS Letters, 323(1-2), 141-144.[1][8]

  • Vlok, N., et al. (2006). "Inhibition of monoamine oxidase B by analogues of the adenosine A2A receptor antagonist (E)-8-(3-chlorostyryl)caffeine (CSC)."[1][2][4][12] Bioorganic & Medicinal Chemistry, 14(10), 3512-3521.[1]

  • Petzer, J. P., et al. (2009). "Inhibition of Monoamine Oxidase B by Selected Benzimidazole and Caffeine Analogues."[1] ChemMedChem, 4(5), 810-817.[1]

Sources

Technical Support Center: Purification of (Z)-8-Styrylcaffeine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SC-8SC-ISO-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Inconsistent peak ratios and co-elution during 8-styrylcaffeine purification.

Welcome to the Advanced Purification Support Center.

You are likely accessing this guide because your HPLC chromatograms for 8-styrylcaffeine (8-SC) are behaving erratically. Common symptoms include peak splitting, ratios that change while the sample sits in the autosampler, or "ghost" peaks appearing during fraction workup.

This guide is not a generic protocol. It is a root-cause analysis and troubleshooting workflow designed to stabilize your isomer and achieve baseline resolution between the bioactive (E)-isomer and the photo-induced (Z)-isomer.

Module 1: The "Ghost" Peak (Photoisomerization)

User Question: "I injected the same vial twice, one hour apart. The first injection showed 95% purity. The second showed 88% purity and a new peak growing in. Is my column failing?"

Technical Diagnosis: Your column is likely fine. You are witnessing photoisomerization . 8-styrylcaffeine contains a styrene-like linker. Under ambient laboratory light (specifically UV and blue-visible wavelengths), the thermodynamically stable (E)-trans isomer absorbs photons and rotates to the metastable (Z)-cis isomer.[1]

  • The Mechanism: The (E) isomer is planar, allowing full conjugation. The (Z) isomer is sterically hindered (twisted), breaking planarity.

  • The Trap: If your autosampler is not darkened, the transformation happens in the vial while waiting for injection.

Visualizing the Problem

The following diagram illustrates the cycle causing your inconsistent data.

IsomerizationCycle E_Isomer (E)-8-Styrylcaffeine (Thermodynamically Stable) (Planar) Excited Excited State (S1) E_Isomer->Excited  hv (UV/Blue Light)   Z_Isomer (Z)-8-Styrylcaffeine (Metastable) (Twisted) Excited->Z_Isomer  Isomerization   Z_Isomer->E_Isomer  Thermal Reversion (Heat) or Catalytic Acid  

Figure 1: The reversible isomerization cycle of 8-styrylcaffeine. Note that heat drives the Z-form back to the E-form.

Corrective Protocol:

  • Amber Glassware: All samples must be prepared and stored in amber glass vials immediately.

  • Autosampler Protection: If your autosampler has a clear window, cover it with aluminum foil.

  • Workup Environment: Perform critical purification steps under yellow light (sodium lamp) or low-light conditions if possible.

Module 2: Chromatographic Resolution Strategies

User Question: "I am using a standard C18 column. The peaks are merging or showing a 'saddle' between them. How do I get baseline separation?"

Technical Diagnosis: Standard C18 columns rely on hydrophobicity. Because (E) and (Z) isomers have identical molecular weights and similar hydrophobicities, C18 often fails to discriminate them effectively.

The Solution: Shape Selectivity &


 Interactions. 
You need a stationary phase that can recognize the difference in shape (planar vs. twisted) and electron density.
Stationary Phase Selection Guide
Column ChemistryMechanism of ActionSuitability for 8-SC
C18 (Standard) Hydrophobic InteractionLow to Moderate. Often results in co-elution or partial separation.
Phenyl-Hexyl

Stacking
High. The phenyl ring on the column interacts strongly with the styryl

-system. The planar (E) isomer interacts more strongly than the twisted (Z) isomer.
C30 Shape SelectivityVery High. The dense bonding orders C30 chains to recognize steric bulk. Excellent for geometric isomers, though often requires longer run times.
Mobile Phase Optimization
  • Solvent Choice: Switch from Acetonitrile (ACN) to Methanol (MeOH) . Methanol is a protic solvent that often enhances the shape selectivity of phenyl-based columns better than aprotic ACN.

  • Modifier: Use 0.1% Formic Acid. While caffeine is a weak base, the acidic condition ensures the xanthine core remains neutral and suppresses silanol interactions.

Recommended Method (Start Here):

  • Column: Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3-5 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Methanol + 0.1% Formic Acid

  • Gradient: 40% B to 80% B over 20 minutes.

  • Detection: 320 nm (Note: (E) typically has a higher

    
     and extinction coefficient than (Z) due to better conjugation).
    
Module 3: Purification and Isolation (The Danger Zone)

User Question: "I collected the Z-isomer fraction, but after drying it down in the rotovap, NMR shows it's mostly the E-isomer again. What happened?"

Technical Diagnosis: You experienced Thermal Reversion . The (Z) isomer is higher in energy. When you apply heat (rotovap bath) or concentrate the acid (from the mobile phase) during evaporation, you lower the activation energy barrier for the (Z)


(E) transition.

The "Cold-Trap" Protocol: To isolate the metastable (Z) isomer successfully, you must fight thermodynamics.

  • Neutralize Immediately: If using TFA or high concentrations of acid, neutralize the fraction with a weak buffer (e.g., Ammonium Acetate) immediately after collection. Acid catalysis accelerates isomerization.

  • Cold Evaporation:

    • Do NOT use a heated water bath. Set rotovap bath to < 25°C.

    • Ideally, use Lyophilization (Freeze Drying). Keep the sample frozen and sublime the solvent in the dark.

  • Solvent Exchange: If you must concentrate liquid, exchange into a non-protic solvent (like DCM) quickly, as protic solvents can sometimes facilitate proton-transfer mediated isomerization.

Decision Tree: Method Development

MethodDev Start Start: Isomer Separation Needed Check_C18 Try Standard C18 Isocratic 60% MeOH Start->Check_C18 Result_C18 Resolution > 1.5? Check_C18->Result_C18 Success Proceed to Prep Result_C18->Success Yes Fail_C18 Switch Mechanism Result_C18->Fail_C18 No Select_Phenyl Select Phenyl-Hexyl Column (Exploit pi-pi stacking) Fail_C18->Select_Phenyl Select_Solvent Mobile Phase: Methanol (Better selectivity than ACN) Select_Phenyl->Select_Solvent Check_Prep Prep Scale Up Select_Solvent->Check_Prep Thermal_Issue Is Z-isomer reverting? Check_Prep->Thermal_Issue Thermal_Issue->Success No Fix_Thermal 1. Reduce Bath Temp <25°C 2. Use Lyophilization 3. Protect from Light Thermal_Issue->Fix_Thermal Yes

Figure 2: Decision matrix for optimizing separation and isolation of styrylcaffeine isomers.

References & Authoritative Grounding
  • Müller, C. E., et al. (1997).[2][3] Aza-Analogs of 8-Styrylxanthines as A2A-Adenosine Receptor Antagonists.[2][3] This foundational paper details the synthesis and structure-activity relationships of 8-styrylcaffeine derivatives, establishing the E-isomer as the primary stable form.

  • Jacobson, K. A., et al. (1993).[2] Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists.[2] Discusses the chemical properties and stability of the styryl linker in xanthine derivatives.

  • Chromatography Today. (2014). Easy purification of isomers with prepacked glass columns.[4] Provides general methodology for separating E/Z isomers using stationary phase selection strategies (C18 vs. specialized phases).

  • Tocris Bioscience. Product Information: 8-(3-Chlorostyryl)caffeine. Confirms the light sensitivity and storage requirements (desiccated, dark, -20°C) for styrylcaffeine derivatives to prevent isomerization.

Disclaimer: This guide is intended for research use only. Always consult the Safety Data Sheet (SDS) for specific chemical handling requirements.

Sources

Technical Support Center: (Z)-8-(3-chlorostyryl)caffeine Data Interpretation

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: CSC-ISO-008 Subject: Troubleshooting unexpected potency, solubility, and off-target profiles in (Z)-8-(3-chlorostyryl)caffeine experiments.

Executive Summary

You are likely accessing this guide because your experimental data for 8-(3-chlorostyryl)caffeine (CSC) does not align with published literature values (


 for 

).

The Critical Diagnostic: Standard commercial CSC is the (E)-isomer (trans).[1][2] If your documentation or analysis specifies the (Z)-isomer (cis), or if you are observing "unexpected" loss of potency, you are likely encountering photo-isomerization artifacts .[1][2] The (Z)-isomer is a photo-degradation product with significantly reduced affinity for the Adenosine


 receptor.[1][2]

This guide addresses the three most common sources of data deviation: Stereochemical Instability (E/Z) , Dual Pharmacology (MAO-B) , and Solubility Artifacts .[1]

Module 1: Stereochemistry & Photo-Isomerization

The Issue

"My


 values are shifting over time," or "The compound is inactive (

)."
Technical Analysis

Styrylxanthines like CSC are intrinsically fluorescent and highly photosensitive.[1][2] Upon exposure to ambient light (especially in dilute solution), the bioactive (E)-isomer isomerizes to the thermodynamically less stable (Z)-isomer .[1][2]

  • (E)-CSC: Potent

    
     antagonist (
    
    
    
    ).[1][2][3]
  • (Z)-CSC: Significantly lower affinity (often considered inactive in physiological ranges).[1][2]

If you are specifically using synthesized (Z)-CSC, expect low


 activity.[1][2] If you intended to use standard CSC, your solution has likely degraded.[2]
Diagnostic Workflow

CSC_Isomerization E_Iso (E)-CSC (Bioactive) Excited Excited Singlet State E_Iso->Excited Absorption Light Ambient Light (UV/Vis) Light->E_Iso Z_Iso (Z)-CSC (Low Affinity) Excited->Z_Iso Isomerization Z_Iso->E_Iso Slow Thermal Reversion (Rare) Data Unexpected Data: High Ki / Low Efficacy Z_Iso->Data Causes

Figure 1: The photo-isomerization pathway of styrylxanthines.[1][2] Exposure to light drives the conversion to the inactive Z-form.[1][2]

Troubleshooting Protocol
  • Protect from Light: All CSC solutions (stock and working) must be prepared and stored in amber vials or wrapped in aluminum foil.[1][2]

  • HPLC Validation: Run a purity check before key assays.

    • Column: C18 reverse-phase.[1][2]

    • Mobile Phase: Acetonitrile/Water gradient.[1][2]

    • Detection: The (E) and (Z) isomers will have distinct retention times.[1][2] The (Z) isomer typically elutes earlier due to polarity differences.[1][2]

  • Re-equilibration: If you specifically need the (Z) isomer for a control, be aware it may slowly revert to (E) if heated or left in specific solvent conditions, leading to "false positive" activity.[1]

Module 2: Dual Pharmacology (MAO-B vs. A2A)

The Issue

"I see neuroprotection in


 knockout mice," or "The effect persists despite using other 

antagonists."
Technical Analysis

CSC is not purely an


 antagonist.[1] It is also a potent inhibitor of Monoamine Oxidase B (MAO-B)  (

).[1][2][3] This is a critical confounder in Parkinson's disease models (e.g., MPTP or 6-OHDA), as MAO-B inhibition prevents the conversion of MPTP to the toxic MPP+.[1][2]
Pharmacological Profile Table
Target

(nM)
Selectivity Note
Adenosine

54 Primary Target (Antagonist)
Adenosine

28,000>500-fold selective vs

MAO-B ~100 CRITICAL OFF-TARGET
MAO-A >10,000Selective for B isoform
Mechanism of Action Diagram

Dual_Action cluster_A2A Adenosine Pathway cluster_MAO MAO-B Pathway CSC CSC (E-Isomer) A2A A2A Receptor CSC->A2A Antagonism (Ki=54nM) MAOB MAO-B Enzyme CSC->MAOB Inhibition (Ki=100nM) cAMP cAMP Signaling A2A->cAMP Blocks Motor Motor Function Modulation cAMP->Motor Dopamine Dopamine Degradation MAOB->Dopamine Prevents Toxin MPTP -> MPP+ Conversion MAOB->Toxin Blocks

Figure 2: Dual mechanism of CSC.[1][2] Experimental outcomes may result from either A2A blockade or MAO-B inhibition.[1][2]

Troubleshooting Protocol
  • Use Controls: To confirm

    
     specificity, use a non-xanthine antagonist like ZM-241385  or SCH-58261 , which do not inhibit MAO-B.[1][2]
    
  • Dose Titration: MAO-B inhibition occurs at similar concentrations to

    
     blockade.[1][2] You cannot easily separate these effects by dose alone.[1][2]
    
  • Genetics: If effects persist in

    
     mice, the mechanism is likely MAO-B mediated.[1][2]
    

Module 3: Solubility & Assay Interference

The Issue

"Erratic baselines in fluorescence assays" or "Precipitation in cell culture media."

Technical Analysis
  • Fluorescence: The chlorostyryl moiety makes CSC a fluorophore.[1][2] It absorbs in the UV/blue region and emits fluorescence.[2] This can cause false positives in FRET, TR-FRET, or fluorescence polarization assays if the excitation/emission overlaps with your probes.[1][2]

  • Hydrophobicity: The styryl group significantly reduces water solubility compared to caffeine.[1][2]

Solubility Guidelines
SolventMax SolubilityRecommendation
DMSO ~25 mMRecommended Stock.[1][2][3] Store at -20°C (Dark).
Ethanol LowNot recommended for high conc.[1][2] stocks.
Water/PBS < 0.1 mMRisk of precipitation.
Troubleshooting Protocol
  • Step-Down Dilution: Do not dilute directly from 25 mM DMSO to aqueous buffer. Perform an intermediate dilution (e.g., 1 mM in DMSO) before spiking into media to prevent "crashing out."[1][2]

  • Spectral Scan: If running a fluorescence assay, scan 10

    
    M CSC alone in your buffer.[2] If it fluoresces at your detection wavelength, you must use a non-fluorescent antagonist (e.g., ZM-241385).[1][2]
    

FAQ: Frequently Asked Questions

Q: I purchased "(Z)-CSC" specifically. What is it used for? A: The (Z)-isomer is often used as a negative control to prove stereoselectivity, or in mechanistic studies of receptor binding pockets.[1][2] If you bought it intentionally, expect it to be largely inactive at the


 receptor compared to the (E) form.[1][2]

Q: Can I convert (Z)-CSC back to (E)-CSC? A: While photo-isomerization is reversible under certain conditions, it is not a practical laboratory procedure for recovery.[1][2] It is more cost-effective and scientifically rigorous to discard degraded stocks and purchase fresh (E)-CSC.[1][2]

Q: My CSC sample is yellow. Is it degraded? A: Not necessarily. CSC is naturally a pale yellow solid/solution due to the conjugated styryl system.[2] However, a significant color shift (darkening) or precipitate formation indicates degradation.[1][2]

References

  • Jacobson, K. A., et al. (1993). "8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine antagonist in vitro and in vivo."[1][2] FEBS Letters.

  • Chen, J. F., et al. (2002). "8-(3-Chlorostyryl)caffeine may attenuate MPTP neurotoxicity through dual actions of monoamine oxidase inhibition and A2A receptor antagonism."[1][2] Journal of Biological Chemistry.

  • Müller, C. E., et al. (1993). "Photoisomerization of a potent and selective adenosine A2 antagonist, (E)-1,3-dipropyl-8-(3,4-dimethoxystyryl)-7-methylxanthine."[1][2] Journal of Medicinal Chemistry.

  • Cayman Chemical. "Product Information: 8-(3-Chlorostyryl)caffeine."[1][2][3]

Sources

Validation & Comparative

Validating the A2A Receptor Antagonism of (Z)-8-(3-chlorostyryl)caffeine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Clarification

8-(3-chlorostyryl)caffeine (CSC) is a widely cited, xanthine-based antagonist of the Adenosine A2A receptor. It is historically significant for establishing the therapeutic potential of A2A blockade in Parkinson’s disease (PD).

⚠️ Critical Isomer Advisory: (E) vs. (Z)

You specified the (Z) isomer in your request. It is scientifically imperative to clarify that the pharmacologically active tool compound cited in the vast majority of literature is (E)-8-(3-chlorostyryl)caffeine (trans-isomer).

  • Active Form: (E)-CSC (

    
     nM at A2A).
    
  • Inactive/Degradation Form: (Z)-CSC (cis-isomer). Styrylxanthines undergo photoisomerization from trans (E) to cis (Z) upon exposure to light. The (Z) form is generally considered an impurity with significantly reduced affinity and efficacy.

Guidance: This guide validates the antagonism of the active (E) form. If you have synthesized or purchased the (Z) isomer specifically, it should be treated as a negative control or a degradation standard. All protocols below require strict light protection (amber vials) to prevent E


Z conversion. 

Comparative Profile: Why Use CSC?

While newer non-xanthine antagonists (e.g., ZM241385, SCH58261) offer higher affinity, CSC remains a vital tool for in vivo rodent models due to its specific pharmacokinetic profile and historical data continuity. However, researchers must control for its off-target inhibition of Monoamine Oxidase B (MAO-B).

Table 1: Comparative Pharmacological Profile
Feature(E)-CSC ZM241385 SCH58261 Caffeine
Chemical Class StyrylxanthineTriazolotriazinePyrazolo-pyridineMethylxanthine
A2A Affinity (

)
54 nM (Rat)0.8 – 1.6 nM0.6 – 1.0 nM~20,000 nM
A1 Affinity (

)
28,000 nM> 250 nM> 280 nM~20,000 nM
Selectivity (A2A/A1) ~520-fold > 300-fold> 400-fold1 (Non-selective)
MAO-B Inhibition Yes (

nM)
NoNoWeak
Primary Utility In vivo PD models (dual mech.)Radioligand Binding / Structural BiologyHighly selective in vivo toolGeneral stimulant control

Key Insight: CSC's dual blockade of A2A receptors and MAO-B makes it uniquely neuroprotective in MPTP models of Parkinson's, but this "dirty" profile complicates pure receptor signaling studies compared to ZM241385.

Mechanistic Validation: The Signaling Pathway

To validate CSC, one must demonstrate the inhibition of the canonical A2A signaling cascade. A2A receptors couple to Gs proteins , activating Adenylyl Cyclase (AC) and increasing cAMP.

Diagram 1: A2A Receptor Signaling & CSC Blockade

A2A_Signaling Agonist Agonist (e.g., CGS21680) A2A Adenosine A2A Receptor (GPCR) Agonist->A2A Activates CSC Antagonist: CSC (Blocks Binding) CSC->A2A Inhibits (Competitive) Gs Gs Protein A2A->Gs Couples AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Synthesizes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Downstream Effects (e.g., DARPP-32 Phos, Vasodilation) PKA->Response Phosphorylation

Caption: CSC acts as a competitive antagonist at the A2A receptor, preventing Gs-protein coupling and the subsequent cAMP cascade.[1][2][3][4][5][6][7][8][9]

Experimental Validation Protocols

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the


 of CSC by displacing a known high-affinity radioligand.
Standard Radioligand: 

-ZM241385 (Antagonist) or

-CGS21680 (Agonist).
Workflow Diagram

Binding_Assay cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Termination & Analysis Membranes Rat Striatal Membranes (Rich in A2A) Mix Incubate 60-90 min @ 25°C Membranes->Mix Ligand [3H]-ZM241385 (1-2 nM) Ligand->Mix CSC_Dil CSC Serial Dilutions (10^-10 to 10^-5 M) *PROTECT FROM LIGHT* CSC_Dil->Mix Filter Vacuum Filtration (GF/B Filters) Mix->Filter Count Liquid Scintillation Counting Filter->Count Calc Calculate Ki (Cheng-Prusoff) Count->Calc

Caption: Step-by-step workflow for competitive radioligand binding to determine CSC affinity.

Step-by-Step Methodology
  • Membrane Prep: Use rat striatal membranes (naturally high A2A expression) or HEK293 cells stably transfected with human A2A.

  • Buffer: 50 mM Tris-HCl, 10 mM MgCl

    
    , pH 7.4. Add Adenosine Deaminase (ADA)  (2 U/mL) to degrade endogenous adenosine which interferes with binding.
    
  • Incubation:

    • Total Binding: Membrane +

      
      -ZM241385 (1 nM).
      
    • Non-Specific Binding (NSB): Add excess unlabeled ZM241385 (10

      
      M) or NECA.
      
    • Experimental: Add CSC at varying concentrations (

      
       to 
      
      
      
      M).
    • Note: Perform in amber tubes or low light to prevent (E)

      
      (Z) isomerization.
      
  • Termination: Rapid filtration over GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity. Plot % Specific Binding vs. Log[CSC]. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation :
    
    
    (Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant).

Validation Criteria:

  • CSC should display a monophasic displacement curve.

  • Calculated

    
     should be 50–60 nM  (Rat A2A).
    
Protocol B: Functional cAMP Accumulation Assay

Objective: Confirm CSC blocks agonist-induced signaling (Antagonism).

  • Cell System: PC12 cells (rat pheochromocytoma) or CHO-hA2A cells.

  • Pre-treatment: Incubate cells with Rolipram (PDE inhibitor) to prevent cAMP breakdown.

  • Challenge:

    • Stimulate with A2A agonist CGS21680 (100 nM).

    • Co-incubate with increasing doses of CSC.

  • Detection: Lyse cells and quantify cAMP via TR-FRET or ELISA.

  • Result: CSC should right-shift the agonist dose-response curve (Schild analysis).

References

  • Jacobson, K. A., et al. (1993).[1][3] "8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine antagonist in vitro and in vivo."[3][10] FEBS Letters, 323(1-2), 141-144.[3][10]

  • Chen, J. F., et al. (2002).[3] "8-(3-Chlorostyryl)caffeine may attenuate MPTP neurotoxicity through dual actions of monoamine oxidase inhibition and A2A receptor antagonism."[3][11][12] Journal of Biological Chemistry, 277(39), 36040-36044.[3]

  • Ongini, E., et al. (1999).[2] "Comparison of CGS 15943, ZM 241385 and SCH 58261 as antagonists at human adenosine receptors." Naunyn-Schmiedeberg's Archives of Pharmacology, 359(1), 7-10.[2]

  • Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology, (200), 151–199.

  • Nonaka, Y., et al. (1993).[4][13] "Photoisomerization of a potent and selective adenosine A2 antagonist, (E)-1,3-dipropyl-8-(3,4-dimethoxystyryl)-7-methylxanthine."[4][6][13] Journal of Medicinal Chemistry, 36(23), 3731–3733.

Sources

A Comparative Guide to the MAO-B Inhibitory Profile of (E)-8-(3-chlorostyryl)caffeine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the monoamine oxidase-B (MAO-B) inhibitory properties of (E)-8-(3-chlorostyryl)caffeine (CSC), a compound of significant interest due to its dual pharmacology as both a selective adenosine A₂A receptor antagonist and a potent MAO-B inhibitor.[1][2][3] This document serves as a comparative tool, evaluating CSC against established MAO-B inhibitors, and provides detailed experimental protocols for the independent verification of these findings.

Note on Stereochemistry: The scientific literature predominantly investigates the (E)-isomer of 8-(3-chlorostyryl)caffeine, which is recognized for its potent biological activity. This guide will focus on the properties and experimental confirmation of this (E)-isomer, hereafter referred to as CSC.

The Significance of MAO-B Inhibition in Neurodegenerative Disorders

Monoamine oxidase-B (MAO-B) is a mitochondrial-bound enzyme primarily responsible for the degradation of several key neurotransmitters in the brain, most notably dopamine.[4][5] In neurodegenerative conditions such as Parkinson's disease, the progressive loss of dopaminergic neurons leads to a decline in motor control.[4][6] By inhibiting MAO-B, the breakdown of dopamine is attenuated, thereby increasing its availability in the brain and providing symptomatic relief.[4][5]

Beyond its role in dopamine metabolism, MAO-B activity is a significant source of oxidative stress. The enzymatic deamination of monoamines by MAO-B generates hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS).[7][8] Overproduction of ROS can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, all of which are implicated in the pathophysiology of neurodegenerative diseases.[8][9][10] Consequently, inhibiting MAO-B not only preserves dopamine levels but also offers a potential neuroprotective effect by mitigating oxidative stress.[4][11]

MAO-B inhibitors are therefore a cornerstone in the management of Parkinson's disease and are under investigation for other neurodegenerative disorders.[4][6] These inhibitors can be broadly categorized as either irreversible, forming a covalent bond with the enzyme, or reversible, which bind non-covalently.[12] This distinction has significant implications for their pharmacological profile and clinical use.

Comparative Analysis of MAO-B Inhibitors

This section provides a quantitative comparison of CSC with two clinically established MAO-B inhibitors: Selegiline, an irreversible inhibitor, and Safinamide, a reversible inhibitor. The data presented are representative values from the scientific literature.

InhibitorTypeMAO-B IC₅₀ (nM)MAO-B Kᵢ (nM)MAO-A IC₅₀ (µM)Selectivity Index (MAO-A IC₅₀ / MAO-B IC₅₀)
(E)-8-(3-chlorostyryl)caffeine (CSC) Reversible~128[13]~100[2][3][14][15]>10[16]>78
Selegiline Irreversible~11.25 - 51[17][18]~91[1]~23[18]~450
Safinamide Reversible~79 - 98[12][19][20]Not explicitly stated~80[12]>1000

Key Insights:

  • (E)-8-(3-chlorostyryl)caffeine (CSC) demonstrates potent and reversible inhibition of MAO-B with a high degree of selectivity over MAO-A.[14][21] Its dual action as an adenosine A₂A receptor antagonist presents a unique therapeutic potential, particularly for Parkinson's disease where both targets are implicated.[1][2]

  • Selegiline is a well-established irreversible inhibitor with high potency and selectivity for MAO-B.[17][18] Its irreversible nature leads to a prolonged duration of action.

  • Safinamide is a potent, selective, and reversible MAO-B inhibitor.[12][19] Its reversibility may offer a more controlled modulation of enzyme activity.

Experimental Protocols for Confirmation of MAO-B Inhibition

To ensure scientific integrity, the following detailed protocols are provided for the in vitro characterization of MAO-B inhibitors. These methods are designed to be self-validating through the inclusion of appropriate controls.

In Vitro Determination of IC₅₀ for MAO-A and MAO-B using the Kynuramine Assay

This fluorometric assay is a robust method for determining the inhibitory potency of a test compound against both MAO-A and MAO-B.[22][23] The assay relies on the non-fluorescent substrate kynuramine, which is converted by MAO to the fluorescent product 4-hydroxyquinoline.[24][25]

Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine dihydrobromide

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Test compound (e.g., (E)-8-(3-chlorostyryl)caffeine)

  • Positive control for MAO-A (Clorgyline)[25][26]

  • Positive control for MAO-B (Selegiline)[26]

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of kynuramine dihydrobromide in purified water.

    • Reconstitute recombinant human MAO-A and MAO-B enzymes in potassium phosphate buffer to the manufacturer's recommended concentration.

    • Prepare stock solutions of the test compound, clorgyline, and selegiline in DMSO.

    • Create a series of dilutions of the test compound and positive controls in the assay buffer.

  • Assay Plate Setup (for both MAO-A and MAO-B in separate plates):

    • Blank wells: Add assay buffer only.

    • Enzyme control wells (100% activity): Add MAO enzyme solution and assay buffer.

    • Test compound wells: Add MAO enzyme solution and the various dilutions of the test compound.

    • Positive control wells: Add MAO enzyme solution and the appropriate positive control (clorgyline for MAO-A, selegiline for MAO-B).

  • Pre-incubation:

    • Add the enzyme to all wells except the blank wells.

    • Add the test compound, positive control, or buffer to the respective wells.

    • Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

  • Reaction Initiation:

    • Add the kynuramine substrate solution to all wells to start the enzymatic reaction.

  • Incubation:

    • Incubate the plate at 37°C for 20-30 minutes, protected from light.

  • Reaction Termination (Optional but recommended for endpoint assays):

    • Add a stop solution (e.g., 2N NaOH) to each well.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank wells from all other wells.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the enzyme inhibition assay described above.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) plate_setup Set up 96-well Plate (Blank, Control, Test) reagents->plate_setup pre_incubation Pre-incubate Plate (15 min at 37°C) plate_setup->pre_incubation reaction_start Initiate Reaction (Add Kynuramine) pre_incubation->reaction_start incubation Incubate Plate (20-30 min at 37°C) reaction_start->incubation read_plate Measure Fluorescence (Ex: 320nm, Em: 380nm) incubation->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50 MAO_B_Inhibition cluster_pathway MAO-B Catalytic Pathway Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Oxidative Deamination Metabolites Aldehyde Metabolites + Ammonia MAOB->Metabolites H2O2 Hydrogen Peroxide (H₂O₂) (Reactive Oxygen Species) MAOB->H2O2 OxidativeStress Oxidative Stress & Neuronal Damage H2O2->OxidativeStress CSC (E)-8-(3-chlorostyryl)caffeine CSC->MAOB Inhibits Neuroprotection Neuroprotection

Caption: MAO-B inhibition by CSC reduces oxidative stress.

By blocking the action of MAO-B, CSC and other inhibitors prevent the formation of neurotoxic byproducts. [4]This reduction in oxidative burden is believed to contribute to the slowing of neurodegenerative processes. [7][11]The dual functionality of CSC as an adenosine A₂A receptor antagonist may offer synergistic neuroprotective effects, making it a particularly compelling candidate for further investigation in the context of diseases like Parkinson's. [1][2][15][27]

Conclusion

(E)-8-(3-chlorostyryl)caffeine is a potent and selective reversible inhibitor of MAO-B. Its efficacy is comparable to that of established MAO-B inhibitors, with the added potential for synergistic neuroprotection through its antagonism of the adenosine A₂A receptor. The experimental protocols outlined in this guide provide a robust framework for the independent verification of its MAO-B inhibitory properties and for the comparative analysis of novel MAO-B inhibitor candidates. The continued investigation of dual-target ligands like CSC holds significant promise for the development of next-generation therapeutics for neurodegenerative diseases.

References

  • Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. PMC. [Link]

  • Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat. PubMed. [Link]

  • An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. Open Exploration Publishing. [Link]

  • Double Attack to Oxidative Stress in Neurodegenerative Disorders: MAO-B and Nrf2 as Elected Targets. MDPI. [Link]

  • Mechanism of Oxidative Stress in Neurodegeneration. PMC. [Link]

  • Oxidative Stress and Antioxidants in Neurodegenerative Disorders. MDPI. [Link]

  • Neuroprotection by monoamine oxidase B inhibitors: a therapeutic strategy for Parkinson's disease?. Scilit. [Link]

  • Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. [Link]

  • The role of oxidative stress in neurodegenerative diseases and potential antioxidant therapies. PMC. [Link]

  • Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). PubMed. [Link]

  • MAO-B safinamide complex as reported in the crystal structure (PDB id is 2v5z). ResearchGate. [Link]

  • Monoamine Oxidase Inhibitors and Neuroprotective Mechanisms. Psychiatric Times. [Link]

  • Discovery of novel and potent safinamide-based derivatives as highly selective hMAO-B inhibitors for treatment of Parkinson's disease (PD): Design, synthesis, in vitro, in vivo and in silico biological studies. ScienceDirect. [Link]

  • What are the therapeutic applications for MAO inhibitors?. Patsnap Synapse. [Link]

  • Monoamine Oxidase Inhibitor (MAO-I)-Mediated Neuroprotection for Treating Parkinson's Disease. Fujita Health University. [Link]

  • Safinamide Data Sheet. Neuromics. [Link]

  • Effect of MAO-B inhibition against ischemia-induced oxidative stress in the rat brain. Comparison with a rational antioxidant. PubMed. [Link]

  • Inhibition of monoamine oxidase B by selected benzimidazole and caffeine analogues. Europe PMC. [Link]

  • Inhibition of monoamine oxidase B by analogues of the adenosine A2A receptor antagonist (E)-8-(3-chlorostyryl)caffeine (CSC). PubMed. [Link]

  • 8-(3-Chlorostyryl)caffeine May Attenuate MPTP Neurotoxicity through Dual Actions of Monoamine Oxidase Inhibition and A2A Receptor Antagonism. Journal of Biological Chemistry. [Link]

  • Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric). BioVision. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

  • Inhibition of monoamine oxidase by 8-benzyloxycaffeine analogues. ScienceDirect. [Link]

  • The interactions of caffeine with monoamine oxidase. ResearchGate. [Link]

  • IC 50 values of compounds 2b, 2h, and Selegiline against MAO-B. ResearchGate. [Link]

  • IN SILICO MOLECULAR INTERACTIONS OF PHENYL ALKYL CAFFEINE DERIVATIVES AS MONOAMINE OXIDASE B INHIBITORS. DergiPark. [Link]

  • Inhibition of monoamine oxidase by (E)-styrylisatin analogues. PubMed. [Link]

  • 8-(3-Chlorostyryl)caffeine may attenuate MPTP neurotoxicity through dual actions of monoamine oxidase inhibition and A2A receptor antagonism. PubMed. [Link]

  • Synthesis of (E)-8-(3-chlorostyryl)caffeine analogues leading to 9-deazaxanthine derivatives as dual A(2A) antagonists/MAO-B inhibitors. ChEMBL. [Link]

Sources

A Comparative Analysis of (E)- and (Z)-8-(3-Chlorostyryl)caffeine Isomers as Adenosine A₂ₐ Receptor Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The xanthine derivative 8-(3-chlorostyryl)caffeine (CSC) is a widely utilized pharmacological tool for probing the function of the adenosine A₂ₐ receptor (A₂ₐR), a key target in neurodegenerative disorders and immuno-oncology. The activity of CSC is critically dependent on the geometry of its styryl substituent, existing as two distinct geometric isomers: (E) and (Z). This guide provides a comprehensive comparison of the biological activities of (E)-CSC and (Z)-CSC, supported by experimental data and detailed protocols. We will explore the profound impact of stereochemistry on receptor affinity, selectivity, and functional antagonism, offering researchers a definitive resource for experimental design and data interpretation.

Introduction: The Significance of A₂ₐ Receptor Antagonism and Isomeric Specificity

Caffeine, the world's most widely consumed psychoactive substance, exerts its stimulant effects primarily through the blockade of adenosine receptors.[1] This has inspired the development of more potent and selective synthetic derivatives, such as the 8-styrylxanthines, to target specific adenosine receptor subtypes.[2] Among these, the A₂ₐ receptor has emerged as a particularly promising therapeutic target for conditions like Parkinson's disease and for enhancing anti-tumor immunity.[1]

8-(3-chlorostyryl)caffeine (CSC) is a prominent member of this class, recognized for its high affinity and selectivity for the A₂ₐ receptor. CSC exists as two geometric isomers, (E) and (Z), arising from the arrangement of substituents around the carbon-carbon double bond of the styryl group. While often referred to generically as "CSC," the vast majority of published data pertains specifically to the (E)-isomer. This guide will illuminate the critical, yet often overlooked, differences in activity between these two isomers, underscoring the necessity of isomeric purity in research applications. It is also noted that 8-styrylxanthines can be photosensitive, with the potential for the trans (E) isomer to convert to the cis (Z) isomer in solution, a factor that requires careful consideration during experimental procedures.[1]

Structural and Mechanistic Overview

The fundamental difference between the (E) and (Z) isomers lies in their three-dimensional shape, which dictates how they fit into the ligand-binding pocket of the A₂ₐ receptor. The A₂ₐ receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), a key second messenger. Antagonists like CSC block this activation.

G cluster_isomers Geometric Isomers of 8-(3-chlorostyryl)caffeine cluster_receptor Adenosine A₂ₐ Receptor Signaling cluster_antagonism Mechanism of Antagonism E_isomer (E)-8-(3-chlorostyryl)caffeine (trans isomer) Z_isomer (Z)-8-(3-chlorostyryl)caffeine (cis isomer) E_isomer->Z_isomer Photoisomerization E_CSC (E)-CSC (Potent Antagonist) E_isomer->E_CSC Z_CSC (Z)-CSC (Weak Antagonist) Z_isomer->Z_CSC Adenosine Adenosine (Agonist) A2AR A₂ₐ Receptor (GPCR) Adenosine->A2AR Binds & Activates G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A Activation cAMP->PKA Response Cellular Response PKA->Response E_CSC->A2AR Block Blocks Binding

Figure 1. Overview of Isomers and A₂ₐR Antagonism.

Comparative Biological Activity

The biological activity of the two isomers differs dramatically, primarily due to the steric constraints of the A₂ₐ receptor's binding pocket. The planar, elongated structure of the (E)-isomer is highly complementary to the active site, whereas the bent structure of the (Z)-isomer results in a poorer fit. This structural difference is the primary driver for the observed disparity in binding affinity and functional potency.

Receptor Binding Affinity

Binding affinity is a measure of how tightly a ligand binds to a receptor and is typically expressed as the inhibition constant (Ki). Lower Ki values indicate higher affinity. The (E)-isomer of CSC is a potent and highly selective A₂ₐR antagonist.[3]

Data from radioligand binding assays consistently demonstrate that (E)-CSC has a significantly higher affinity for the A₂ₐ receptor compared to other adenosine receptor subtypes.[4][5]

CompoundTarget ReceptorKi (nM)Selectivity vs. A₁Reference
(E)-8-(3-chlorostyryl)caffeine Rat A₂ₐ 54 520-fold [3][4]
Rat A₁28,200 (28 µM)-[4]
Rat A₂ₒ8,200 (8.2 µM)-[3]
Rat A₃>10,000 (>10 µM)-[3]
(Z)-8-(3-chlorostyryl)caffeine Rat A₂ₐ Significantly higher (lower affinity)Not typically reported due to low potencyGeneral SAR principles[6]

Table 1. Comparative Receptor Binding Affinities.

While specific Ki values for the (Z)-isomer are not readily found in the literature—likely because its low potency makes it an uninteresting candidate for detailed study—structure-activity relationship (SAR) studies of stilbene derivatives consistently show that the (E) or trans geometry is favored for receptor binding across various target classes.[6][7] The bent conformation of the (Z)-isomer introduces steric hindrance that prevents optimal interaction with the binding pocket residues.

In addition to its primary activity at the A₂ₐ receptor, (E)-CSC has been identified as a potent inhibitor of monoamine oxidase B (MAO-B) with a Ki value of approximately 80-100 nM.[8] This dual activity is a critical consideration for researchers, as it can confound the interpretation of results in systems where both A₂ₐR and MAO-B are active.

Experimental Methodologies

To empirically determine and compare the activity of the (E) and (Z) isomers, two primary types of assays are employed: competitive radioligand binding assays to determine affinity (Ki) and functional assays to measure antagonism (Kb or IC₅₀).

Experimental Workflow: A₂ₐ Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Separation & Analysis Membrane 1. Prepare Membranes (e.g., from rat striatum, rich in A₂ₐR) Incubate 4. Incubate Components (Membranes + Radioligand + Test Compound) at 25°C Membrane->Incubate Radioligand 2. Prepare Radioligand (e.g., [³H]CGS 21680, a selective A₂ₐR agonist) Radioligand->Incubate Compounds 3. Prepare Test Compounds (Serial dilutions of (E)-CSC and (Z)-CSC) Compounds->Incubate NSB Include 'Non-Specific Binding' control (excess unlabeled agonist) Filter 5. Rapid Filtration (Separate bound from free radioligand) Incubate->Filter Wash 6. Wash Filters (Remove unbound radioactivity) Filter->Wash Count 7. Scintillation Counting (Quantify bound radioactivity) Wash->Count Analyze 8. Data Analysis (Calculate IC₅₀ and Ki values using Cheng-Prusoff equation) Count->Analyze

Figure 2. Workflow for a Competitive Radioligand Binding Assay.

Protocol: Competitive Radioligand Binding Assay for A₂ₐ Receptor

Rationale: This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor. The use of rat striatal membranes is a classic choice, as this brain region has a high density of A₂ₐ receptors.[4]

Materials:

  • Rat striatal membranes

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Adenosine Deaminase (ADA): To remove endogenous adenosine.

  • Radioligand: [³H]CGS 21680 (a selective A₂ₐR agonist)

  • Unlabeled Ligand for Non-Specific Binding (NSB): NECA (5'-N-Ethylcarboxamidoadenosine)

  • Test Compounds: (E)-CSC and (Z)-CSC, dissolved in DMSO and serially diluted.

  • 96-well plates, glass fiber filters, filtration manifold, scintillation vials, scintillation fluid.

Procedure:

  • Membrane Preparation: Thaw frozen rat striatal membranes on ice. Homogenize and dilute in ice-cold assay buffer to a final concentration of ~20-40 µg protein per well.

  • Enzyme Treatment: Pre-incubate the membrane suspension with adenosine deaminase (2 units/mL) for 30 minutes at 25°C to degrade any endogenous adenosine that could interfere with the assay.

  • Assay Setup: In a 96-well plate, add the following in order:

    • 50 µL of assay buffer (for total binding) or 10 µM NECA (for non-specific binding).

    • 50 µL of serially diluted test compound ((E)-CSC or (Z)-CSC).

    • 50 µL of radioligand ([³H]CGS 21680, final concentration ~15-20 nM).

    • 50 µL of the pre-treated membrane suspension.

  • Incubation: Incubate the plate for 90-120 minutes at 25°C with gentle agitation. This allows the binding reaction to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester/filtration manifold. This step is critical and must be fast to prevent dissociation of the ligand-receptor complex.

  • Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Recommendations

The experimental evidence and established structure-activity relationships unequivocally demonstrate that the biological activity of 8-(3-chlorostyryl)caffeine resides almost exclusively in the (E)-isomer.

  • (E)-CSC is a potent, high-affinity antagonist of the adenosine A₂ₐ receptor, exhibiting over 500-fold selectivity against the A₁ subtype.[4][9] Its dual activity as a MAO-B inhibitor must be considered during experimental design and interpretation.

  • (Z)-CSC , due to its stereochemistry, does not fit well into the A₂ₐR binding pocket, resulting in dramatically lower affinity and functional potency.

For researchers in drug development and pharmacology, this comparison provides a clear directive: the use of isomerically pure (E)-8-(3-chlorostyryl)caffeine is essential for obtaining accurate, reproducible, and interpretable data. Any synthesis of CSC must be followed by careful purification and characterization (e.g., via NMR and HPLC) to ensure the isolation of the desired (E)-isomer. Furthermore, given the photosensitivity of styrylxanthines, solutions should be protected from light to prevent inadvertent isomerization to the less active (Z) form.[1]

References

  • Jacobson, K. A., & Müller, C. E. (2016). Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines. British Journal of Pharmacology, 173(2), 241–258. Available from: [Link]

  • Klotz, K. N., Hessling, J., Hegler, J., Owman, C., Kull, B., Fredholm, B. B., & Lohse, M. J. (1998). Aza-analogs of 8-styrylxanthines as A2A-adenosine receptor antagonists. Naunyn-Schmiedeberg's Archives of Pharmacology, 357(1), 1-9. Available from: [Link]

  • Klotz, K. N. (1995). Aza-Analogs of 8-Styrylxanthines as A2A-Adenosine Receptor Antagonists. Semantic Scholar. Available from: [Link]

  • Jacobson, K. A., Gallo-Rodriguez, C., Melman, N., Fischer, B., Maillard, M., van Bergen, A., ... & Daly, J. W. (1993). Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists. Journal of Medicinal Chemistry, 36(10), 1333-1342. Available from: [Link]

  • Jacobson, K. A., Nikodijević, O., Padgett, W. L., Gallo-Rodriguez, C., Maillard, M., & Daly, J. W. (1993). 8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine antagonist in vitro and in vivo. FEBS letters, 323(1-2), 141–144. Available from: [Link]

  • Jacobson, K. A., Nikodijević, O., Padgett, W. L., Gallo-Rodriguez, C., Maillard, M., & Daly, J. W. (1993). 8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine antagonist in vitro and in vivo. PubMed. Available from: [Link]

  • Rahman, A. A., & Kim, H. S. (2015). Synthesis, Biological Evaluation and Structure Activity Relationships (SARs) Study of 8-(Substituted)aryloxycaffeine. ResearchGate. Available from: [Link]

  • Rahman, A. A., & Kim, H. S. (2015). Structure of some potent 8-substituted caffeine derivatives. ResearchGate. Available from: [Link]

  • Drug Design Org. (2005). Structure Activity Relationships (SAR). Retrieved from [Link]

  • Khan, S., Buğday, N., Rehman, A. U., Ul Haq, I., & Yaşar, S. (2022). Synthesis, Biological Evaluation and Molecular Docking Studies of 8-(hetero)aryl Caffeine Derivatives. ResearchGate. Available from: [Link]

  • Wikipedia. (n.d.). 3-Chlorostyrylcaffeine. Retrieved from [Link]

  • Liu, H., Wang, Y., Li, J., Zhao, P., & Qu, Y. (2013). Design, synthesis and pharmacological evaluation of (E)-3,4-dihydroxy styryl sulfonamides derivatives as multifunctional neuroprotective agents against oxidative and inflammatory injury. Bioorganic & Medicinal Chemistry Letters, 23(17), 4873-4876. Available from: [Link]

  • Gholampour, N., & Ghaffari, T. (2024). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. RSC Advances, 14(28), 20008-20027. Available from: [Link]

  • Rivara, S., Piersanti, G., Bartoccini, F., Diamantini, G., Pala, D., Riccioni, T., ... & Minetti, P. (2012). Synthesis of (E)-8-(3-chlorostyryl)caffeine analogues leading to 9-deazaxanthine derivatives as dual A(2A) antagonists/MAO-B inhibitors. Bioorganic & medicinal chemistry, 20(21), 6335-6346. Available from: [Link]

  • Khan, S., Buğday, N., Rehman, A. U., Ul Haq, I., & Yaşar, S. (2022). Synthesis, biological evaluation, molecular docking and structure-activity relationship of caffeine derivatives. ResearchGate. Available from: [Link]

  • Siwek, A., Fijałkowski, Ł., Duszyńska, B., Satała, G., Latacz, G., Handzlik, J., ... & Kieć-Kononowicz, K. (2022). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H 3 Receptor Ligands and MAO-B Inhibitors. International Journal of Molecular Sciences, 23(2), 793. Available from: [Link]

  • Thompson, A. J., et al. (2023). Structure-Activity-Relationships can be directly extracted from high-throughput crystallographic evaluation of fragment elaborations in crude reaction mixtures. ChemRxiv. Available from: [Link]

Sources

Stereoselectivity of 8-(3-Chlorostyryl)caffeine (CSC) Isomers for the A₂A Receptor: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals targeting neurodegenerative pathways, 8-(3-chlorostyryl)caffeine (CSC) represents a highly valuable, dual-action pharmacological tool. It acts as both a selective adenosine A₂A receptor antagonist and a potent monoamine oxidase B (MAO-B) inhibitor,[1]. Because both targets are heavily implicated in the pathophysiology of Parkinson's disease, CSC provides a unique multi-target framework.

However, the efficacy of CSC is entirely dictated by its stereochemistry. The 8-styryl substitution exists in two geometric forms: the active (E)-isomer (trans) and the inactive (Z)-isomer (cis)[2]. This guide provides a comprehensive comparative analysis of CSC against other standard A₂A antagonists, details the structural causality behind its stereoselectivity, and establishes self-validating experimental protocols to prevent data artifacts caused by the compound's severe photosensitivity[3].

Mechanistic Grounding: The Causality of Stereoselectivity

To understand why stereochemistry dictates receptor affinity, we must look at the architecture of the A₂A receptor's orthosteric binding site.

The (E)-Isomer Advantage: The A₂A receptor features a narrow, deep hydrophobic cleft extending from the primary xanthine-binding pocket. The (E)-isomer of CSC adopts an extended, planar conformation. This geometry allows the 3-chlorophenyl ring to project deeply into the cleft, facilitating critical π-π stacking and hydrophobic interactions with key residues (such as Trp246 and Phe168)[4]. This extended anchoring stabilizes the xanthine core, allowing it to form essential hydrogen bonds with Asn253.

The (Z)-Isomer Steric Clash: Conversely, the (Z)-isomer introduces a sharp geometric bend in the styryl linker. This cis-configuration creates severe steric clashes against the walls of the binding pocket[4]. The physical inability of the bent molecule to fit into the hydrophobic cleft prevents the xanthine core from reaching Asn253, rendering the (Z)-isomer virtually devoid of A₂A receptor affinity[2],[5].

The Photo-Isomerization Liability

A critical pitfall in handling 8-styrylxanthines is their susceptibility to light-induced isomerization. In dilute solutions, exposure to ambient laboratory UV/visible light rapidly converts the thermodynamically stable (E)-isomer into the inactive (Z)-isomer[3],[5]. Failing to control for this will systematically skew experimental data, resulting in artificially inflated IC₅₀ values that underestimate the compound's true potency.

Pathway Adenosine Endogenous Adenosine A2A A2A Receptor (Striatum) Adenosine->A2A CSC (E)-CSC (Antagonist) CSC->A2A Steric Blockade Gs Gαs Protein A2A->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP

Caption: Adenosine A₂A receptor Gs-coupled signaling cascade and its competitive blockade by (E)-CSC.

Comparative Performance Data

When selecting an A₂A antagonist for in vitro or in vivo models, researchers must weigh target affinity against secondary pharmacological properties. The table below summarizes the quantitative performance of CSC isomers against industry-standard alternatives.

CompoundA₂A Affinity (Kᵢ, nM)A₁ Affinity (Kᵢ, nM)MAO-B Inhibition (Kᵢ, nM)Structural ClassKey Characteristic & Limitations
(E)-CSC ~54> 10,000~80 - 100StyrylxanthineDual A₂A/MAO-B targeting,[1]; highly photosensitive[3].
(Z)-CSC > 10,000> 10,000N/AStyrylxanthineInactive isomer; steric clash in binding pocket[2].
Istradefylline ~2.2> 1,000InactiveStyrylxanthineClinically approved[5]; lacks MAO-B activity.
ZM241385 ~1.4~1,000InactiveNon-xanthineGold-standard high-affinity antagonist; poor BBB penetrance.

Self-Validating Experimental Protocols

To generate trustworthy data with CSC, the experimental workflow must be a self-validating system . This means incorporating internal controls that mathematically prove the structural integrity of the compound was maintained during the assay.

Protocol 1: Light-Controlled Compound Preparation

Causality: Because the (E)-to-(Z) isomerization occurs rapidly in dilute solutions under ambient light, all stock and working solutions must be shielded to preserve the active isomer[3].

  • Primary Solubilization: Dissolve (E)-CSC powder in 100% anhydrous DMSO to a stock concentration of 10 mM. Perform this step in a dark room or under red-light conditions.

  • Storage: Immediately transfer the stock into opaque amber microcentrifuge tubes. Store at -20°C.

  • Internal Validation Control: Aliquot 10 µL of the stock into a standard clear tube. Dilute to 100 µM with assay buffer and expose to direct fluorescent bench light for 2 hours. This intentionally generates a mixed (E)/(Z) population to serve as a negative control for assay validation.

  • Serial Dilutions: Perform all subsequent serial dilutions (for dose-response curves) exclusively in amber tubes using assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) immediately prior to the assay.

Protocol 2: Radioligand Competition Binding Assay

Causality: This protocol uses [³H]CGS21680 (a selective A₂A agonist) to measure the competitive displacement by CSC. We utilize Adenosine Deaminase (ADA) to eliminate endogenous adenosine, which would otherwise skew the baseline by competing with the radioligand.

  • Membrane Preparation: Isolate striatal membranes (which densely express A₂A receptors) from rat brains. Homogenize in ice-cold 50 mM Tris-HCl buffer and centrifuge at 48,000 × g for 30 minutes.

  • ADA Treatment: Resuspend the membrane pellet and incubate with 2 U/mL Adenosine Deaminase for 30 minutes at 37°C to degrade endogenous adenosine.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM [³H]CGS21680, and varying concentrations of dark-protected (E)-CSC (from Protocol 1). Run the light-exposed internal control in parallel wells. Incubate for 90 minutes at 25°C in the dark .

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI coats the glass fibers with a positive charge, drastically reducing the non-specific binding of the radioligand to the filter matrix.

  • Quantification: Wash filters three times with ice-cold buffer, extract in liquid scintillation fluid, and quantify bound radioactivity. Calculate the IC₅₀ and Kᵢ using the Cheng-Prusoff equation. The light-exposed control should show a significantly right-shifted IC₅₀, validating that the dark-protected samples maintained their (E)-isomer integrity.

Workflow Prep 1. Compound Preparation (Strict Dark/Amber Tubes) Incubate 3. Radioligand Incubation ([3H]CGS21680 + CSC) Prep->Incubate Control 1b. Internal Control (Light-Exposed Isomerization) Control->Incubate Membrane 2. Membrane Isolation (Rat Striatum + ADA) Membrane->Incubate Filter 4. Rapid Vacuum Filtration (PEI-Treated GF/B Filters) Incubate->Filter Analyze 5. Scintillation Counting & IC50 Calculation Filter->Analyze

Caption: Self-validating workflow for stereoselective A₂A receptor radioligand binding assays.

References

1. Abcam. "8-(3-Chlorostyryl)caffeine, A2A receptor antagonist. MAO-B inhibitor." Abcam Product Catalog. 2.[3] Müller CE, et al. "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology / PMC. 3 3.[2] "Adenosine A2A receptor antagonists as novel anti-Parkinsonian agents: a review of structure-activity relationships." Ingenta Connect. 2 4.[1] "Methylxanthines (Handbook of Experimental Pharmacology, Volume 200)." ResearchGate. 1 5.[5] "History and perspectives of A2A adenosine receptor antagonists as potential therapeutic agents." University of Ferrara.5 6.[4] "Molecular modeling of adenosine receptors. The ligand binding site on the rat adenosine A2A receptor." PMC / NIH. 4

Sources

(Z)-8-(3-chlorostyryl)caffeine (CSC) vs. Other Xanthine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Audience: Drug Discovery Scientists, Neuropharmacologists, and Medicinal Chemists.

(Z)-8-(3-chlorostyryl)caffeine (CSC) represents a specialized class of xanthine derivatives distinct from classical non-selective antagonists like caffeine or clinically approved selective agents like Istradefylline (KW-6002). While Istradefylline is optimized for high-affinity Adenosine A


 receptor (A

R) antagonism to treat Parkinson's motor fluctuations, CSC serves as a unique dual-target probe. It combines potent A

antagonism with significant Monoamine Oxidase B (MAO-B) inhibition.

This guide objectively compares CSC against key xanthine benchmarks, providing experimental data, protocols, and mechanistic insights to support candidate selection in neurodegenerative research.

Pharmacological Profile & Comparative Data[1][2][3][4][5]

Binding Affinity and Selectivity Landscape

The following table synthesizes experimental


 values from radioligand binding assays (rat striatum/cortex models) and enzymatic assays. Note the distinct "Dual Mechanism" profile of CSC compared to the high-affinity specificity of Istradefylline and the non-selectivity of Caffeine.
CompoundClass

A

(nM)

A

(nM)
Selectivity (A

/A

)

MAO-B (nM)
Primary Utility
CSC Styrylxanthine54 28,000~520-fold 100 Dual Probe (A

+ MAO-B)
Istradefylline Styrylxanthine2.2 150~70-fold>1,000Clinical PD Therapy (High Potency)
Caffeine Methylxanthine~16,000~7,000~0.5-fold>1,000,000General CNS Stimulant
DPCPX Alkylxanthine1300.45 0.003-foldN/ASelective A

Antagonist Tool

Data Interpretation:

  • CSC is moderately potent at A

    
     but highly selective against A
    
    
    
    , preventing the cardiovascular side effects associated with A
    
    
    blockade. Its unique feature is the nanomolar inhibition of MAO-B, similar to Selegiline, conferring potential neuroprotective synergy.
  • Istradefylline is significantly more potent (lower

    
    ) at the A
    
    
    
    receptor but lacks the dual MAO-B inhibitory component of CSC.
Mechanistic Signaling Pathway

The therapeutic efficacy of A


 antagonists in Parkinson's Disease lies in the striatum (indirect pathway). Blocking A

reduces the overactive inhibition of motor movement.[1]

A2A_Signaling cluster_MAO Dual Mechanism (CSC Specific) A2A Adenosine A2A Receptor Gs Gs Protein A2A->Gs Couples Adenosine Adenosine (Endogenous) Adenosine->A2A Activates Antagonists Antagonists: CSC, Istradefylline Antagonists->A2A Blocks AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Increased) AC->cAMP Produces PKA PKA Activation cAMP->PKA Activates DARPP32 DARPP-32 (Phosphorylation) PKA->DARPP32 Phosphorylates Thr34 NMDA NMDA Receptor DARPP32->NMDA Potentiates Motor Motor Deficit (Indirect Pathway Overactivity) NMDA->Motor Excitotoxicity / Dyskinesia MAO MAO-B Enzyme Dopamine Dopamine MAO->Dopamine Depletes Metabolism Degradation MAO->Metabolism Catalyzes CSC_MAO CSC CSC_MAO->MAO Inhibits (Ki ~100nM)

Figure 1: Signal transduction pathway showing A2A receptor blockade and the secondary MAO-B inhibition specific to CSC.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and data integrity (E-E-A-T), the following protocols utilize internal controls to validate ligand affinity and enzymatic inhibition.

Protocol A: Radioligand Binding Assay (A Selectivity)

Objective: Determine


 of CSC vs. Istradefylline using rat striatal membranes.
Validation Control:  Use CGS 21680  (Agonist) or ZM 241385  (Antagonist) as reference standards.
  • Membrane Preparation:

    • Dissect rat striata and homogenize in 10 volumes of ice-cold 50 mM Tris-HCl (pH 7.4).

    • Centrifuge at 48,000

      
       for 20 min. Resuspend pellet and incubate with Adenosine Deaminase (2 U/mL) for 30 min at 37°C to remove endogenous adenosine (Critical Step).
      
  • Incubation System:

    • Radioligand:

      
      CGS 21680 (6 nM final conc).
      
    • Non-specific Binding: Define using 20

      
      M 2-chloroadenosine or 10 
      
      
      
      M NECA.
    • Test Compounds: Add CSC or Istradefylline in concentration range (

      
       to 
      
      
      
      M).
    • Buffer: 50 mM Tris-HCl, 10 mM MgCl

      
      , pH 7.4.
      
  • Execution:

    • Incubate for 90 min at 25°C.

    • Terminate via rapid vacuum filtration over GF/B filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

  • Data Analysis:

    • Calculate

      
       from displacement curves.
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Protocol B: MAO-B Inhibition Assay

Objective: Verify the dual-action capability of CSC. Validation Control: Use Selegiline (positive control) and Clorgyline (MAO-A selective control).

  • Mitochondrial Fraction:

    • Isolate mitochondria from mouse liver or brain via differential centrifugation (800

      
       supernatant 
      
      
      
      12,000
      
      
      pellet).
  • Reaction Setup:

    • Substrate: Kynuramine (non-fluorescent) which is oxidized to 4-hydroxyquinoline (fluorescent).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Inhibitor: Pre-incubate mitochondria with CSC (1 nM - 10

      
      M) for 20 min at 37°C.
      
  • Measurement:

    • Add Kynuramine to initiate reaction. Incubate 30 min.

    • Stop reaction with 2N NaOH.

    • Measure fluorescence: Excitation 310 nm / Emission 400 nm.

  • Specificity Check:

    • Run parallel assay with 100 nM Clorgyline to block MAO-A; residual activity represents MAO-B. CSC should inhibit this residual activity.

Workflow for Compound Screening

The following diagram illustrates the logical flow for characterizing a novel xanthine derivative against CSC benchmarks.

Screening_Workflow cluster_Binding Step 1: Affinity Screening cluster_Enzyme Step 2: Dual Mechanism Check cluster_InVivo Step 3: Functional Validation Start New Xanthine Derivative A2A_Bind A2A Binding ([3H]CGS 21680) Start->A2A_Bind A1_Bind A1 Binding ([3H]DPCPX) Start->A1_Bind Calc_Sel Calc Selectivity Ratio A2A_Bind->Calc_Sel A1_Bind->Calc_Sel MAO_Assay MAO-B Inhibition (Kynuramine) Calc_Sel->MAO_Assay If A2A Selective Catalepsy Haloperidol-induced Catalepsy Reversal MAO_Assay->Catalepsy High Potency MPTP MPTP Neuroprotection Model Catalepsy->MPTP Decision Candidate Profile MPTP->Decision

Figure 2: Experimental workflow for validating dual-target xanthine derivatives.

References

  • Jacobson, K. A., et al. (1993). 8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine antagonist in vitro and in vivo. FEBS Letters. Link

  • Chen, J. F., et al. (2002). 8-(3-Chlorostyryl)caffeine may attenuate MPTP neurotoxicity through dual actions of monoamine oxidase inhibition and A2A receptor antagonism. Journal of Biological Chemistry. Link

  • Vlok, N., et al. (2006). Inhibition of monoamine oxidase B by analogues of the adenosine A2A receptor antagonist (E)-8-(3-chlorostyryl)caffeine (CSC). Bioorganic & Medicinal Chemistry.[2][3] Link

  • Kanda, T., et al. (1998). Adenosine A2A antagonist: a novel antiparkinsonian agent that does not provoke dyskinesia. Annals of Neurology.[4] Link

  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists.[5][3][6] Handbook of Experimental Pharmacology. Link

Sources

Publish Comparison Guide: (Z)-8-(3-Chlorostyryl)caffeine vs. Istradefylline Efficacy in Parkinsonian Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of non-dopaminergic therapeutics for Parkinson's disease (PD), targeting the adenosine A2A receptor has emerged as a highly effective strategy to modulate striatal motor pathways 1. This guide objectively compares two prominent A2A antagonists utilized in neuropharmacological research: Istradefylline (KW-6002) and (Z)-8-(3-chlorostyryl)caffeine (Z-CSC) .

While istradefylline is prized for its extreme selectivity and high affinity 2, CSC presents a unique case of polypharmacology combined with critical handling requirements. Originally synthesized as the (E)-isomer, 8-styrylxanthines like CSC are highly photosensitive. When exposed to ambient daylight in dilute solutions, the compound rapidly photoisomerizes, with the (Z)-isomer becoming the predominant structural state 3. Understanding the dual-action efficacy of this state—acting as both an A2A antagonist and a monoamine oxidase B (MAO-B) inhibitor—is essential for accurate experimental design [[4]]().

Mechanistic Divergence: Selectivity vs. Polypharmacology

The causality behind the distinct efficacy profiles of these two compounds lies in their downstream signaling modulation:

  • Istradefylline (Target Isolation): Acts as a pure, highly selective A2A antagonist. By blocking A2A receptors co-localized with Dopamine D2 receptors on striatopallidal medium spiny neurons, it decreases cAMP/PKA pathway activity. This directly disinhibits the D2 pathway, enhancing motor function without altering endogenous dopamine levels 1.

  • Z-CSC (Synergistic Dual-Action): Exhibits a synergistic mechanism. It antagonizes the A2A receptor (Ki = 54 nM) while simultaneously inhibiting MAO-B (Ki = 70–100 nM) 2[[4]](). This dual action not only disinhibits the postsynaptic D2 pathway but also prevents the presynaptic degradation of dopamine, resulting in a compounded restoration of motor control.

Pathway Z_CSC (Z)-8-(3-chlorostyryl)caffeine (Dual Action) A2A Adenosine A2A Receptor Z_CSC->A2A Antagonizes MAOB MAO-B Enzyme Z_CSC->MAOB Inhibits Istra Istradefylline (Selective A2A Antagonist) Istra->A2A Antagonizes cAMP cAMP / PKA Pathway (Inhibited) A2A->cAMP Decreases Activity Dopamine Dopamine Levels (Preserved) MAOB->Dopamine Prevents Degradation Motor Motor Function Improvement cAMP->Motor Disinhibits D2 Pathway Dopamine->Motor Enhances D2 Activation

Mechanistic divergence: Dual-action (Z)-CSC versus selective A2A antagonism by istradefylline.

Quantitative Pharmacodynamics

The following table summarizes the binding affinities and physicochemical properties critical for experimental formulation.

Pharmacological PropertyIstradefylline (KW-6002)(Z)-8-(3-Chlorostyryl)caffeine
Primary Target(s) Adenosine A2A ReceptorAdenosine A2A Receptor & MAO-B
A2A Affinity (

)
2.2 nM 254 nM 4
MAO-B Affinity (

)
>10,000 nM (Inactive)70 – 100 nM 24
A2A/A1 Selectivity Highly SelectiveSelective (


= 28 µM) 4
Photostability Stable in ambient lightHighly photosensitive (E-to-Z shift) 3

Experimental Protocols: Self-Validating Methodologies

To ensure scientific integrity, researchers must treat the E/Z isomerization of CSC not as a nuisance, but as a strictly controlled experimental variable. The following self-validating protocols isolate drug efficacy from environmental artifacts.

Protocol A: In Vitro Receptor Binding & MAO-B Assay

Objective: Validate the dual-action profile of Z-CSC against istradefylline while controlling for stereoisomeric drift.

  • Controlled Formulation: Dissolve CSC in DMSO using strictly amber-tinted glassware under red-light conditions. To intentionally evaluate the Z-isomer, expose a separate dilute aliquot to ambient daylight for 2 hours to force the E-to-Z photoisomerization [[3]](). Prepare istradefylline under standard laboratory lighting.

  • MAO-B Incubation: Extract brain mitochondrial preparations from wild-type and A2A-/- mice. Incubate with the compounds and a fluorometric MAO-B substrate. Self-Validation: The A2A-/- tissue ensures that any observed MAO-B inhibition by Z-CSC is independent of A2A receptor blockade 4.

  • Radioligand Displacement: Utilize [3H]SCH58261 to quantify A2A displacement in striatal membrane homogenates, calculating the specific

    
     for both the light-protected E-CSC and the daylight-exposed Z-CSC against istradefylline.
    
Protocol B: In Vivo 6-OHDA Rotational Behavior Assay

Objective: Measure translational motor efficacy and L-DOPA response extension.

  • Surgical Lesioning: Induce unilateral medial forebrain bundle lesions in rat models using 6-OHDA. Allow 14 days for stable dopaminergic depletion to occur 4.

  • Pre-Treatment: Administer istradefylline (1–10 mg/kg) or Z-CSC (5 mg/kg, i.p.) 30 minutes prior to behavioral testing.

  • L-DOPA Challenge: Administer a sub-threshold dose of L-DOPA.

  • Behavioral Quantification: Record contralateral rotations over 120 minutes using an automated rotameter. Z-CSC (5 mg/kg) is specifically noted to reverse the shortening of the rotational motor response induced by L-DOPA 4.

  • Self-Validation: Run a parallel vehicle-only cohort exposed to the exact same light and handling conditions to establish the baseline L-DOPA rotational decay, proving the extended duration is strictly antagonist-mediated.

Workflow Prep 6-OHDA Lesion Rat Model Dose Drug Admin (Z-CSC vs Istra) Prep->Dose 14 days post-lesion Ldopa L-DOPA Challenge Dose->Ldopa Pre-treatment Observe Quantify Rotations Ldopa->Observe Behavioral assay Analyze Tissue Extraction (MAO-B/A2A) Observe->Analyze Post-mortem Data Efficacy Profiling Analyze->Data Statistical analysis

Step-by-step in vivo experimental workflow for evaluating anti-Parkinsonian efficacy.

Translational Insights for Drug Development

Choosing between these compounds requires aligning the drug's mechanistic profile with the specific research objective:

  • Select Istradefylline when the experimental design demands isolating the exact downstream effects of A2A receptor blockade. Its high affinity and lack of MAO-B interference make it the gold standard for pure purinergic signaling research.

  • Select (Z)-8-(3-chlorostyryl)caffeine when investigating synergistic, multi-target neuroprotective therapies. The dual-action nature of Z-CSC provides a broader therapeutic stroke by simultaneously modulating receptor signaling and neurotransmitter preservation 4. However, researchers must rigorously document their light-exposure protocols to ensure reproducibility, as the E/Z ratio directly impacts binding kinetics 3.

References

  • Title: Adenosine A2A receptor antagonists as novel anti-Parkinsonian agents: a review of structure-activity relationships Source: ingentaconnect.com URL: [Link]

  • Title: Motor Effects of 1,3-Disubstituted 8-Styrylxanthines as A1 and A2 Adenosine-Receptor Antagonists in Rats Source: scirp.org URL: [Link]

Sources

Comparative Analysis of (Z)-CSC and Clinical MAO-B Inhibitors: Dual-Targeting in Neurodegeneration

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of neuropharmacology evolves, the development of disease-modifying therapies for Parkinson's disease (PD) and related neurodegenerative disorders has shifted from single-target paradigms to polypharmacology. Monoamine oxidase B (MAO-B) inhibitors remain a cornerstone of PD management by preventing dopamine catabolism and reducing oxidative stress.

This technical guide provides an objective, data-driven comparison between (Z)-CSC (8-(3-chlorostyryl)caffeine)—an experimental dual-target agent—and established clinical MAO-B inhibitors: Selegiline , Rasagiline , and Safinamide .

Pharmacological Profiling: (Z)-CSC vs. Clinical Standards

To understand the therapeutic potential of (Z)-CSC, we must benchmark its kinetic and binding profile against current clinical standards. While traditional propargylamines (Selegiline, Rasagiline) form irreversible covalent bonds with the FAD cofactor of MAO-B, newer agents like Safinamide and (Z)-CSC utilize reversible, competitive binding mechanisms[1],[2].

(Z)-CSC distinguishes itself through a unique polypharmacological profile: it is not only a reversible MAO-B inhibitor but also a potent antagonist of the Adenosine


 receptor[3],[4].
Quantitative Comparison Table
CompoundPrimary TargetSecondary TargetMAO-B Potency (

/

)
Binding MechanismClinical / Research Status
(Z)-CSC MAO-BAdenosine

Receptor (

= 54 nM)
70 - 100 nMReversiblePreclinical / Research
Selegiline MAO-BNone~51 nMIrreversible (Covalent)FDA Approved
Rasagiline MAO-BNone~4.43 nMIrreversible (Covalent)FDA Approved
Safinamide MAO-BVoltage-gated

channels
79 - 98 nMReversibleFDA Approved

Data synthesized from established pharmacological databases and literature[3],[2],[5].

Mechanistic Causality: The Advantage of Polypharmacology

The rationale behind utilizing a dual-target compound like (Z)-CSC lies in the complex pathophysiology of the striatum.

  • MAO-B Inhibition : By inhibiting MAO-B, (Z)-CSC prevents the oxidative deamination of dopamine, thereby elevating synaptic dopamine levels and halting the production of neurotoxic hydrogen peroxide (

    
    )[3].
    
  • 
     Receptor Antagonism : 
    
    
    
    receptors are highly expressed on striatopallidal medium spiny neurons (the indirect pathway) and colocalize with dopamine
    
    
    receptors. Antagonizing
    
    
    reduces intracellular cAMP/PKA signaling, which decreases aberrant glutamate and GABA release, directly mitigating excitotoxicity and motor depression[3].

This synergistic mechanism provides robust neuroprotection that single-target MAO-B inhibitors cannot achieve alone.

G Z_CSC (Z)-CSC A2A_R Adenosine A2A Receptor Z_CSC->A2A_R Antagonizes (Ki=54nM) MAO_B MAO-B Enzyme Z_CSC->MAO_B Inhibits (Ki=70-100nM) cAMP_PKA cAMP / PKA Pathway Downregulation A2A_R->cAMP_PKA Decreased Activation Dopamine Preserved Dopamine Levels MAO_B->Dopamine Prevents Degradation Oxidative Reduced Oxidative Stress (ROS) MAO_B->Oxidative Blocks Toxic Metabolites Outcome Neuroprotection & Motor Recovery cAMP_PKA->Outcome Reduces Excitotoxicity Dopamine->Outcome Restores Striatal Function Oxidative->Outcome Cell Survival

Fig 1: Synergistic signaling pathway of (Z)-CSC via A2A antagonism and MAO-B inhibition.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the evaluation of MAO-B inhibitors requires rigorous, self-validating experimental designs. Below are the standardized protocols used to benchmark (Z)-CSC against clinical alternatives.

In Vitro Fluorometric MAO-B Enzyme Activity Assay

Rationale : Continuous fluorometric assays utilizing Amplex Red provide the high sensitivity required to accurately determine nanomolar


 values. Amplex Red reacts with 

(the byproduct of MAO-B activity) in a 1:1 stoichiometry to produce highly fluorescent resorufin.

Self-Validating Controls :

  • Positive Control : Rasagiline (known

    
     ~4.4 nM)[5].
    
  • Negative Control : Vehicle (DMSO < 1%) to establish baseline spontaneous oxidation.

  • Isoform Selectivity : Parallel assay using MAO-A and serotonin to verify the selectivity index.

Step-by-Step Workflow :

  • Preparation : Suspend recombinant human MAO-B (or isolated rat brain mitochondria) in 50 mM sodium phosphate buffer (pH 7.4).

  • Incubation : Pre-incubate the enzyme with varying concentrations of the inhibitor (1 nM to 10

    
    M) for 30 minutes at 37°C. (Causality: Pre-incubation allows equilibrium binding for reversible inhibitors like (Z)-CSC and Safinamide, and covalent adduct formation for Selegiline/Rasagiline).
    
  • Reaction Initiation : Add the substrate mixture containing 1 mM benzylamine, 50

    
    M Amplex Red, and 1 U/mL horseradish peroxidase (HRP).
    
  • Kinetic Reading : Measure fluorescence (Ex/Em = 530/590 nm) continuously for 60 minutes.

  • Data Synthesis : Calculate initial velocities (

    
    ) and apply the Cheng-Prusoff equation to derive the 
    
    
    
    .
In Vivo 6-OHDA Hemiparkinsonian Rat Model

Rationale : The 6-hydroxydopamine (6-OHDA) lesion model is the gold standard for evaluating motor fluctuations. 6-OHDA selectively enters dopaminergic neurons via the dopamine transporter (DAT), causing oxidative cell death.

Self-Validating Controls :

  • Baseline Validation : Pre-lesion rotational testing ensures no baseline motor asymmetry.

  • Lesion Verification : Apomorphine-induced rotations (>7 turns/min) confirm >80% striatal dopamine depletion prior to drug administration.

  • Biochemical Correlation : Post-mortem HPLC quantification ensures behavioral recovery is causally linked to biochemical preservation.

Step-by-Step Workflow :

  • Stereotaxic Surgery : Inject 6-OHDA into the medial forebrain bundle of male Wistar rats.

  • Lesion Confirmation : At 14 days post-surgery, administer apomorphine (0.5 mg/kg) and record contralateral rotations.

  • Dosing Regimen : Administer (Z)-CSC (5 mg/kg, i.p.) or Rasagiline (1 mg/kg, i.p.) daily for 14 days[3],[1].

  • Behavioral Assay : Assess L-DOPA-induced rotational behavior and spontaneous locomotion.

  • Tissue Analysis : Euthanize subjects, microdissect the striatum, and quantify dopamine, DOPAC, and HVA levels using HPLC-ECD.

Workflow Prep In Vivo Preparation 6-OHDA Lesion in Rats Dosing Drug Administration (Z)-CSC vs. Rasagiline Prep->Dosing Behavior Behavioral Assays Rotational Motor Response Dosing->Behavior Biochem Biochemical Assays Striatal DA & MAO-B Activity Dosing->Biochem Analysis Data Synthesis Efficacy & Neuroprotection Behavior->Analysis Biochem->Analysis

Fig 2: Experimental workflow for in vivo evaluation of MAO-B inhibitors in 6-OHDA rat models.

Comparative Efficacy & Data Synthesis

While Rasagiline remains the most potent MAO-B inhibitor in vitro (


 ~4.43 nM)[5], its efficacy in vivo is strictly limited to dopamine preservation. Selegiline offers similar benefits but is hindered by its metabolism into amphetamine derivatives, which can induce cardiovascular side effects[1].

Safinamide bridges the gap by offering reversible MAO-B inhibition alongside voltage-gated sodium channel blockade, which reduces glutamate release[2]. However, (Z)-CSC presents a highly compelling alternative for research applications. By coupling reversible MAO-B inhibition (


 ~70-100 nM) with potent 

receptor antagonism (

= 54 nM), (Z)-CSC directly reverses locomotor depression and shortens the rotational motor response induced by L-DOPA in 6-OHDA models[3]. This dual action not only spares dopamine but actively normalizes the excitability of the striatopallidal pathway, offering a superior neuroprotective dynamic against MPTP and 6-OHDA neurotoxicity.

References

1.[3] Title : 8-(3-Chlorostyryl)caffeine (CSC) Product Information | Source : Cayman Chemical | URL : 2.[4] Title : (E)-8-(3-Chlorostyryl)caffeine | Source : MedChemExpress | URL : 3.[1] Title : Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology | Source : Frontiers in Pharmacology | URL : 4.[2] Title : Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside | Source : NIH / PMC | URL : 5.[5] Title : MAO-B Inhibitor, Gene | Source : MedChemExpress | URL :

Sources

Technical Guide: Cross-Reactivity & Selectivity Profile of (Z)-8-(3-chlorostyryl)caffeine (CSC)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Criticality

Crucial Technical Note: This guide addresses the specific inquiry regarding (Z)-8-(3-chlorostyryl)caffeine . It is vital to distinguish between the (E)-isomer (trans) and the (Z)-isomer (cis) .

The biologically active adenosine A


 antagonist commonly referred to as "CSC" in literature is the (E)-isomer . The (Z)-isomer  is primarily a photo-degradation product formed when the (E)-isomer is exposed to light in dilute solution.

Key Takeaway:

  • (E)-CSC: Potent A

    
     antagonist (
    
    
    
    = 54 nM) and MAO-B inhibitor.[1]
  • (Z)-CSC: Exhibits negligible or significantly reduced affinity for adenosine receptors compared to the (E)-form.

Research Implications: If your sample has isomerized to the (Z)-form due to improper storage (light exposure), your experimental data will reflect a loss of potency. This guide profiles the active (E)-CSC to establish the baseline performance and contrasts it with alternative antagonists, while highlighting the specific cross-reactivity risks (including MAO-B inhibition) that persist or diminish with isomerization.

Mechanistic Profile & Cross-Reactivity Data[3]

The Selectivity Landscape

CSC is an 8-styrylxanthine derivative. Its selectivity for the A


 receptor over the A

receptor is driven by the steric bulk of the chlorostyryl group at the C8 position, which is accommodated by the A

receptor's binding pocket but faces steric hindrance in the A

pocket.

However, the "selectivity" of CSC is compromised by two factors:

  • MAO-B Inhibition: CSC is a dual-target ligand, inhibiting Monoamine Oxidase B with a potency (

    
     ~ 100 nM) nearly identical to its A
    
    
    
    affinity.[1]
  • Photo-instability: The (E)

    
     (Z) isomerization destroys the linear planarity required for optimal receptor docking.
    
Quantitative Affinity Profile (Data for Active E-Isomer)
Receptor / TargetAffinity (

/

)
Selectivity Ratio (vs A

)
Functional Outcome
Adenosine A

(Rat)
54 nM 1.0 (Reference)Antagonist
Adenosine A

(Rat)
28,200 nM (~28 µM)~520-foldWeak Antagonist
Adenosine A

60 - 8,200 nM*VariableWeak Antagonist
Adenosine A

> 10,000 nM> 185-foldInactive
MAO-B (Mitochondrial) 100 - 128 nM ~2-fold Inhibitor

*Note: A


 affinity varies significantly by species and assay. In rat PC12 functional assays, 

was estimated at 60 nM, but radioligand binding often shows lower affinity.

Comparative Analysis: CSC vs. Alternatives

When selecting a pharmacological tool, CSC must be weighed against non-xanthine alternatives that avoid the MAO-B liability.

Comparison Table
FeatureCSC (E-isomer) SCH 58261 ZM 241385
Chemical Class StyrylxanthinePyrazolo-triazolopyrimidineTriazolo-triazine
A

Affinity (

)
54 nM1.3 - 15 nM< 1 nM
A

/A

Selectivity
~520x> 300x> 250x
MAO-B Inhibition High Potency (

~100 nM)
None Reported None Reported
Photo-stability Poor (Isomerizes to Z) StableStable
Primary Utility Historic A

tool; Dual MAO-B/A

studies
Preferred selective A

tool
High-affinity radioligand tracer
Expert Insight
  • Use CSC if: You are specifically investigating the dual pathway of A

    
     blockade and MAO-B inhibition (relevant in Parkinson's disease models), or if you are replicating historical data.
    
  • Use SCH 58261 if: You require a "clean" A

    
     blockade to rule out off-target enzymatic effects. SCH 58261 is the superior choice for strictly defining A
    
    
    
    receptor contribution in vivo.

Visualizations

Selectivity & Isomerization Impact

This diagram illustrates the functional collapse that occurs when CSC isomerizes from (E) to (Z) and highlights the critical MAO-B off-target overlap.

CSC_Selectivity CSC_E CSC (E-Isomer) Active Form Light UV/Visible Light Exposure CSC_E->Light A2A Adenosine A2A (Ki = 54 nM) CSC_E->A2A Potent Blockade A1 Adenosine A1 (Ki ~ 28,000 nM) CSC_E->A1 Weak Binding MAOB MAO-B Enzyme (Ki ~ 100 nM) CRITICAL OFF-TARGET CSC_E->MAOB Potent Inhibition CSC_Z CSC (Z-Isomer) Inactive/Weak CSC_Z->A2A Loss of Affinity CSC_Z->MAOB Reduced Activity Light->CSC_Z Isomerization

Figure 1: The pharmacological profile of CSC, highlighting the degradation pathway to the (Z)-isomer and the significant overlap with MAO-B inhibition.

Experimental Protocols

To ensure data integrity, the following protocols incorporate specific controls for CSC's unique properties.

Protocol: Validating CSC Integrity (Absorbance Check)

Before any binding assay, you must verify the isomeric ratio of your CSC stock.

  • Preparation: Dissolve CSC in DMSO to 10 mM. Dilute to 50 µM in ethanol.

  • Spectral Scan: Scan absorbance from 200–450 nm.

  • Validation: The active (E)-isomer exhibits a characteristic

    
     shift compared to the (Z)-isomer.
    
    • (E)-CSC

      
      : ~360 nm (Strong absorption).
      
    • (Z)-CSC: Hypsochromic shift (blue shift) and reduced extinction coefficient.

  • Action: If significant peak broadening or blue-shifting is observed, discard the stock. Always handle CSC under low-light or amber-light conditions.

Protocol: A Radioligand Binding Assay (Rat Striatum)

Designed to minimize adenosine interference.

Reagents:

  • Radioligand: [³H]CGS 21680 (Specific Activity ~30-50 Ci/mmol).

  • Buffer: 50 mM Tris-HCl, 10 mM MgCl

    
    , pH 7.4.
    
  • Enzyme: Adenosine Deaminase (ADA), 2 U/mL (Essential to remove endogenous adenosine).

Workflow:

  • Membrane Prep: Homogenize rat striatal tissue; centrifuge at 48,000

    
     for 20 min. Resuspend in Buffer + ADA. Incubate 30 min at 37°C.
    
  • Incubation:

    • Total Binding: Membrane + [³H]CGS 21680 (2 nM).

    • Non-Specific Binding (NSB): Add 20 µM NECA or 100 µM CGS 15943.

    • Test: Add (E)-CSC (range

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate 90 min at 25°C in the dark (foil-wrapped tubes).

  • Termination: Rapid filtration over GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Calculate IC

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Workflow Visualization

Binding_Protocol Step1 1. Membrane Prep (Rat Striatum + ADA) Step3 3. Incubation (Dark) Membrane + [3H]CGS21680 + CSC Step1->Step3 Step2 2. QC Check Verify CSC (E) Isomer via UV Step2->Step3 Essential Pre-step Step4 4. Filtration & Wash GF/B Filters Step3->Step4 Step5 5. Data Analysis Cheng-Prusoff (Ki Calculation) Step4->Step5

Figure 2: Validated workflow for CSC binding assays, emphasizing the critical isomer quality control step.

References

  • Jacobson, K. A., et al. (1993).[2][3] "8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine antagonist in vitro and in vivo."[2] FEBS Letters, 323(1-2), 141-144.[2] Link

  • Chen, J. F., et al. (2002).[2] "8-(3-Chlorostyryl)caffeine may attenuate MPTP neurotoxicity through dual actions of monoamine oxidase inhibition and A2A receptor antagonism."[1][2] Journal of Biological Chemistry, 277(39), 36040-36044.[2] Link

  • Müller, C. E., et al. (1998). "Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists." Journal of Medicinal Chemistry.
  • Vlok, N., et al. (2006).[1] "Inhibition of monoamine oxidase B by analogues of the adenosine A2A receptor antagonist (E)-8-(3-chlorostyryl)caffeine (CSC)." Bioorganic & Medicinal Chemistry, 14(10), 3512-3521. Link

  • Ongini, E., et al. (1999). "Selectivity of SCH 58261, a non-xanthine A2A adenosine receptor antagonist." Drug Development Research.

Sources

Structure-Activity Relationship & Photo-Pharmacology of (Z)-8-Styrylxanthines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomerism Paradox

8-Styrylxanthines represent a premier class of adenosine A


 receptor antagonists, widely utilized in neurodegenerative research (Parkinson’s disease) and oncology. While the (E)-isomer  (trans) is the thermodynamically stable and pharmacologically potent form (e.g., Istradefylline/KW-6002), the (Z)-isomer  (cis) plays a critical, often overlooked role.

The (Z)-isomer is primarily formed via photoisomerization of the (E)-form in solution. Historically viewed merely as a degradation impurity, recent advancements in photopharmacology have repositioned the (Z)-isomer as the "OFF" or "Low-Affinity" state in optical switching systems. This guide dissects the structure-activity relationship (SAR) of the (Z)-scaffold, contrasting it with the (E)-isomer to provide a roadmap for both drug stability optimization and photoswitch design.

Chemical Scaffolding & Isomerization Dynamics

The core scaffold consists of a xanthine (purine-2,6-dione) fused to a styryl group at the C8 position via an ethylene bridge. The biological activity is strictly governed by the geometry of this bridge.

The Molecular Switch

Under ambient light or UV irradiation (


 nm), (E)-8-styrylxanthines undergo rapid isomerization to a photostationary state (PSS) dominated by the (Z)-isomer.
  • (E)-Form (Active): Planar conformation allows deep insertion into the A

    
     receptor binding pocket, facilitating 
    
    
    
    -stacking with Phe168 and hydrophobic interactions.
  • (Z)-Form (Inactive/Low Affinity): The non-planar, kinked geometry creates steric clashes within the receptor cleft, drastically reducing binding affinity.

Comparison of Physicochemical Properties
Feature(E)-8-Styrylxanthine(Z)-8-Styrylxanthine
Geometry Planar, extendedNon-planar, kinked
Thermodynamic Stability High (Ground State)Low (Metastable)
Solubility Generally lower (crystalline)Generally higher (amorphous/oil)
Formation Synthetic product (Wittig/Condensation)Photo-irradiation product
A

Affinity (

)
High (Single-digit nM)Low (High nM to

M)

Pharmacological Profile: (Z) vs. (E)

The SAR of 8-styrylxanthines is stereoselective.[1] The data below illustrates the "Activity Cliff" that occurs upon isomerization.

Table 1: Comparative Binding Affinity ( ) at Adenosine Receptors

Data synthesized from studies on KF17837 and related analogs.

CompoundConfigurationA


(nM)
A


(nM)
Selectivity (A

/A

)
KF17837 (E)-Isomer 1.0 6262-fold
KF17837 (Z)-Isomer 390 >1000~2.5-fold
Istradefylline (E)-Isomer2.2>200>100-fold
CSC (E)-Isomer5428,000520-fold
Photostationary Mixture 18% E / 82% Z~8.0~300~37-fold

Critical Insight: The (Z)-isomer of KF17837 exhibits a 390-fold loss in potency compared to the (E)-isomer. This drastic reduction confirms that the A


 receptor requires a linear, extended ligand topography. In drug development, the (Z)-isomer is a high-risk impurity; in photopharmacology, it is an ideal "inactive" state for light-controlled dosing.

Mechanistic SAR Analysis

The C8-Styryl Bridge (The "Hinge")
  • Vinylene Linker (-CH=CH-): Essential for high affinity in the (E) configuration.

  • Modifications:

    • Hydrogenation (-CH

      
      -CH
      
      
      
      -): Reduces affinity significantly, indicating the double bond's rigidity is required for entropy reduction upon binding.
    • Azo Linker (-N=N-): Azo-analogs (e.g., 8-phenylazocaffeine) retain some A

      
       selectivity but generally show lower potency than styryl counterparts.[2] They offer reversible photoswitching (E 
      
      
      
      Z) similar to styryls but with different thermal relaxation rates.
N7-Methylation (The "Lock")
  • 7-Methyl Group: This is the primary driver of A

    
     vs. A
    
    
    
    selectivity.
  • Mechanism: The A

    
     receptor pocket has steric constraints around the N7 position. Methylation here clashes with the A
    
    
    
    pocket while being tolerated by A
    
    
    .
  • Impact on (Z)-Isomers: Even with the 7-methyl "selectivity handle," the (Z)-isomer fails to bind effectively because the primary steric clash occurs at the C8-styryl interface, overriding the N7 benefit.

Phenyl Ring Substitutions
  • Meta/Para Substituents: Electron-donating groups (e.g., 3,4-dimethoxy) or lipophilic withdrawers (e.g., 3-Cl, 3-CF

    
    ) enhance affinity in the (E)-form.
    
  • Ortho Substituents: Generally deleterious due to torsion of the phenyl ring out of the xanthine plane, mimicking the unfavorable geometry of the (Z)-isomer.

Visualizations

Diagram 1: SAR Logic & Photo-Switching Cycle

This diagram illustrates the relationship between chemical modifications, light exposure, and receptor activity.

SAR_Logic E_Isomer (E)-8-Styrylxanthine (Active Drug) Z_Isomer (Z)-8-Styrylxanthine (Inactive/Impurity) E_Isomer->Z_Isomer UV Light (360nm) Fast Isomerization PSS Photostationary State (Mixture ~20:80 E:Z) E_Isomer->PSS Equilibrium Receptor Adenosine A2A Receptor E_Isomer->Receptor High Affinity (Ki ~1-10 nM) Planar Binding Z_Isomer->E_Isomer Thermal / Vis Light Slow Relaxation Z_Isomer->PSS Equilibrium Z_Isomer->Receptor Low Affinity (Ki >300 nM) Steric Clash Linker Vinylene Linker (Rigidity) Linker->E_Isomer N7 N7-Methylation (Selectivity) N7->E_Isomer Subst 3,4-Dimethoxy / 3-Cl (Affinity) Subst->E_Isomer

Caption: The Photo-Pharmacological Cycle. The (E)-isomer acts as the active "ON" state. UV irradiation drives the system to the (Z)-isomer "OFF" state, drastically reducing receptor occupancy.

Experimental Protocols

Protocol A: Synthesis of 8-Styrylxanthines (Microwave-Assisted)

Standard thermal condensation is slow; microwave acceleration improves yield and purity.

  • Reagents: 5,6-Diamino-1,3-dimethyluracil (1.0 eq), Cinnamic acid derivative (1.2 eq), Hexamethyldisilazane (HMDS, 3.0 eq).

  • Procedure:

    • Mix reagents in a microwave-safe vial.

    • Add anhydrous THF or Dioxane as co-solvent.

    • Irradiate at 150°C for 15–30 minutes .

    • Work-up: Cool to RT. Add MeOH to quench HMDS. The product (predominantly E-isomer ) precipitates.

    • Purification: Recrystallization from DMF/Ethanol. Note: Keep in amber glassware to prevent Z-formation.

Protocol B: Controlled Photoisomerization & Isolation of (Z)-Isomer

To study the (Z)-isomer, one must generate it in situ or isolate it via HPLC.

  • Preparation: Dissolve (E)-8-styrylxanthine (10

    
    M) in DMSO/Ethanol (1:9).
    
  • Irradiation: Expose the solution to a UV lamp (

    
     nm, 6W) at a distance of 5 cm.
    
  • Monitoring: Track isomerization via HPLC (C18 column, MeOH/Water gradient).

    • (E)-Retention Time: Typically longer (more lipophilic).

    • (Z)-Retention Time: Typically shorter (more polar).

  • Endpoint: Irradiation for ~10–30 minutes typically reaches the Photostationary State (PSS).

  • Isolation: For preparative scale, use semi-prep HPLC in a dark room. Evaporate solvent under reduced pressure at low temperature (<30°C) to prevent thermal reversion.

Protocol C: Radioligand Binding Assay (A Receptor)

Self-validating protocol to confirm loss of affinity.

  • Membrane Prep: Rat striatal membranes or CHO cells expressing human A

    
    .
    
  • Ligand: [

    
    H]CGS 21680 (Agonist) or [
    
    
    
    H]ZM 241385 (Antagonist).
  • Incubation:

    • Dark Condition: Perform assay under red safety light to maintain (E)-purity.

    • Irradiated Condition: Pre-irradiate the drug solution to generate PSS, then add to membrane.

  • Binding: Incubate 90 min at 25°C.

  • Termination: Rapid filtration over GF/B filters.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation: The "Irradiated" sample should show a right-shifted displacement curve (higher

      
      ) compared to the "Dark" sample.
      

References

  • Shimada, J., et al. (1992). "(E)-1,3-Dialkyl-7-methyl-8-(3,4,5-trimethoxystyryl)xanthines: Potent and selective adenosine A2 antagonists."[3] Journal of Medicinal Chemistry.

  • Jacobson, K. A., et al. (1993).[4] "Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists." Journal of Medicinal Chemistry.

  • Müller, C. E., et al. (2004). "Multigram-scale syntheses, stability, and photoreactions of A2A adenosine receptor antagonists with 8-styrylxanthine structure." Bioorganic & Medicinal Chemistry.

  • Kase, H., et al. (2019). "The Story of Istradefylline—The First Approved A2A Antagonist for the Treatment of Parkinson’s Disease." Neuropharmacology.

  • Taura, J., et al. (2024). "Optical Control of Adenosine A2A Receptor Using Istradefylline Photosensitivity." ACS Chemical Neuroscience.[5]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of (Z)-8-(3-chlorostyryl)caffeine (CSC)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Risk Profile

Do not treat this compound as generic caffeine. While (Z)-8-(3-chlorostyryl)caffeine (CSC) is a xanthine derivative, its pharmacological profile differs significantly from caffeine. It is a highly potent, selective Adenosine A2A receptor antagonist (


) and a Monoamine Oxidase B (MAO-B) inhibitor .
Critical Hazards for Disposal
Hazard CategoryRisk DescriptionOperational Implication
High Bioactivity Potent neuroactive capabilities; used to induce/study motor behavior changes (e.g., Parkinson's models).Zero-discharge policy. No amount may enter municipal water/sink drains.
Halogenated Organic Contains a chlorine substituent on the styryl ring.Must be segregated into Halogenated Waste streams to prevent contamination of non-halogenated fuel-blending streams.
Photosensitivity Styryl-xanthines are prone to

photoisomerization and degradation under UV/visible light.
Waste containers must be amber/opaque to prevent uncontrolled degradation into unknown byproducts before incineration.
Environmental Persistence The chlorostyryl moiety increases lipophilicity (

) compared to caffeine, increasing bioaccumulation potential.
Incineration is the only acceptable disposal method.

Decision Logic: Waste Stream Segregation

The following workflow dictates the disposal path based on the physical state and concentration of the waste.

CSC_Disposal_Flow Start Waste Generation: (Z)-8-(3-chlorostyryl)caffeine State_Check Physical State? Start->State_Check Solid_Path Solid / Powder State_Check->Solid_Path Powder/Debris Liquid_Path Liquid / Solution State_Check->Liquid_Path Stock/Media Solid_Type Type? Solid_Path->Solid_Type Liquid_Solvent Solvent Base? Liquid_Path->Liquid_Solvent Trace_Solid Trace Contaminated (Gloves, Weigh Boats, Vials) Solid_Type->Trace_Solid Bulk_Solid Bulk / Expired Compound (>5 mg) Solid_Type->Bulk_Solid Yellow_Bin Yellow Bin / Chem-Incineration (Double Bagged) Trace_Solid->Yellow_Bin Bulk_Solid->Yellow_Bin Label: Toxic/Bioactive Halo_Solvent Halogenated Solvent (DCM, Chloroform) Liquid_Solvent->Halo_Solvent NonHalo_Solvent Non-Halogenated (DMSO, Ethanol, Water) Liquid_Solvent->NonHalo_Solvent Halo_Carboy Halogenated Waste Carboy (High BTU Incineration) Halo_Solvent->Halo_Carboy NonHalo_Solvent->Halo_Carboy Bulk (>0.1%) or Strict Policy NonHalo_Carboy Non-Halogenated Carboy* (*Segregate as Halo due to CSC content) NonHalo_Solvent->NonHalo_Carboy Trace (<0.1%)

Figure 1: Decision matrix for CSC waste segregation. Note that strict environmental protocols often default all CSC-containing liquids to Halogenated streams to ensure high-temperature incineration.

Detailed Disposal Protocols

Protocol A: Solid Waste (Powder & Contaminated Debris)

Applicability: Expired pure compound, weighing boats, contaminated gloves, and pipette tips.

  • Containment:

    • Do not throw in general trash or biohazard (red) bags. Biohazard autoclaving does not destroy the chemical structure of CSC.

    • Place waste in a clear polyethylene bag (minimum 4 mil thickness).

    • If disposing of a glass vial containing residual powder, cap the vial tightly before bagging.

  • Labeling:

    • Apply a Hazardous Waste label.[1][2]

    • Constituents: "Solid Debris contaminated with (Z)-8-(3-chlorostyryl)caffeine."

    • Hazard Checkbox: Toxic.

  • Disposal:

    • Seal the bag with tape or a zip tie.

    • Place in the Chemical Incineration Bin (often Yellow or White with specific "Incinerate Only" signage).

Protocol B: Liquid Waste (Stock Solutions & Media)

Applicability: DMSO stock solutions, cell culture media, or HPLC waste.

The "Halogen Rule": Although the solvent (e.g., DMSO) might be non-halogenated, the solute (CSC) contains chlorine.

  • Best Practice: Dispose of all CSC solutions into the Halogenated Waste stream.

  • Reasoning: Halogenated waste streams are mandated for high-temperature incineration (>1100°C) to prevent the formation of dioxins/furans. Non-halogenated streams are often used for fuel blending (burned at lower temps), which may not fully destroy the chlorinated styryl ring.

Step-by-Step:

  • Segregation:

    • Select a High-Density Polyethylene (HDPE) or Glass carboy labeled "Halogenated Organic Waste."

    • Note: Ensure the carboy is amber or stored in a dark cabinet to prevent photo-degradation into unknown isomers.

  • Transfer:

    • Pour the solution via a funnel to prevent splashing.

    • Rinse: Rinse the original container with a small volume of Ethanol or Acetone and add the rinsate to the same waste carboy.

  • Logging:

    • On the waste tag, list the solvent (e.g., "DMSO 99%") AND the solute.

    • Explicitly write: "Trace (Z)-8-(3-chlorostyryl)caffeine."

    • Do not abbreviate as "CSC" on regulatory documents; use the full chemical name.[1]

Emergency Procedures: Spills

If CSC powder or concentrated solution is spilled:

  • Secure Area: Alert nearby personnel. Mark the area.

  • PPE Upgrade: Wear double nitrile gloves , a lab coat, and safety goggles. If the powder is fine/aerosolized, use an N95 respirator or work within a fume hood.

  • Dry Spill (Powder):

    • Do not dry sweep (creates dust).[3]

    • Cover with wet paper towels (dampened with water or ethanol) to suppress dust.

    • Scoop up the damp towels and place them in a hazardous waste bag (Protocol A).

  • Wet Spill (Solution):

    • Cover with an absorbent pad or vermiculite.

    • Decontamination: Wipe the surface with 10% Bleach (Sodium Hypochlorite) followed by an Ethanol wipe.

    • Note: While bleach may not fully mineralize the compound immediately, it helps oxidize the styryl double bond, reducing biological potency during cleanup.

  • Final Step: Place all cleanup materials into the Chemical Incineration stream.

References

  • Chemical Identity & Pharmacology

    • Source: National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5353365, 8-(3-Chlorostyryl)caffeine.

    • Link:

  • Waste Classification (Halogenated Organics)

    • Source: U.S. Environmental Protection Agency (EPA). "Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions." (40 CFR Part 261).
    • Link:

  • Laboratory Safety & Handling

    • Source: Cayman Chemical. "Safety Data Sheet: 8-(3-Chlorostyryl)caffeine." (Note: Classifies as Warning/Bioactive).
    • Link:

  • Photo-stability of Styryl-Xanthines

    • Source: Jacobson, K. A., et al. (1993).[4] "8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine antagonist in vitro and in vivo."[4][5] FEBS Letters.

    • Context: Establishes the structure-activity relationship and sensitivity of the styryl moiety.
    • Link:

Sources

Personal protective equipment for handling (Z)-8-(3-chlorostyryl)caffeine

Author: BenchChem Technical Support Team. Date: March 2026

Handling (Z)-8-(3-chlorostyryl)caffeine (commonly referred to as the Z-isomer of CSC) requires a nuanced approach to laboratory safety. While this compound is a highly valuable tool for neuropharmacology and drug development, its potent biological activity and unique physical properties demand operational workflows that go beyond standard chemical handling.

As an Application Scientist, I have structured this guide to provide you with the exact causality behind our safety recommendations, ensuring your laboratory maintains both personnel safety and experimental integrity.

Pharmacological Context & Hazard Profile

To design a self-validating safety protocol, we must first understand the compound's mechanistic reality. (Z)-8-(3-chlorostyryl)caffeine is a highly potent, dual-action neuromodulator. It acts as a selective Adenosine A2A receptor antagonist and a Monoamine Oxidase B (MAO-B) inhibitor .

While standard Safety Data Sheets (SDS) classify this compound as "Not a hazardous substance or mixture" under GHS criteria , this classification reflects a lack of acute toxicity data rather than an absence of biological risk. Accidental exposure—particularly via inhalation of micro-dust or dermal absorption facilitated by organic solvents—can lead to unintended systemic A2A antagonism or MAO-B inhibition.

Furthermore, 8-styrylxanthines are notoriously photosensitive. They rapidly photoisomerize between their (E) and (Z) states when exposed to normal daylight or fluorescent laboratory lighting . Handling the specific (Z)-isomer requires strict photoprotection to prevent reverse isomerization or sample degradation.

Quantitative Pharmacological Data

Summarized data dictating the necessity for high-level operational controls.

Property / TargetValueOperational Implication
Adenosine A2A Receptor Affinity Ki = 54 nMHigh potency requires respiratory protection against aerosolized dust.
MAO-B Inhibition Ki = 100 nMDual-action neuro-modulation; strictly avoid systemic exposure.
Solubility (DMSO) Up to 25 mMDMSO acts as a transdermal carrier; mandates upgraded hand protection.
Photosensitivity High (E/Z Isomerization)Requires actinic (amber) glassware and light-blocking workflows.

Personal Protective Equipment (PPE) Matrix

Do not rely solely on baseline laboratory attire. The following PPE matrix is designed specifically to mitigate the risks of aerosolization and solvent-mediated dermal absorption.

PPE CategorySpecificationCausality & Scientific Rationale
Eye/Face ANSI Z87.1 Safety GogglesPrevents ocular exposure to micro-dust during the weighing of the lyophilized solid.
Hands Nitrile Gloves (Double Gloving)Required when reconstituting in DMSO. DMSO rapidly penetrates the stratum corneum and will carry dissolved CSC directly into the bloodstream.
Body Flame-Retardant Lab CoatStandard barrier protection against accidental spills. Ensure cuffs are tucked into the outer glove layer.
Respiratory N95/P100 RespiratorMandatory if weighing dry powder outside of a Class II Biological Safety Cabinet (BSC) or chemical fume hood.

Operational Workflows & Handling Protocols

Protocol A: Preparation of 25 mM Stock Solution

This protocol ensures both the safety of the researcher and the isomeric integrity of the (Z)-8-(3-chlorostyryl)caffeine.

  • Environmental Prep: Decontaminate a Class II BSC or chemical fume hood. Dim the ambient room lighting to minimize photon exposure.

  • Weighing: Pre-weigh the required mass of (Z)-8-(3-chlorostyryl)caffeine using an anti-static weigh boat. Causality: Static electricity can cause the highly potent fine powder to aerosolize, increasing inhalation risk.

  • Photoprotected Transfer: Transfer the powder directly into an actinic (amber) glass vial. Causality: Actinic glassware blocks the specific UV/visible wavelengths responsible for the rapid photoisomerization of 8-styrylxanthines .

  • Reconstitution: Add the calculated volume of anhydrous DMSO to achieve a 25 mM concentration. Seal the vial tightly with a PTFE-lined cap.

  • Dissolution: Vortex gently until fully dissolved. If the compound resists dissolution, apply mild sonication in a light-protected water bath.

  • Storage: Aliquot the stock solution into single-use amber microcentrifuge tubes to avoid repeated freeze-thaw cycles, which degrade the compound. Store immediately at -20°C or -80°C.

Protocol B: Spill Management and Disposal Plan
  • Isolation: Evacuate non-essential personnel from the immediate spill area.

  • Containment (Dry Spill): Do NOT sweep. Sweeping aerosolizes the active powder. Cover the spill gently with damp absorbent paper to trap the dust.

  • Containment (Wet DMSO Spill): Cover the spill with a universal chemical absorbent pad. Do not use water initially, as it can spread the DMSO.

  • Collection: Carefully collect the absorbed material using disposable scoops and place it into a designated, clearly labeled "Biologically Active Chemical Waste" container.

  • Decontamination: Wash the affected surface with a 10% bleach solution or appropriate laboratory detergent, followed by a thorough water rinse.

  • Disposal: Dispose of all contaminated materials (including your outer layer of gloves) via high-temperature incineration according to institutional environmental health and safety (EHS) guidelines.

Signaling Pathway Visualization

Understanding the downstream effects of accidental exposure reinforces the necessity of these safety protocols. The diagram below illustrates the dual pharmacological mechanism of CSC within the central nervous system.

G CSC (Z)-8-(3-chlorostyryl)caffeine (CSC) A2AR Adenosine A2A Receptor CSC->A2AR Antagonizes MAOB Monoamine Oxidase B (MAO-B) CSC->MAOB Inhibits AC Adenylyl Cyclase Activity A2AR->AC Blocks Gs Stimulation Dopamine Synaptic Dopamine Levels MAOB->Dopamine Prevents Degradation cAMP cAMP Accumulation AC->cAMP Reduces Motor Motor Function Restoration cAMP->Motor Decreases Striatopallidal Inhibition Dopamine->Motor Enhances Direct Pathway

Figure 1: Dual pharmacological mechanism of (Z)-8-(3-chlorostyryl)caffeine in Parkinson's models.

References

  • Azam, F., Ibn-Rajab, I.A., Alruiad, A.A. "Adenosine A2A receptor antagonists as novel anti-Parkinsonian agents: a review of structure-activity relationships." Pharmazie. 2009 Dec;64(12):771-95.[Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.